molecular formula C20H20N2O11 B3025789 N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine

N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine

Cat. No.: B3025789
M. Wt: 464.4 g/mol
InChI Key: KLXJDVFEFZPIMN-RYUDHWBXSA-N
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Description

2,3-dihydroxy-N-benzoylserine dimer is a N-acylglycine. It is functionally related to a N-benzoylglycine.
2s-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-[(2s)-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-Hydroxy-Propanoyl]oxy-Propanoic Acid is a natural product found in Streptomyces with data available.

Properties

IUPAC Name

(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoyl]oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O11/c23-7-11(21-17(28)9-3-1-5-13(24)15(9)26)20(32)33-8-12(19(30)31)22-18(29)10-4-2-6-14(25)16(10)27/h1-6,11-12,23-27H,7-8H2,(H,21,28)(H,22,29)(H,30,31)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXJDVFEFZPIMN-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)OCC(C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)C(=O)N[C@@H](CO)C(=O)OC[C@@H](C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Biological Function of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine in E. coli

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological function, mechanistic origin, and experimental characterization of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine (hereafter referred to as the Linear Enterobactin Dimer ) in Escherichia coli.

Executive Summary

N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine is the linear dimer hydrolysis product of Enterobactin (Enterochelin), the primary siderophore of E. coli. While Enterobactin is celebrated for having the highest known affinity for ferric iron (


), this thermodynamic stability presents a metabolic paradox: the iron is bound too tightly to be utilized by the cell via standard reduction mechanisms.

The biological function of the linear dimer is to serve as a critical intermediate in the reductive release of iron . It is generated intracellularly by the esterase Fes , which cleaves the cyclic trilactone backbone of Enterobactin. This hydrolysis lowers the iron-binding affinity and redox potential, enabling the reduction of Fe


 to Fe

and its subsequent release into the cytoplasmic iron pool.

For drug development professionals, this molecule represents a validated checkpoint for Siderophore-Antibiotic Conjugates (SDCs) . The ester linkage mimics the "Trojan Horse" release mechanism required for payload delivery.

Chemical Architecture & Nomenclature

To understand the function, one must distinguish the linear dimer from the parent compound.

  • Parent Compound (Enterobactin): A cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine linked by ester bonds.[1] It forms a hexadentate ligand perfectly suited for octahedral coordination of Fe

    
    .
    
  • The Linear Dimer:

    • IUPAC/Chemical Name: N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine.

    • Structure: Two serine units.[2] The first serine is N-acylated by 2,3-dihydroxybenzoic acid (DHBA). Its carboxyl group forms an ester bond (denoted by "O-L-seryl") with the hydroxyl group of the second serine, which is also N-acylated by DHBA.

    • Key Feature: The "O-L-seryl" designation confirms the presence of the ester linkage, which is the substrate for the Fes esterase. If this were a peptide bond (amide), Fes would be ineffective.

Mechanistic Pathway: The "Affinity Paradox" Solution

The linear dimer is not synthesized directly by the ent biosynthetic gene cluster (EntABCDEF) for secretion. Instead, it is generated in the cytoplasm during the iron retrieval process.

The Iron Uptake Cycle
  • Secretion: E. coli secretes apo-Enterobactin into the extracellular space.

  • Chelation: Enterobactin captures Fe

    
    , forming the Ferric-Enterobactin complex (Fe-Ent).[1]
    
  • Transport: Fe-Ent is recognized by the outer membrane receptor FepA , transported into the periplasm, and moved across the inner membrane by the ABC transporter FepBDGC .

Intracellular Hydrolysis (The Fes Reaction)

Once inside the cytoplasm, the iron must be removed. The redox potential of Fe-Ent is approximately -750 mV (vs NHE), making it too negative to be reduced by physiological reductants like NADH or NADPH.

The enzyme Fes (Ferric Enterobactin Esterase) solves this by hydrolyzing the ester backbone.[3] The degradation proceeds in a stepwise fashion:

  • Cyclic Fe-Ent

    
    Linear Trimer 
    
  • Linear Trimer

    
    Linear Dimer  (The molecule of interest)
    
  • Linear Dimer

    
    Monomer (DHB-Ser) 
    
Iron Release

As the backbone is cleaved from cyclic to linear forms, the denticity (number of binding atoms) and geometric constraints change.

  • Affinity Drop: The linear dimer binds Fe

    
     with significantly lower affinity than the cyclic trimer.
    
  • Redox Shift: The hydrolysis raises the redox potential of the iron center, allowing cytoplasmic reductants to reduce Fe

    
     to Fe
    
    
    
    .
  • Dissociation: Fe

    
     has a weak affinity for catecholate ligands and dissociates, entering the metabolic iron pool.
    
Pathway Visualization

The following diagram illustrates the lifecycle of the linear dimer within the iron acquisition pathway.

Iron_Release_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm ApoEnt Apo-Enterobactin (Cyclic) FeEnt_Out Ferric-Enterobactin (High Affinity: 10^52) ApoEnt->FeEnt_Out Chelation Fe Fe3+ Fe->FeEnt_Out FeEnt_In Ferric-Enterobactin (Intracellular) FeEnt_Out->FeEnt_In FepA / FepBDGC Transport LinTri Linear Trimer (Intermediate) FeEnt_In->LinTri Hydrolysis 1 (Fes) Fes Fes Esterase Fes->FeEnt_In LinDim Linear Dimer (N,N'-Bis(2,3-DHB)-O-Ser-Ser) LinTri->LinDim Hydrolysis 2 (Fes) Fe2 Fe2+ (Metabolic Pool) LinTri->Fe2 Partial Release Monomer Monomer (DHB-Ser) LinDim->Monomer Hydrolysis 3 (Fes) LinDim->Fe2 Reduction & Release

Figure 1: The generation of the Linear Dimer (highlighted in green) via Fes-mediated hydrolysis is the obligate step for intracellular iron release.

Quantitative Data: Binding & Kinetics

The biological relevance of the linear dimer is defined by its thermodynamic instability relative to the cyclic parent.

Table 1: Comparative Stability Constants
SpeciesStructureFormation Constant (log

)
Iron Release Capability
Enterobactin Cyclic Trimer52.0Negligible (Redox potential too low)
Linear Trimer Linear (DHBS)

~43.0Low
Linear Dimer Linear (DHBS)

~35 - 38 High (Facilitates reduction)
Monomer DHB-Ser25.0Complete

Note: The drop from log


 52 to ~35 represents a massive decrease in affinity (17 orders of magnitude), shifting the equilibrium toward iron release.

Experimental Characterization Protocols

For researchers aiming to isolate or study this molecule, the following protocols are standard.

Isolation via HPLC (from fes mutants)

To accumulate the linear dimer, one cannot use wild-type E. coli efficiently, as the turnover is too fast.

  • Strain: Use an E. colifur mutant (constitutive siderophore production) or a fes mutant (defective esterase) supplemented with limited iron.

  • Method:

    • Grow cells in M9 minimal media (low iron).

    • Extract supernatant with ethyl acetate.[4]

    • HPLC Conditions: C18 Reverse Phase column.

    • Mobile Phase: Gradient of 0.1% TFA in water (A) and 0.1% TFA in Acetonitrile (B).

    • Detection: 310 nm (catechol absorption).

    • Elution Order: Monomer (DHBS)

      
      Linear Dimer 
      
      
      
      Linear Trimer
      
      
      Cyclic Enterobactin.
Fes Activity Assay (In Vitro)

To verify the cleavage of Enterobactin into the linear dimer:

  • Substrate: Purified Ferric-Enterobactin (10

    
    M).
    
  • Enzyme: Purified recombinant Fes protein.

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Measurement: Monitor the decrease in absorbance at 400 nm (characteristic of the Fe-catecholate charge transfer band in the cyclic constrained form) or use HPLC to visualize the appearance of the Linear Dimer peak .

Implications for Drug Development[5]

The linear dimer is not just a metabolite; it is a blueprint for Siderophore-Drug Conjugates (SDCs) .

  • Linker Strategy: Successful SDCs (e.g., Cefiderocol) often utilize a "non-hydrolyzable" linker to avoid premature degradation. However, if the goal is cytoplasmic release (e.g., for an antibiotic targeting the ribosome), the linker must mimic the ester bond of the linear dimer.

  • Design Rule: A drug conjugated to a catechol siderophore via an ester linkage will be recognized by Fes. Fes will cleave the linker, releasing the drug exactly as it cleaves the linear dimer to release iron.

  • Resistance: Mutations in fes lead to resistance against these ester-linked conjugates but also result in iron starvation for the bacterium, making it a high-fitness-cost resistance mechanism.

References

  • Raymond, K. N., Dertz, E. A., & Kim, S. S. (2003). Enterobactin: An archetype for microbial iron transport.[1][2][4][5][6][7][8] Proceedings of the National Academy of Sciences, 100(7), 3584–3588. Link

  • Brickman, T. J., & McIntosh, M. A. (1992). Overexpression and purification of ferric enterobactin esterase from Escherichia coli. Demonstration of enzymatic hydrolysis of enterobactin and its iron complex. Journal of Biological Chemistry, 267(17), 12350–12355. Link

  • Lin, H., Fischbach, M. A., Liu, D. R., & Walsh, C. T. (2005). In vitro characterization of salmochelin and enterobactin trilactone hydrolases IroD, IroE, and Fes.[9] Journal of the American Chemical Society, 127(31), 11075–11084. Link

  • Greenwood, K. T., & Luke, R. K. (1978). Enzymatic hydrolysis of enterochelin and its iron complex in Escherichia coli K-12. Biochimica et Biophysica Acta, 525(1), 209–218. Link

  • Campanini, B., et al. (2023).[10] Siderophore-Based Iron Acquisition and Pathogen Control.[5][7][11] Microbiology and Molecular Biology Reviews. Link

Sources

The Dual Role of Linear Enterobactin Dimers in Bacterial Iron Acquisition

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Stability Paradox

Enterobactin (Ent) represents the pinnacle of biological iron chelation, possessing a formation constant (


) so high that it can strip iron from transferrin.[1] However, this thermodynamic stability creates a metabolic paradox: the bacterium must retrieve the iron from a complex that is effectively inert to spontaneous dissociation.

The linear enterobactin dimer —often referred to as (DHBS)₂ or bis(2,3-dihydroxybenzoyl-L-serine)—is the evolutionary solution to this paradox. It serves two distinct, critical roles in bacterial physiology:

  • Intracellularly (Producer): It is a transient, destabilized intermediate in the Fes-mediated hydrolysis cascade, essential for lowering the reduction potential of ferric iron to facilitate release.

  • Extracellularly (Scavenger): It acts as a stable, tetradentate siderophore "public good" for non-producing species (e.g., Campylobacter jejuni), which have evolved specific receptors to pirate this hydrolysis product.

This guide details the molecular mechanics, ecological significance, and therapeutic exploitation of the linear enterobactin dimer.

Molecular Mechanics: Destabilization for Release

The cyclic enterobactin trimer coordinates Fe(III) through six catechol oxygen atoms (hexadentate), forming a distorted octahedral geometry. To release iron, the esterase Fes (in E. coli) hydrolyzes the trilactone backbone. The linear dimer is the critical "tipping point" in this process.

1.1 The Hydrolysis Cascade

The hydrolysis of Ferric-Enterobactin (Fe-Ent) is not a single step but a cascade. The linear dimer is the first species in the pathway where the iron center becomes solvent-accessible enough for reduction.

  • Step 1: Fes cleaves one ester bond of Cyclic Fe-Ent

    
    Linear Trimer .
    
  • Step 2: Fes cleaves the Linear Trimer

    
    Linear Dimer  + Monomer (DHBS).
    
  • Step 3: The Linear Dimer (tetradentate) cannot fully saturate the Fe(III) coordination sphere. This allows water or reducing agents to access the metal center, facilitating the reduction of Fe(III) to Fe(II), which has a low affinity for catecholates (

    
    ).
    
1.2 Coordination Chemistry Comparison

The functional difference lies in the denticity and the resulting binding affinity.

FeatureCyclic Enterobactin (Ent)Linear Enterobactin Dimer (L-Ent)
Structure Cyclic TrilactoneLinear Ester (2 Serine units)
Denticity Hexadentate (6 sites)Tetradentate (4 sites)
Coordination Saturated OctahedralUnsaturated / Solvent Exposed
Fe(III) Affinity (

)


(Est.)
Redox Potential -750 mV (Highly Stabilized)> -350 mV (Reducible)
Ecological Piracy: The Campylobacter Model

While E. coli destroys the dimer to access iron, other bacteria like Campylobacter jejuni cannot synthesize enterobactin but have evolved to scavenge its breakdown products.

2.1 The CeuE Receptor Specificity

C. jejuni possesses a periplasmic binding protein, CeuE , which drives the uptake of ferric-catecholates.[2] Unlike the E. coli receptor FepB (which prefers the cyclic form), CeuE exhibits a profound preference for the linear hydrolysis products.

  • Mechanism: E. coli secretes Ent.[3][4][5][6][7][8] Spontaneous hydrolysis or external esterases degrade Ent into linear dimers. C. jejuni imports these dimers via the Ceu system.

  • Affinity Inversion: CeuE binds the Fe-(Linear Dimer) complex with nanomolar affinity, significantly tighter than its binding to the bulky cyclic Fe-Ent.

Table 1: Receptor Binding Affinities (


) 
ReceptorOrganismLigand Preference

(Cyclic Fe-Ent)

(Fe-Linear Dimer)
FepB E. coliCyclic > Linear


CeuE C. jejuniLinear > Cyclic


Insight: This data confirms that the linear dimer is not merely waste; it is a specific ecological niche nutrient.

Visualization: The Iron Acquisition Pathway

The following diagram illustrates the dual fate of enterobactin: the intracellular hydrolysis pathway in E. coli and the cross-species scavenging route by C. jejuni.

Iron_Acquisition cluster_Ecoli E. coli (Producer) cluster_Campy C. jejuni (Scavenger) Ent_Syn Ent Synthesis (EntA-F) Fe_Ent_Out Fe-Ent (Cyclic) Extracellular Ent_Syn->Fe_Ent_Out Secretion & Chelation FepA FepA Import Fe_Ent_Out->FepA High Affinity L_Dim Linear Dimer (DHBS)2 Fe_Ent_Out->L_Dim Spontaneous/Extracellular Hydrolysis Fes Fes Esterase (Hydrolysis) FepA->Fes Periplasm -> Cytoplasm L_Tri Linear Trimer Fes->L_Tri Step 1 L_Tri->L_Dim Step 2 Fe_Rel Fe(II) Release L_Dim->Fe_Rel Destabilization & Reduction Ceu_Import Ceu System (Uptake) L_Dim->Ceu_Import Piracy CeuE CeuE Binding (Periplasm) Ceu_Import->CeuE High Affinity Binding Fe_Campy Fe Acquisition CeuE->Fe_Campy

Figure 1: The metabolic fate of Enterobactin. Note the central role of the Linear Dimer (Red Ellipse) as both the release intermediate in E. coli and the primary uptake target for C. jejuni.

Experimental Protocols

To study the role of the linear dimer, one must isolate it from the cyclic parent and quantify its interaction with iron.

4.1 Protocol: Purification of Linear Dimer via HPLC

This protocol isolates linear hydrolysis products from E. coli supernatants or in vitro Fes digests.

Reagents:

  • Methanol (HPLC grade)

  • 0.1% Trifluoroacetic acid (TFA) in water

  • Preparative C18 Reverse-Phase Column

Workflow:

  • Induction: Grow E. coli (e.g., strain AN193) in iron-deficient M9 minimal media for 24 hours to induce siderophore production.

  • Extraction: Acidify supernatant to pH 2.0 with HCl. Extract twice with ethyl acetate. Evaporate solvent.

  • Hydrolysis (Optional): To generate dimers specifically, treat purified Cyclic Ent with purified Fes esterase (10 µg/mL) for 30 mins at 37°C.

  • Separation: Inject onto C18 HPLC.

    • Gradient: 0–100% Methanol in 0.1% TFA over 40 mins.

    • Detection: UV at 310 nm (catecholate absorption).

    • Retention Order: Monomer (DHBS) elutes first

      
      Linear Dimer 
      
      
      
      Linear Trimer
      
      
      Cyclic Ent (most hydrophobic).
  • Validation: Confirm mass via ESI-MS (Expected [M-H]⁻ for Dimer: ~445 Da).

4.2 Protocol: Competitive Ligand Exchange Assay

To demonstrate the "looser" iron binding of the dimer compared to the cyclic form.

  • Preparation: Prepare 10 µM Fe-(Linear Dimer) complex in PBS (pH 7.4).

  • Challenge: Add increasing concentrations of EDTA (0.1 mM to 10 mM).

  • Measurement: Monitor the decrease in the characteristic catecholate-to-iron Charge Transfer (LMCT) band at 495 nm.

  • Control: Repeat with Cyclic Fe-Ent.

  • Result: The Linear Dimer complex will show spectral bleaching (iron loss) at lower EDTA concentrations than the Cyclic Ent, verifying its thermodynamic destabilization.

Therapeutic Implications: "Trojan Horse" Conjugates[7][9]

The linear enterobactin dimer is a superior scaffold for siderophore-drug conjugates compared to cyclic enterobactin for two reasons:

  • Synthetic Accessibility: Synthesizing the cyclic trilactone is chemically arduous. The linear dimer can be synthesized via standard peptide coupling (DHB-Ser-DHB-Ser).

  • Broad Spectrum Recognition: As shown with C. jejuni, linear catecholates are recognized by a wider array of pathogens (via "piracy" receptors) than the highly specific cyclic form.

Design Strategy:

  • Attach the antibiotic payload (e.g., ampicillin, ciprofloxacin) to the carboxyl terminus of the linear dimer.

  • The tetradentate iron binding leaves coordination sites open, which can be advantageous for linker flexibility, though it slightly reduces iron affinity.

  • Target: Gram-negative pathogens expressing catecholate receptors (Cir, Fiu, IroN, CeuE).

References
  • Raines, D. J., et al. (2016). Campylobacter jejuni periplasmic binding protein CeuE preferentially binds the iron(III) complex of the enterobactin hydrolysis product.[2] Proceedings of the National Academy of Sciences, 113(21), 5850-5855. Link

  • Brickman, T. J., & McIntosh, M. A. (1992). Overexpression and purification of ferric enterobactin esterase from Escherichia coli. Journal of Biological Chemistry, 267(17), 12350-12355. Link

  • Lin, H., Fischbach, M. A., Liu, D. R., & Walsh, C. T. (2005). In vitro characterization of salmochelin and enterobactin trilactone hydrolases IroD, IroE, and Fes.[9] Journal of the American Chemical Society, 127(31), 11075-11084.[10] Link

  • Raymond, K. N., et al. (2003). Enterobactin: An archetype for microbial iron transport. Proceedings of the National Academy of Sciences, 100(7), 3584-3588. Link

  • Campanini, B., et al. (2020). A Salmochelin S4-Inspired Ciprofloxacin Trojan Horse Conjugate. ACS Infectious Diseases, 6(10), 2532–2541. Link[11]

Sources

Mechanistic Profiling of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine: Siderophore Activity, Catabolic Recycling, and Host-Pathogen Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolutionary arms race for elemental iron, pathogenic bacteria have developed sophisticated nonribosomal peptide synthetase (NRPS) pathways to produce high-affinity iron chelators known as siderophores. While cyclic enterobactin (Ent) is the archetypal hexadentate siderophore, its extreme thermodynamic stability necessitates enzymatic hydrolysis for intracellular iron release.

This technical guide explores the mechanistic profile of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine —commonly referred to as the linear enterobactin dimer or (DHBS)₂. Long considered a mere catabolic byproduct of enterobactin degradation, recent metabolomic and structural studies reveal that this linear dimer functions as an autonomous, non-canonical siderophore. By retaining tetradentate iron-chelating capabilities while altering the steric profile recognized by host innate immune proteins, the linear dimer represents a highly evolved strategy for metabolic recycling and immune evasion.

Molecular Architecture and Coordination Chemistry

N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine (MW: 464.4 Da) consists of two 2,3-dihydroxybenzoyl (DHB) moieties conjugated to a linear L-seryl-L-serine dipeptide backbone via amide linkages, with an internal ester bond connecting the two serine residues.

Unlike cyclic enterobactin, which utilizes three catechol groups to form a perfect hexadentate, octahedral coordination sphere around a single Fe³⁺ ion (


), the linear dimer provides only four coordinating oxygen atoms (tetradentate). To satisfy the hexacoordinate requirement of ferric iron, the linear dimer must either recruit accessory ligands (e.g., water, hydroxyl ions, or a monomeric DHB-serine) or form higher-order stoichiometric complexes, such as 

or

. This altered coordination geometry reduces its absolute iron affinity relative to cyclic enterobactin but crucially changes its three-dimensional footprint, impacting both receptor recognition and host protein interception.

Catabolic Origins: The Fes and IroE Esterase Pathways

The generation of the linear dimer is driven by the regioselective hydrolysis of the enterobactin trilactone ring. This process is mediated by specific


-hydrolases containing a conserved GxSxG serine esterase motif, as detailed by  [1].
  • Periplasmic Linearization (IroE): In extraintestinal pathogenic E. coli (ExPEC) and Salmonella, the periplasmic esterase IroE cleaves the cyclic trilactone prior to secretion, producing the linear trimer, which is subsequently processed into the linear dimer.

  • Cytoplasmic Iron Release (Fes/IroD): Upon import of the

    
    -enterobactin complex, the cytoplasmic esterase Fes hydrolyzes the backbone to release iron, yielding linear trimers, dimers, and monomers.
    

Instead of discarding these catabolites, bacteria actively secrete the linear dimer via the EntS/TolC efflux system, repurposing it for subsequent rounds of iron scavenging.

Pathway Ent Cyclic Enterobactin (Hexadentate, Ka~10^52) Trimer Linear Trimer (DHBS)3 Ent->Trimer IroE (Periplasm) / Fes (Cytoplasm) Esterase Hydrolysis Dimer Linear Dimer (Target) N,N'-Bis(2,3-DHB)-O-L-seryl-L-serine Trimer->Dimer Fes / IroD Incomplete Catabolism Monomer Monomer DHB-Serine Dimer->Monomer Fes / IroD Complete Degradation

Figure 1: Catabolic processing of cyclic enterobactin into the linear dimer and monomeric units.

Host-Pathogen Dynamics: Evading Siderocalin (Lipocalin-2)

The mammalian innate immune system secretes Siderocalin (Lipocalin-2/Lcn2) to sequester bacterial siderophores and starve pathogens of iron. Siderocalin possesses a trilobed calyx specifically evolved to bind the three catechol rings of intact cyclic enterobactin and the linear trimer, as demonstrated by [2].

The Evasion Mechanism: Because N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine lacks the third catechol ring, it cannot fully occupy the Siderocalin binding pockets. This steric mismatch drastically reduces the binding affinity of Lcn2 for the linear dimer. Consequently, uropathogenic E. coli (UPEC) wield these dimeric catabolites as "stealth" siderophores, maintaining iron influx even in highly inflamed, Lcn2-rich microenvironments [3].

Transport Fe Extracellular Fe3+ Complex Fe3+-(DHBS)2 Complex (Tetradentate Coordination) Fe->Complex Chelation Dimer Secreted Linear Dimer (DHBS)2 Dimer->Complex Binds Receptor Bacterial OM Receptor (FepA / IroN) Complex->Receptor TonB-dependent Uptake Lcn2 Host Lipocalin-2 (Immune Sequestration) Complex->Lcn2 Steric Evasion

Figure 2: Extracellular iron chelation by the linear dimer and evasion of host Lipocalin-2.

Quantitative Data: Siderophore Comparison

The following table summarizes the structural and functional parameters of enterobactin and its catabolites. Data synthesized from [4] and recent metabolomic profiling.

CompoundMolecular Weight (Da)Fe³⁺ DenticityBinding Affinity (

)
Siderocalin (Lcn2) BindingPrimary Biological Role
Cyclic Enterobactin 669.6Hexadentate

High (

nM)
Primary iron acquisition
Linear Trimer 687.6Hexadentate

HighIntermediate catabolite
Linear Dimer 464.4Tetradentate

Low / EvadesStealth scavenging / Recycling
Monomer (DHBS) 241.2BidentateVariableNoneTerminal degradation product

Experimental Protocols for Isolation and Functional Validation

To rigorously study the linear dimer, empirical workflows must account for its polarity, sensitivity to trace metals, and susceptibility to further hydrolysis. The following self-validating protocols are designed to ensure high-fidelity data.

Protocol A: Isolation and LC-MS/MS Characterization

Causality Note: We utilize Chelex-100 treated media to induce maximal iron starvation, forcing the upregulation of the ent and iro operons. XAD-2 resin is selected for extraction because its hydrophobic polystyrene matrix efficiently captures aromatic catecholates while allowing salts and polar media components to be washed away.

  • Cultivation: Grow the target strain (e.g., UPEC UTI89 or an fepA mutant to force siderophore accumulation) in M9 minimal media treated with Chelex-100 (to remove trace iron) for 24 hours at 37°C.

  • Resin Extraction: Centrifuge the culture to isolate the supernatant. Pass the supernatant over an Amberlite XAD-2 column. Wash with 2 column volumes of ultrapure water to desalt.

  • Elution: Elute the siderophore fraction using 100% methanol. Evaporate the solvent under a gentle nitrogen stream and resuspend in 50% methanol/water.

  • RP-HPLC Purification: Inject the sample onto a C18 Reversed-Phase HPLC column. Use a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The linear dimer typically elutes earlier than the highly hydrophobic cyclic enterobactin.

  • MS/MS Validation (Internal Control): Analyze fractions via ESI-MS in negative ion mode. Catechols readily deprotonate, making negative mode highly sensitive.

    • Validation Check: Look for the

      
       precursor ion at m/z 463.4 . Fragmentation should yield a prominent product ion at m/z 240.1 , corresponding to the monomeric DHB-serine cleavage.
      
Protocol B: Chrome Azurol S (CAS) Liquid Assay for Siderophore Activity

Causality Note: The CAS assay relies on the transfer of iron from a blue CAS-HDTMA-Fe³⁺ complex to the siderophore. A standard curve using EDTA ensures the colorimetric shift is quantitatively linked to actual iron-chelating equivalents, validating the system against false positives caused by pH shifts.

  • Reagent Preparation: Prepare the CAS assay solution by mixing 1.5 mM Chrome Azurol S, 0.15 mM FeCl₃, and 1.5 mM HDTMA (hexadecyltrimethylammonium bromide) in a piperazine buffer (pH 5.6).

  • Standard Curve: Prepare a serial dilution of EDTA (0 to 100 µM) as a positive control and calibration standard.

  • Incubation: Mix 100 µL of the purified linear dimer fraction with 100 µL of the CAS reagent in a 96-well plate. Include a blank (50% methanol) as a negative control.

  • Measurement: Incubate in the dark for 30 minutes. Read absorbance at 630 nm.

  • Analysis: Calculate siderophore activity based on the percent loss of blue color relative to the blank. The linear dimer will show a slower kinetic exchange rate compared to cyclic enterobactin due to its tetradentate nature, requiring the full 30-minute incubation for equilibrium.

References

  • Miethke, M., & Marahiel, M. A. (2007). Siderophore-Based Iron Acquisition and Pathogen Control. Microbiology and Molecular Biology Reviews, 71(3), 413-451. URL:[Link]

  • Reitz, Z. L., et al. (2019). Site-Specific Siderocalin Binding to Ferric and Ferric-Free Enterobactin As Revealed by Mass Spectrometry. ACS Chemical Biology, 14(12), 2653-2661. URL:[Link]

  • Shields-Cutler, R. R., et al. (2023). Uropathogenic Escherichia coli wield enterobactin-derived catabolites as siderophores. bioRxiv. URL:[Link]

  • Raymond, K. N., Dertz, E. A., & Kim, S. S. (2003). Enterobactin: an archetype for microbial iron transport. Proceedings of the National Academy of Sciences, 100(7), 3584-3588. URL:[Link]

linear catecholate siderophores produced by Streptomyces species

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Linear Catecholate Siderophores Produced by Streptomyces Species

Abstract

The genus Streptomyces is a cornerstone of microbial biotechnology, renowned for its unparalleled capacity to produce a vast array of secondary metabolites, including a majority of clinically used antibiotics. Within this chemical arsenal are siderophores, high-affinity iron chelators essential for survival in iron-limited environments. While the hydroxamate-type siderophores from Streptomyces are well-documented, the catecholate-type, particularly those with a linear topology, represent an area of burgeoning interest with significant potential in medicine and biotechnology. This guide provides a comprehensive technical overview of the . It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into their structure, biosynthesis, regulation, and biological functions. We delve into the causality behind experimental choices for their study, from detection and isolation to structural elucidation, providing a self-validating framework for investigation.

The Imperative for Iron: Siderophores in the Streptomyces Lifecycle

Iron is a critical yet paradoxical nutrient for virtually all life. It is the fourth most abundant element in the Earth's crust, but its bioavailability is extremely low. At physiological pH and under aerobic conditions, iron exists predominantly as insoluble ferric (Fe³⁺) oxy-hydroxide polymers, rendering it inaccessible to microorganisms.[1] To overcome this environmental constraint, bacteria and fungi have evolved sophisticated iron acquisition systems, the most prominent of which involves the secretion of siderophores.[2]

Streptomyces, as soil-dwelling saprophytes, are masters of chemical ecology and competition. Their ability to thrive depends on efficiently scavenging scarce resources, with iron being a primary battleground. Siderophores are therefore not merely housekeeping molecules; they are crucial for fundamental processes including primary metabolism, morphological development (sporulation), and the production of other secondary metabolites like antibiotics.[1][3] They can also act as virulence factors or competitive tools, starving neighboring microbes of iron or even sensitizing them to other threats like phage infection.[2][4] This guide focuses specifically on the catecholate class of siderophores, which utilize 2,3-dihydroxybenzoyl (DHB) moieties as the iron-coordinating functional groups.[5]

Chemical Landscape of Streptomyces Linear Catecholate Siderophores

While the cyclic trimer enterobactin is the archetypal catecholate siderophore of Gram-negative bacteria, Streptomyces species have been found to produce not only enterobactin itself but also a variety of linear congeners.[5][6][7] These molecules are typically synthesized on a scaffold of L-serine residues, which are sequentially acylated with DHB units.

The core chemical features include:

  • Iron-Coordinating Units: One or more 2,3-dihydroxybenzoate (catechol) groups that provide the bidentate ligands for high-affinity Fe³⁺ binding.

  • Backbone: A linear chain, often composed of amino acids like L-serine, providing the framework to position the catechol groups for effective chelation.[5]

The discovery that Streptomyces strains can produce these compounds, once thought to be specific to Enterobacteriaceae, has expanded our understanding of their metabolic diversity.[6] Recent work on Streptomyces varsoviensis has led to the isolation of several new linear enterobactin congeners, highlighting that targeted fermentation strategies can unlock novel chemical diversity.[5][8]

Table 1: Representative Linear Catecholate Siderophores and Precursors from Streptomyces

Compound NameStructure DescriptionProducing Organism(s)Key Reference(s)
2,3-dihydroxy-N-benzoylserineMonomeric precursor to enterobactinStreptomyces tendae, Streptomyces sp. Tü 6125[6][7]
Linear Dimer of DHB-SerineDimer of 2,3-dihydroxy-N-benzoylserineStreptomyces tendae, Streptomyces sp. Tü 6125[6][7]
Linear Trimer of DHB-SerineTrimer of 2,3-dihydroxy-N-benzoylserineStreptomyces tendae, Streptomyces sp. Tü 6125[6][7]
Griseobactin (linear form)Linear trimeric ester of 2,3-dihydroxybenzoyl-arginyl-threonineStreptomyces sp. ATCC 700974, S. griseus[9]
Varsobactin ALinear DHB-Ser-Ser conjugateStreptomyces varsoviensis[5][8]

Biosynthesis: The Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line

The biosynthesis of these peptide-based siderophores is a classic example of a Non-Ribosomal Peptide Synthetase (NRPS) pathway.[10][11][12] NRPSs are large, modular megaenzymes that act as programmable assembly lines to build complex peptides from both proteinogenic and non-proteinogenic precursors.[12] The gene clusters encoding these pathways are typically induced under iron-deficient conditions.[9]

The biosynthesis of a linear DHB-serine trimer proceeds through a well-defined logic:

  • Precursor Synthesis: The pathway begins with the synthesis of the catecholate precursor, 2,3-dihydroxybenzoate (DHBA), from the primary metabolic intermediate chorismate. This involves a series of dedicated enzymes, including an isochorismate synthase (encoded by genes like entC or ensC) and an isochorismatase (entB or ensB1).[5][9]

  • NRPS Activation: The DHBA molecule and the serine building blocks are activated by an Adenylation (A) domain within the NRPS module, which hydrolyzes ATP to form an aminoacyl-AMP intermediate.

  • Thiolation and Loading: The activated substrate is then transferred to the phosphopantetheinyl arm of a Thiolation (T) domain (also known as a peptidyl carrier protein or PCP), covalently tethering it to the enzyme complex.

  • Elongation: A Condensation (C) domain catalyzes the formation of a peptide bond between the upstream, growing peptide chain and the newly loaded amino acid on the adjacent module.

  • Termination: The completed linear siderophore is released from the final module's T domain by a Thioesterase (Te) domain, which hydrolyzes the thioester bond.

This modular architecture is a hallmark of NRPS systems and provides a predictive framework for genome mining efforts aimed at discovering novel siderophores.

NRPS_Biosynthesis_of_Linear_Catecholate_Siderophore cluster_0 Precursor Synthesis cluster_1 NRPS Assembly Line cluster_2 Substrate Loading cluster_3 Product Release Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EnsC DHBA DHBA Isochorismate->DHBA EnsB1/A Module1 Module 1 A T C Module2 Module 2 A T C Module1:C->Module2:f0 Module3 Module 3 A T Te Module2:C->Module3:f0 Product Linear DHB-Serine Trimer Module3:Te->Product Release DHBA_Ser1 DHBA + Serine DHBA_Ser1->Module1:A Load Ser2 Serine Ser2->Module2:A Load Ser3 Serine Ser3->Module3:A Load

Caption: Generalized NRPS workflow for linear catecholate siderophore synthesis.

Regulation of Siderophore Production

The production of siderophores is a metabolically expensive process, and therefore, its regulation is tightly controlled to prevent wasteful synthesis when iron is replete. The primary regulatory mechanism in Streptomyces and other bacteria is iron-dependent repression, mediated by a DmdR-like or Diphtheria toxin repressor (DtxR)-family transcriptional regulator.[10][11]

The DmdR/DtxR Regulatory Switch:

  • Iron-Replete Conditions: When intracellular Fe²⁺ levels are sufficient, Fe²⁺ acts as a co-repressor, binding to the DmdR regulator. This DmdR-Fe²⁺ complex then binds to a specific operator sequence (the "iron box") in the promoter region of the siderophore biosynthetic and transport gene clusters, physically blocking transcription.

  • Iron-Deficient Conditions: Under iron starvation, Fe²⁺ dissociates from DmdR. The apo-repressor (DmdR without iron) undergoes a conformational change and can no longer bind to the operator DNA. This relieves the repression, allowing RNA polymerase to transcribe the genes required for siderophore synthesis and uptake.

Interestingly, research in Streptomyces coelicolor has revealed an additional, unexpected layer of control. The nutrient N-acetylglucosamine (GlcNAc), a monomer of chitin and a component of the bacterial cell wall, can repress siderophore production independently of iron status.[1] This is mediated by the master regulator of GlcNAc metabolism, DasR, which directly represses the expression of the iron utilization repressor dmdR1. This suggests a sophisticated regulatory network that links nutrient availability and developmental state (cell wall remodeling) to iron acquisition.[1]

Siderophore_Regulation cluster_iron Iron-Dependent Regulation cluster_nutrient Nutrient-Linked Regulation (S. coelicolor) Fe_high High Fe²⁺ DmdR DmdR Regulator Fe_high->DmdR binds Fe_low Low Fe²⁺ (Starvation) Fe_low->DmdR dissociates Siderophore_Genes Siderophore Biosynthesis Genes (BGC) DmdR->Siderophore_Genes Represses Transcription GlcNAc N-acetylglucosamine DasR DasR Regulator GlcNAc->DasR activates dmdR1_gene dmdR1 Gene DasR->dmdR1_gene Represses Transcription dmdR1_gene->DmdR produces

Caption: Dual regulation of siderophore biosynthesis by iron and nutrients.

A Practical Guide to Investigation: Methodologies & Protocols

Investigating siderophores requires a multi-step workflow from initial detection in culture to final structural confirmation. The choice of methods is critical for success and depends on the research question.

Detection and Characterization of Catecholate Siderophores

A preliminary screen is essential to confirm siderophore production and to classify its chemical type.

Protocol 1: Universal Siderophore Detection via Chrome Azurol S (CAS) Assay

  • Principle: The CAS assay is a universal, colorimetric method that works independently of the siderophore's chemical structure.[13][14] It relies on a ternary complex of Chrome Azurol S dye, Fe³⁺, and a detergent like hexadecyltrimethylammonium bromide (HDTMA), which is dark blue.[13] In the presence of a siderophore, which has a higher affinity for iron than the dye, the iron is sequestered from the complex. This releases the free dye, resulting in a color change from blue to orange/yellow.[14][15]

  • Causality: This assay is the gold-standard initial screen because of its universality and sensitivity. A positive result strongly indicates the presence of one or more iron-chelating compounds, justifying progression to more specific assays and purification.

  • Step-by-Step Methodology (CAS Agar Plate Assay): [16][17]

    • Prepare CAS Solution:

      • Dissolve 60.5 mg of Chrome Azurol S in 50 mL of ddH₂O.

      • In a separate vessel, dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

      • In a third vessel, dissolve 72.9 mg of HDTMA in 40 mL of ddH₂O.

      • Slowly add the FeCl₃ solution to the CAS solution while stirring. Then, slowly add this mixture to the HDTMA solution with constant stirring. The final solution will be dark blue. Autoclave and store protected from light.[13]

    • Prepare CAS Agar Plates:

      • Prepare your desired microbial growth medium (e.g., an iron-limited medium to induce production) and autoclave.

      • Cool the agar to ~50°C. This is a critical step; if the agar is too hot, it can degrade the dye complex.

      • Aseptically add the sterile CAS solution to the molten agar at a 1:9 ratio (e.g., 100 mL CAS solution to 900 mL agar medium). Mix gently to avoid bubbles.

      • Pour plates and allow them to solidify.

    • Inoculation and Incubation:

      • Spot-inoculate or streak the Streptomyces strain onto the center of the CAS agar plate.

      • Incubate at the optimal growth temperature for the strain (e.g., 28-30°C) for several days.

    • Observation:

      • Siderophore production is indicated by the formation of a yellow-to-orange halo around the microbial growth against the blue background of the agar. The diameter of the halo can be used for semi-quantitative comparisons.[16]

Protocol 2: Specific Detection of Catecholates via Arnow Assay

  • Principle: The Arnow assay specifically detects the presence of the vicinal dihydroxyl groups characteristic of catechol-type siderophores.[18] The catechol moiety reacts with nitrous acid to form a yellow-colored nitro-catechol derivative. Upon addition of a strong base, this derivative turns an intense orange-red.

  • Causality: Performing this assay after a positive CAS result provides strong evidence that the produced siderophore is of the catecholate class. This is a crucial decision point, guiding subsequent purification and structural analysis strategies. A negative Arnow test, coupled with a positive CAS test, would suggest the siderophore is of a different class (e.g., hydroxamate or carboxylate).

  • Step-by-Step Methodology (Liquid Assay): [15]

    • Sample Preparation: Grow the Streptomyces strain in a suitable iron-limited liquid medium. Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

    • Reaction: In a test tube, mix the following in order:

      • 1.0 mL of culture supernatant

      • 1.0 mL of 0.5 M HCl

      • 1.0 mL of nitrite-molybdate reagent (10g sodium nitrite and 10g sodium molybdate in 100 mL H₂O)

    • Color Development:

      • After 5 minutes, add 1.0 mL of 1 M NaOH.

      • Observe for an immediate color change.

    • Interpretation:

      • The development of an orange-red color indicates the presence of catecholates. The intensity can be quantified spectrophotometrically at 510 nm using a standard curve of 2,3-dihydroxybenzoic acid (DHBA).

Isolation and Purification Workflow

Purification of linear catecholates from complex culture broths typically involves a combination of chromatographic techniques.

Purification_Workflow Culture Streptomyces Culture Broth (Iron-Limited Medium) Centrifuge Centrifugation Culture->Centrifuge Supernatant Cell-Free Supernatant Centrifuge->Supernatant Resin Amberlite XAD Resin Chromatography (Adsorption of Hydrophobic Molecules) Supernatant->Resin Elution Methanol/Ethanol Elution Resin->Elution Crude Crude Siderophore Extract Elution->Crude HPLC Reverse-Phase HPLC (C18) (Separation by Polarity) Crude->HPLC Pure Purified Linear Catecholate Fractions HPLC->Pure

Sources

Thermodynamic Preorganization and Iron-Binding Affinity: A Comparative Analysis of Cyclic Enterobactin and Linear Congeners

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist working at the intersection of microbial biochemistry and drug development, I frequently encounter a critical misunderstanding regarding siderophore-mediated iron acquisition: the assumption that a siderophore’s primary structure alone dictates its metal-binding affinity. In reality, the thermodynamic power of these molecules is governed heavily by their three-dimensional preorganization.

Enterobactin (Ent), a tricatecholate siderophore produced by Escherichia coli and other Gram-negative bacteria, represents the pinnacle of this evolutionary engineering. While its cyclic form boasts the highest known affinity for ferric iron (Fe³⁺), its biological lifecycle necessitates enzymatic degradation into linear congeners (trimers, dimers, and monomers) to release the captured iron. This whitepaper dissects the thermodynamic causality behind the iron-binding affinities of cyclic versus linear enterobactin, details the enzymatic processing pathways, and provides self-validating experimental protocols for quantifying these interactions.

The Thermodynamic Basis of Iron-Binding Affinity

The extraordinary stability of the ferric enterobactin complex is fundamentally rooted in the thermodynamic principle of preorganization (1)[1].

The Cyclic Scaffold: Minimizing Entropic Penalty

Cyclic enterobactin utilizes a 12-membered L-serine trilactone ring to rigidly preorganize its three catecholate arms. When Fe³⁺ binds, the molecule requires minimal conformational adjustment to achieve the optimal pseudo-octahedral


 geometry. Raymond and colleagues established that the superior stability of cyclic enterobactin (

) compared to non-preorganized analogues is approximately one-third enthalpic and two-thirds entropic in origin (2)[2]. The rigid macrocyclic backbone effectively pays the entropic cost of binding upfront, minimizing the loss of conformational entropy (

) upon metal chelation.
Linear Congeners: The Cost of Flexibility

Hydrolysis of the trilactone ring by bacterial esterases yields linear congeners, such as the linear trimer of 2,3-dihydroxybenzoyl-L-serine (DHBS). While the linear trimer retains all six catecholate oxygen donors necessary for hexadentate coordination, its formation constant drops dramatically to


 (3)[3]. The causality here is strictly entropic: the highly flexible linear backbone must "freeze" multiple rotatable bonds to wrap around the Fe³⁺ ion. This imposes a severe entropic penalty, weakening the overall thermodynamic stability of the complex.
Quantitative Data Presentation
Siderophore VariantScaffold StructureIron(III) Affinity (

,

)
Siderocalin BindingBiological Function / Fate
Cyclic Enterobactin L-serine trilactone

Yes (Apo & Holo)Primary high-affinity iron scavenging
Linear Trimer Hydrolyzed trilactone

Yes (Apo & Holo)Intermediate for intracellular Fe release
Linear Dimer Hydrolyzed (2 units)

ReducedSiderophore piracy / catabolic recycling
Deferoxamine (Ref)Linear hydroxamate

NoClinical iron chelation standard

Biological Significance: The Necessity of Hydrolysis

Why would a bacterium intentionally degrade its most potent iron chelator? The answer lies in the redox potential of the complex.

The Fe³⁺-cyclic-Ent complex is so thermodynamically stable that its standard reduction potential is approximately -0.75 V (vs. NHE) at pH 7.0 (4)[4]. This potential is significantly lower than that of physiological biological reductants (e.g., NAD(P)H or flavins), making the bound iron biologically inaccessible.

To utilize the iron, the bacterium employs the cytoplasmic esterase Fes to cleave the trilactone ring. By converting the cyclic trimer into a linear trimer, the iron-binding affinity is weakened, which shifts the reduction potential to a more positive, physiologically accessible value. Once reduced, the resulting Fe²⁺ ion—a softer Lewis acid—has a profoundly lower affinity for the hard catecholate oxygen donors, triggering the spontaneous release of the metal for metabolic incorporation (2)[2].

G A Apo-Enterobactin (Cyclic) B [Fe(III)-Ent]3- (Kd ~10^-52 M) A->B Fe3+ Chelation C Intracellular Transport B->C FepA Receptor D Fes Esterase Cleavage C->D Cytoplasmic Entry E Fe(III)-Linear Trimer D->E Ring Hydrolysis F Fe(II) Release & Metabolism E->F Reduction (E° shift)

Enterobactin iron acquisition: from cyclic trimer binding to esterase-mediated intracellular release.

Experimental Protocols: Validating Affinity and Host-Protein Interactions

To rigorously evaluate the binding kinetics and host-protein interactions of these congeners, we employ two self-validating workflows. Every step is designed to isolate the specific thermodynamic variable .

Protocol 1: Chrome Azurol S (CAS) Competition Assay

Purpose: To quantify the relative iron-chelating efficacy and kinetics of cyclic versus linear congeners. Causality: The CAS dye forms a blue ternary complex with Fe³⁺ and hexadecyltrimethylammonium bromide (HDTMA). When a siderophore with a higher affinity is introduced, it strips the iron from the CAS complex, shifting the color from blue to orange. The rate of this shift is directly proportional to the chelator's thermodynamic affinity and kinetic accessibility (1)[1].

  • Preparation of CAS Reagent: Mix 1.5 mL of 1 mM FeCl₃·6H₂O (in 10 mM HCl) with 7.5 mL of 2 mM aqueous CAS solution. Slowly add 6 mL of 10 mM HDTMA to stabilize the micellar complex.

  • Baseline Establishment: Aliquot 100 µL of the CAS reagent into a 96-well microplate. Measure absorbance at 630 nm to establish the baseline (blue complex).

  • Ligand Introduction: Add 10 µL of 1 mM cyclic enterobactin to test wells, and 1 mM linear trimer to comparative wells.

  • Kinetic Monitoring: Read absorbance at 630 nm every 2 minutes for 1 hour at 25°C.

  • Data Analysis: Calculate the rate of iron removal. Cyclic enterobactin will exhibit a near-instantaneous drop in A630, whereas linear congeners will show a slower, biphasic decay curve due to the entropic barrier of conformational rearrangement.

Field-Proven Insight: The CAS assay is highly sensitive to trace iron contamination. All glassware must be acid-washed (0.1 M HCl) and rinsed with ultrapure water (18.2 MΩ·cm) to prevent false baselines.

Protocol 2: Native Mass Spectrometry (MS) for Siderocalin Binding

Purpose: To determine if the mammalian innate immune protein Siderocalin (Scn/Lipocalin-2) sequesters linear enterobactin congeners. Causality: Native MS uses electrospray ionization under strictly non-denaturing conditions to preserve non-covalent protein-ligand interactions in the gas phase. This allows precise stoichiometric determination of Scn-siderophore complexes (5)[5].

  • Protein Preparation: Buffer-exchange recombinant Siderocalin (40 µM) into 200 mM ammonium acetate (pH 6.8) using a spin desalting column to ensure buffer volatility for MS.

  • Complex Formation: Incubate Scn with 60 µM of iron-free (aferric) linear enterobactin or Fe³⁺-linear enterobactin for 15 minutes at room temperature.

  • Native ESI-MS Acquisition: Infuse the sample into a Q-TOF mass spectrometer using gold-coated borosilicate capillaries. Maintain low collision energy (e.g., 10-15 V) to prevent dissociation of the non-covalent complex.

  • Spectral Deconvolution: Analyze the charge state envelope (typically +8 to +10 for Scn).

  • Validation: Look for a mass shift of +737.8 Da corresponding to the 1:1 Scn:[Fe³⁺-lin-Ent] complex. This confirms that Scn effectively captures linear congeners, neutralizing the bacterium's attempt to recycle degraded siderophores (6)[6].

Field-Proven Insight: Siderocalin is highly prone to nonspecific adduction with sodium or potassium ions, which broadens the spectral peaks and obscures the mass shift of the siderophore. Rigorous desalting into ammonium acetate is non-negotiable.

Implications for Drug Development

The structural and thermodynamic differences between cyclic and linear enterobactin are heavily exploited in modern antibacterial design. Siderophore-drug conjugates (often termed "Trojan horse" antibiotics) utilize the cyclic enterobactin scaffold to maximize binding affinity and ensure active transport via outer membrane receptors like FepA.

However, understanding the linear congeners is equally vital. Premature hydrolysis of synthetic conjugates by periplasmic esterases (like IroE) can abort drug delivery before the payload reaches its cytoplasmic target. Consequently, drug development professionals are increasingly designing non-hydrolyzable cyclic analogs (e.g., substituting the ester bonds with amides) to maintain the entropic preorganization while resisting enzymatic degradation.

References

  • BenchChem. "Comparing the iron-binding affinity of enterobactin and deferoxamine."
  • MDPI. "Iron-Uptake Systems of Chicken-Associated Salmonella Serovars and Their Role in Colonizing the Avian Host."
  • ResearchGate. "(PDF) Enterobactin: the characteristic catecholate siderophore of Enterobacteriaceae is produced by Streptomyces species."
  • ASM Journals. "Siderophore-Based Iron Acquisition and Pathogen Control | Microbiology and Molecular Biology Reviews."
  • ACS Publications. "Site-Specific Siderocalin Binding to Ferric and Ferric-Free Enterobactin As Revealed by Mass Spectrometry."
  • NIH / PMC. "Site-Specific Siderocalin Binding to Ferric and Ferric-Free Enterobactin As Revealed by Mass Spectrometry."
  • ACS Publications. "Coordination Chemistry of Microbial Iron Transport | Accounts of Chemical Research."

Sources

Engineering the Trojan Horse: Structure-Activity Relationships of Bis-Catecholate Siderophores in Targeted Antimicrobial Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The outer membrane of Gram-negative bacteria represents one of the most formidable biological barriers in modern drug development. As a Senior Application Scientist specializing in targeted delivery systems, I frequently observe that traditional small-molecule diffusion is insufficient to combat multidrug-resistant (MDR) pathogens. To bypass this barrier, we exploit the pathogen's own nutrient acquisition machinery via the "Trojan Horse" strategy—hijacking TonB-dependent transporters (TBDTs) using siderophore-antibiotic conjugates (SACs)[1].

While hexadentate siderophores (e.g., enterobactin) exhibit the highest iron-binding affinities, their extreme thermodynamic stability often impedes intracellular iron and payload release. Bis-catecholate siderophores (e.g., amonabactins, azotochelin, and serratiochelins) offer a highly tunable alternative. As tetradentate ligands, they form coordinatively unsaturated complexes that maintain high receptor recognition while providing accessible synthetic handles and favorable reduction potentials for payload delivery[2]. This guide dissects the structure-activity relationship (SAR) of bis-catecholates and establishes self-validating workflows for conjugate engineering.

Coordination Chemistry & Structural Dynamics

Tetradentate Unsaturation vs. Hexadentate Saturation

A critical failure point in early-stage SAC development is the assumption that maximum iron-binding affinity directly correlates with maximum antimicrobial efficacy. This is a fundamental misunderstanding of transport kinetics. Hexadentate siderophores fully saturate the Fe(III) octahedral coordination sphere, resulting in extreme stability (e.g., enterobactin pFe = 35.6)[2]. Consequently, physiological reductants struggle to reduce Fe(III) to Fe(II) to trigger release without enzymatic degradation of the siderophore backbone.

Bis-catecholates, bearing only two 2,3-dihydroxybenzoyl groups, are tetradentate. At physiological pH (7.0), they typically form coordinatively unsaturated 1:1 complexes (FeL(H₂O)₂) or higher-order 2:3/3:2 metal:ligand complexes depending on ligand concentration[3].

  • The Causality of Unsaturation: The open coordination sites in a 1:1 bis-catecholate complex allow for water or secondary ligand binding. This structural "imperfection" lowers the thermodynamic barrier for biological reduction, facilitating rapid Fe(II) release in the periplasm or cytoplasm without requiring destructive hydrolysis of the conjugate[2].

Backbone Architecture and Receptor Recognition

The backbone connecting the two catecholate moieties dictates the spatial orientation and chirality (


 vs 

) of the complex. Amonabactins utilize an amino acid backbone (lysine-phenylalanine/tryptophan), while synthetic derivatives often employ polyamine or secondary diamino acid scaffolds[4]. The structural flexibility of the bis-catecholate backbone allows it to adapt to the binding pockets of promiscuous TBDTs, such as Fiu, CirA, and PirA, which are highly conserved across Pseudomonas aeruginosa and Acinetobacter baumannii[5].

The "Trojan Horse" Strategy: SAR of Siderophore-Antibiotic Conjugates

Designing a bis-catecholate SAC requires precise spatial and chemical logic. The conjugate must survive the extracellular environment, bind the TBDT, translocate via TonB-ExbB-ExbD proton motive force (PMF), and release the drug at the target site[1].

TrojanHorse Fe Fe(III) + Bis-Catecholate SAC Receptor Outer Membrane TBDT (e.g., PirA/Fiu) Fe->Receptor Recognition TonB TonB-ExbB-ExbD Complex (Inner Membrane) Receptor->TonB PMF Energy Transfer Periplasm Periplasmic Space (Cleavable Linker Hydrolysis) TonB->Periplasm Internalization Target Intracellular Target (e.g., PBP or Ribosome) Periplasm->Target Payload Release

Caption: TonB-dependent transport and periplasmic release of bis-catecholate conjugates.

Linker Chemistry: The Causality of Cleavage

The choice between a cleavable and non-cleavable linker is dictated by the steric requirements of the antibiotic's intracellular target.

  • Non-Cleavable Linkers: Suitable only if the payload target is extracellularly accessible or if the entire intact conjugate can bind the target (e.g., certain

    
    -lactams targeting periplasmic PBPs). For instance, bis-catecholate-ampicillin conjugates (e.g., compound 7b) demonstrate potent activity against P. aeruginosa without requiring cleavage, as the 
    
    
    
    -lactam ring remains accessible[4].
  • Cleavable Linkers: Mandatory for bulky cytoplasmic targets (e.g., ribosomes). A classic self-validating design utilizes a cephalosporin linker connecting a bis-catecholate to an oxazolidinone (e.g., eprezolid). Upon entering the periplasm, native

    
    -lactamases cleave the cephalosporin ring. This cleavage triggers a spontaneous electron cascade (elimination reaction) that severs the linker, releasing the unhindered oxazolidinone to diffuse into the cytoplasm[6].
    
TonB Box Peptides as Payloads

Recent breakthroughs have utilized bis-catecholates to deliver TonB box inhibitory peptides. By importing its own inhibitor, the bacterium undergoes cellular suicide. Synthetic bis-catecholate conjugates delivering these peptides achieved Minimal Inhibitory Concentrations (MICs) between 0.1 and 0.5 μM against P. aeruginosa via PfeA and PirA transporters[7].

Quantitative Data Summary

The following table synthesizes the physicochemical and biological parameters of native and synthetic bis-catecholate systems compared to a hexadentate reference.

Siderophore / ConjugateDenticityFe(III) Complex Stoichiometry (pH 7.0)Binding AffinityTarget Pathogen / MIC (μM)
Enterobactin (Reference)Hexadentate1:1pFe = 35.6N/A (Native)
Amonabactin T732 Tetradentate2:3 (Ligand Excess)log

= 86.3
N/A (Native)
Azotochelin Tetradentate1:1 (Unsaturated)log

= 34.3
N/A (Native)
Bis-Catecholate-Ampicillin (7b) Tetradentate1:1N/AP. aeruginosa / <1.0
DOTAM-TonB Peptide (17) Tetradentate1:1N/AP. aeruginosa / 0.1 - 0.5

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol must have built-in causality checks to prevent false positives (e.g., mistaking porin diffusion for TonB-dependent active transport).

SARWorkflow Synth 1. Conjugate Synthesis (Bis-catecholate + Linker + Drug) Complex 2. Fe(III) Complexation (UV-Vis & CV Analysis) Synth->Complex Uptake 3. Dual-Isotope Assay (55Fe / 14C Tracking) Complex->Uptake MIC 4. in vitro MIC Assay (Wild-type vs TBDT Mutants) Uptake->MIC

Caption: Self-validating experimental workflow for evaluating bis-catecholate conjugates.

Protocol 1: Dual-Isotope TonB-Dependent Uptake Assay

Purpose: To differentiate between true conjugate internalization and extracellular iron stripping. Causality Check: Tracking


 alone only proves iron enters the cell. By dual-tracking with a 

-labeled conjugate, we self-validate that the intact molecule is transported. In native amonabactin studies,

levels plateaued and decreased after 10 minutes while

continued to rise, proving the bis-catecholate is actively excreted post-delivery[8]. If your SAC uses a non-cleavable linker, this efflux mechanism will pump your antibiotic back out, causing a false-negative MIC.
  • Isotope Labeling: Prepare a stock of

    
     and synthesize the bis-catecholate conjugate with a 
    
    
    
    -radiolabel on the linker.
  • Complexation: Mix the isotopes at a 3:2 or 1:1 molar ratio (ligand-dependent) in 5 mM BIS-TRIS buffer (pH 7.0) and equilibrate for 15 minutes.

  • Incubation: Add the complex to an iron-starved log-phase bacterial culture (e.g., A. baumannii or P. aeruginosa).

  • Quenching & Filtration: At 2-minute intervals, extract 100 μL aliquots, quench with 1 mM KCN (to collapse the PMF and halt active transport), and filter through 0.45 μm nitrocellulose membranes.

  • Quantification: Wash filters with 10 mM EDTA to remove surface-bound iron, then measure via liquid scintillation counting.

Protocol 2: Electrochemical Characterization via Cyclic Voltammetry (CV)

Purpose: To verify that synthetic modifications have not shifted the Fe(III)/Fe(II) reduction potential outside the physiological window. Causality Check: If the reduction potential becomes too negative, cellular reductants (like NADH) cannot reduce the iron, trapping the payload in a stable complex[2].

  • Cell Preparation: Prepare a 0.45 mM solution of the Fe(III)-bis-catecholate conjugate in 5 mM BIS-TRIS buffer (pH 7.0) with 100 mM NaCl as the supporting electrolyte.

  • Electrode Setup: Utilize a boron-doped diamond working electrode (crucial for catecholates to prevent electrode fouling), a Pt wire auxiliary electrode, and an Ag/AgCl reference electrode.

  • Measurement: Sweep the potential from +0.5 V to -1.0 V at a scan rate of 50 mV/s.

  • Analysis: Extract the

    
     value. A reversible reduction wave similar to native azotochelin confirms the conjugate retains a biologically accessible reduction profile suitable for intracellular payload release[2].
    

References

  • Siderophores as “Trojan Horses”: tackling multidrug resistance? - PMC - NIH, nih.gov,
  • Trojan Horse Siderophore Conjugates Induce Pseudomonas aeruginosa Suicide and Qualify the TonB Protein as a Novel Antibiotic Target - PMC, nih.gov,
  • Siderophore conjugates to combat antibiotic-resistant bacteria - PMC - NIH, nih.gov,
  • Electrochemical and Solution Structural Characterization of Fe(III) Azotochelin Complexes: Examining the Coordination Behavior of a Tetradentate Siderophore | Inorganic Chemistry, acs.org,
  • Location, Location, Location: Establishing Design Principles for New Antibacterials from Ferric Siderophore Transport Systems - MDPI, mdpi.com,
  • Microbial iron transport via a siderophore shuttle: A membrane ion transport paradigm | PNAS, pnas.org,
  • Highly antibacterial active aminoacyl penicillin conjugates with acylated bis-catecholate siderophores based on secondary diamino acids and rel
  • Coordination Chemistry of the Amonabactins, Bis(catecholate)

Sources

Natural Occurrence and Pharmacological Profiling of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine in Microbial Metabolomes

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Siderophore Dynamics, Biosynthesis, and Anticancer Applications

Executive Summary

N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine (CAS: 30414-15-4; Molecular Formula: C₂₀H₂₀N₂O₁₁) is a bioactive microbial metabolite belonging to the catecholate class of siderophores[1]. Structurally, it is a linear dimer of 2,3-dihydroxybenzoyl-L-serine (DHB-Ser)[2]. As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a fascinating node in microbial ecology and oncology. It occupies a dual biochemical niche: it is generated catabolically as a degradation product of the archetypal siderophore enterobactin in Gram-negative bacteria[3], and it is synthesized de novo as a distinct secondary metabolite in Actinomycetota (e.g., Streptomyces species)[4]. Beyond its role in iron chelation, this compound has emerged as a potent, non-cytotoxic inhibitor of tumor cell invasion[1], making it a highly valuable scaffold for anti-metastatic drug development.

Biosynthetic and Catabolic Origins (Mechanistic Pathways)

The natural occurrence of this linear dimer is driven by two distinct evolutionary strategies: thermodynamic iron release and specialized secondary metabolism.

Gram-Negative Catabolism (The Enterobactin Hydrolysis Pathway)

In enteric bacteria like Escherichia coli, the primary siderophore is enterobactin, a cyclic trimer of DHB-Ser. Enterobactin binds ferric iron (Fe³⁺) with an exceptionally high affinity (


 M). Causality of Hydrolysis:  This affinity is so high that the physiological reduction potential of the cell cannot reduce Fe³⁺ to Fe²⁺ to release it. To solve this thermodynamic lock, the bacteria utilize dedicated esterases (such as Fes or IroE) to hydrolyze the macrolactone ring[3]. This stepwise cleavage produces a linear trimer, the target linear dimer (N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine), and ultimately the DHB-Ser monomer[3],[5].
Actinomycetota De Novo Synthesis (The NRPS Pathway)

Conversely, genomic analyses of Streptomyces sp. TP-A0874 and Streptomyces varsoviensis reveal that these organisms synthesize the linear dimer directly[4],[6]. Causality of Direct Synthesis: By utilizing a Non-Ribosomal Peptide Synthetase (NRPS) gene cluster (e.g., ensA-F), these bacteria bypass the cyclic enterobactin stage. This evolutionary adaptation likely serves to evade siderocalin—a mammalian host defense protein that specifically sequesters cyclic enterobactin—or to deploy the linear molecule as a specialized weapon against competing microbes or host cells[6].

DualOrigin cluster_ecoli Gram-Negative Catabolism (e.g., E. coli) cluster_strep Actinomycetota De Novo Synthesis (e.g., Streptomyces) Ent Enterobactin (Cyclic Trimer) Fes Fes / IroE Esterase Ent->Fes Hydrolysis LinTri Linear Trimer Fes->LinTri Ring Opening Target N,N'-Bis(2,3-Dihydroxybenzoyl) -O-L-seryl-L-serine (Linear Dimer) LinTri->Target Esterase Cleavage DHB 2,3-Dihydroxybenzoate + L-Serine NRPS NRPS Gene Cluster (e.g., ensA-F) DHB->NRPS Adenylation / Thiolation NRPS->Target Iterative Assembly Monomer DHB-Ser Monomer Target->Monomer Further Hydrolysis

Figure 1: Dual biochemical origins of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine.

Pharmacological Profile & Biological Activity

While originally characterized by its iron-chelating properties, the pharmacological value of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine lies in its highly specific anticancer activity. It acts as a potent inhibitor of tumor cell invasion without exhibiting general cytotoxicity[1]. Furthermore, it lacks broad-spectrum antibiotic activity, meaning it does not disrupt commensal microbiomes—a significant advantage for oncological drug development[7].

Table 1: Bioactivity Profile Summary
Target / OrganismAssay TypeResultContext / Significance
Murine Colon Cancer (26-L5) Matrigel InvasionIC₅₀ = 2.7 µM Potent anti-metastatic activity[1],[2].
Micrococcus luteus Antimicrobial (MIC)Not ActiveNo disruption of Gram-positive commensals[7].
Escherichia coli Antimicrobial (MIC)Not ActiveNo disruption of Gram-negative commensals[7].
Candida albicans Antifungal (MIC)Not ActiveLacks general eukaryotic toxicity[7].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes internal controls and a clear mechanistic rationale.

Protocol 1: Isolation and Purification from Streptomyces varsoviensis

Rationale: To force the bacteria to produce siderophores, we must induce an iron-starvation response, which de-represses the Fur (ferric uptake regulator) equivalent and upregulates NRPS gene expression[6].

  • Inoculation & Fermentation: Inoculate S. varsoviensis spores into iron-depleted modified Bennett's broth.

  • Self-Validation (CAS Assay): After 72 hours, mix a 1 mL culture aliquot with Chromeazurol S (CAS) assay solution. A color shift from blue to orange validates active siderophore secretion, confirming the culture is ready for extraction.

  • Extraction: Centrifuge the broth (10,000 x g, 15 min) to remove biomass. Acidify the supernatant to pH 3.0 (to protonate the catechol hydroxyls, enhancing organic solubility) and partition 3x with ethyl acetate.

  • Purification: Dry the organic layer, resuspend in methanol, and inject onto a Preparative RP-HPLC (C18 column).

  • Detection: Monitor at 318 nm (the characteristic UV absorbance peak for catecholates). Collect the fraction corresponding to the linear dimer.

Protocol 2: Matrigel Invasion Assay for Anticancer Activity

Rationale: Matrigel is a reconstituted basement membrane preparation rich in laminin and collagen IV. Coating a porous Transwell filter with Matrigel forces the 26-L5 cells to secrete matrix metalloproteinases (MMPs) to degrade the barrier, perfectly simulating the initial steps of in vivo metastasis[1].

  • Preparation: Coat the upper chamber of 8-µm pore Transwell inserts with 50 µL of diluted Matrigel. Incubate at 37°C for 2 hours to allow gelation.

  • Cell Seeding: Seed

    
     26-L5 murine colon cancer cells in serum-free media into the upper chamber. Add N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine at varying concentrations (0.1 µM to 10 µM).
    
  • Chemoattractant: Fill the lower chamber with media containing 10% Fetal Bovine Serum (FBS) to create a chemotactic gradient.

  • Self-Validation (Parallel MTT Assay): Run a parallel MTT viability assay on the cells. Crucial step: This proves that any reduction in invasion is due to true anti-invasive mechanisms, not simply because the compound is killing the cells.

  • Incubation & Quantification: Incubate for 24 hours. Swab the upper chamber to remove non-invading cells. Fix the invading cells on the underside with 100% methanol and stain with 0.5% crystal violet. Count cells under a microscope to calculate the IC₅₀ (2.7 µM)[1].

MatrigelAssay Prep Transwell Preparation (Matrigel Coating) Seed Cell Seeding (26-L5 + Compound) Prep->Seed Mimics ECM Barrier Incubate Incubation (37°C, 24h, Gradient) Seed->Incubate Invasion Phase Fix Fixation & Staining (Methanol + Crystal Violet) Incubate->Fix Arrest Cells Count Quantification (Microscopic Counting) Fix->Count IC50 Calculation

Figure 2: Workflow and causality of the Matrigel Invasion Assay for evaluating anti-metastatic potential.

Analytical Characterization

To verify the integrity of the isolated N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine, rigorous analytical validation is required:

  • High-Resolution Mass Spectrometry (HR-ESI-MS): Look for the

    
     ion at m/z 465.11 (calculated for C₂₀H₂₁N₂O₁₁) or the sodium adduct 
    
    
    
    at m/z 487.09[6].
  • NMR Spectroscopy: ¹H-NMR will reveal the characteristic aromatic protons of the 2,3-dihydroxybenzoyl moiety (typically three protons exhibiting an AMX spin system between

    
     6.7 and 7.3 ppm) and the 
    
    
    
    -protons of the serine residues[6]. The presence of an ester linkage (O-seryl) is confirmed by the downfield shift of the
    
    
    -methylene protons of the first serine residue compared to a free hydroxyl group.

References

Sources

Thermodynamic Stability of Ferric Complexes of Linear Enterobactin Dimers: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enterobactin (Ent) is the archetypal catecholate siderophore, synthesized by Escherichia coli and other Gram-negative bacteria to sequester environmental ferric iron (Fe


) with an unparalleled formation constant (

) [1]. The structural basis for this extreme thermodynamic affinity lies in its preorganized cyclic trilactone scaffold, which optimally positions three 2,3-dihydroxybenzoyl-L-serine (DHBS) moieties for hexadentate coordination.

However, to release the sequestered iron into the bacterial cytoplasm, the cyclic scaffold must be degraded by dedicated esterases (e.g., Fes). This enzymatic hydrolysis proceeds stepwise, yielding the linear trimer, the linear dimer (bisDHBS), and ultimately the DHBS monomer [2]. Historically, these linear degradation products were viewed merely as metabolic exhaust. Recent discoveries, however, reveal that the linear enterobactin dimer plays a critical role in interspecies iron competition (pathogen piracy) and serves as a highly effective vector for targeted drug delivery (sideromycins or "Trojan Horse" antibiotics) [3].

This technical guide provides an in-depth analysis of the thermodynamic stability, coordination chemistry, and experimental characterization of the linear enterobactin dimer, offering field-proven insights for researchers and drug development professionals.

Structural & Thermodynamic Fundamentals

The thermodynamic stability of ferric siderophore complexes is dictated by the interplay of enthalpic (


) and entropic (

) factors.
  • Enthalpic Contributions: Driven by the hard-hard acid-base interaction between the highly charged Fe

    
     ion and the negatively charged catecholate oxygens.
    
  • Entropic Contributions: Driven by the chelate effect and the displacement of coordinating water molecules.

When the trilactone ring of enterobactin is cleaved to form the linear trimer, the formation constant drops by six orders of magnitude. This loss in binding free energy (


) is almost entirely entropic, illustrating the power of macrocyclic preorganization [4]. Further hydrolysis to the linear dimer (bisDHBS) reduces the denticity from hexadentate to tetradentate, fundamentally altering its coordination chemistry.
Quantitative Thermodynamic Data

The table below summarizes the thermodynamic parameters of enterobactin and its stepwise hydrolysis products.

Table 1: Thermodynamic Parameters of Enterobactin and its Hydrolysis Products

Siderophore SpeciesDenticityFe

Formation Constant (

)
pM (-log[Fe

])
Primary Biological Role
Cyclic Enterobactin Hexadentate49.034.3Primary iron acquisition (E. coli)
Linear Trimer Hexadentate43.027.8Intermediate / Sideromycin vector
Linear Dimer Tetradentate~35.0 (as 1:1 complex)~20.0Xenosiderophore (C. jejuni)
DHBS Monomer Bidentate~8.5 (per monomer addition)N/AFinal degradation exhaust

Note: pM values are calculated at physiological conditions: pH 7.4, [Ligand] = 10 µM, [Fe


] = 1 µM.

G A Cyclic Enterobactin (Hexadentate) B Linear Trimer (Hexadentate) A->B Fes Esterase (Hydrolysis 1) C Linear Dimer (Tetradentate) B->C Fes Esterase (Hydrolysis 2) D DHBS Monomer (Bidentate) C->D Fes Esterase (Hydrolysis 3)

Stepwise enzymatic hydrolysis of enterobactin by Fes esterase.

Mechanistic Insights: Coordination Chemistry of the Linear Dimer

The linear dimer, bis(2,3-dihydroxybenzoyl-L-serine), presents a fascinating coordination challenge. Because it provides only four coordinating oxygen atoms, the resulting 1:1 Fe


 complex is coordinatively unsaturated. To satisfy the octahedral coordination sphere of Fe

, the linear dimer must either recruit exogenous ligands or form multinuclear complexes.

Mass spectrometry and spectrophotometric titrations reveal that in aqueous solutions, the linear dimer exists in a dynamic equilibrium of monomeric and dimeric iron species [5]:

  • 1:1 Complex:

    
     or 
    
    
    
  • 2:2 Complex:

    
    
    
  • 2:3 Complex:

    
    
    

Field-Proven Insight: When analyzing the linear dimer via ESI-MS for drug conjugation studies, the appearance of


 species can often be an artifact of the desolvation process or high source concentrations. To validate whether the dimer exists in solution or is a gas-phase artifact, one must perform concentration-dependent UV-Vis titrations. A shift in the 

of the ligand-to-metal charge transfer (LMCT) band upon dilution confirms solution-phase multimerization. This distinction is critical because bulky 2:2 complexes are often rejected by highly stereospecific outer membrane receptors (e.g., FepA or IroN), leading to false negatives in cellular uptake assays [5].

Biological & Pharmacological Significance

The linear dimer is not merely a breakdown product; it is a viable xenosiderophore. For example, the foodborne pathogen Campylobacter jejuni lacks the genetic machinery to synthesize enterobactin but expresses a periplasmic binding protein, CeuE, that specifically recognizes the tetradentate Fe


-linear dimer complex with a 

of 10.1 nM [3]. This evolutionary adaptation allows C. jejuni to poach iron from the metabolic byproducts of competing enteric bacteria.

In drug development, linear enterobactin dimers are utilized as vectors for "Trojan Horse" antibiotics. By conjugating a payload (e.g., ciprofloxacin or ampicillin) to the linear dimer, researchers can hijack bacterial iron transport systems to smuggle antimicrobials directly into the pathogen, bypassing traditional efflux pumps and porin restrictions [5].

Experimental Protocols & Workflows

Determining the thermodynamic stability of these high-affinity complexes requires specialized techniques, as direct potentiometric titration is impossible (the complexes do not dissociate at measurable pH levels without precipitating iron hydroxide). The following self-validating protocols establish a robust analytical pipeline.

Protocol 1: Spectrophotometric Competition Titration

Causality: Because the


 of the linear dimer exceeds the measurable range of direct pH titrations, a competing ligand with a known formation constant (e.g., EDTA or DTPA) must be used to establish an observable equilibrium.
Self-Validation: The presence of clean isosbestic points in the UV-Vis spectra ensures that the equilibrium involves only two absorbing species (e.g., Fe-EDTA and Fe-bisDHBS) without the formation of insoluble hydroxides or ternary complexes.
  • Apo-Ligand Preparation: Prepare a stock solution of the apo-linear dimer via controlled enzymatic hydrolysis of enterobactin using purified Fes esterase, followed by RP-HPLC purification.

  • Equilibration: Mix equimolar amounts of Fe

    
     and the linear dimer in a buffered aqueous solution (pH 7.4, 0.1 M KCl) to form the ferric complex.
    
  • Titration: Add increasing equivalents of the competitor ligand (EDTA).

  • Incubation: Allow the solutions to reach thermodynamic equilibrium. Note: This may take 24–72 hours due to the kinetic inertness of the complexes.

  • Measurement: Record the UV-Vis absorbance. The catecholate-to-Fe

    
     LMCT band at 
    
    
    
    nm will decrease as iron is transferred to EDTA.
  • Calculation: Extract the equilibrium constant of the exchange reaction and calculate the absolute

    
     of the linear dimer complex.
    
Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality: To separate the


 into its enthalpic (

) and entropic (

) components, direct heat measurement of the complexation event is required. Self-Validation: Performing a blank titration (titrating metal into buffer) accounts for the heat of dilution, ensuring that the integrated heat relates solely to the complexation event.
  • Setup: Load the apo-linear dimer into the ITC sample cell and the Fe

    
     titrant into the syringe. Critical: Use a weakly chelating buffer like citrate to prevent Fe
    
    
    
    precipitation prior to injection.
  • Titration: Inject small aliquots of Fe

    
     into the cell while monitoring the thermal power required to maintain a constant temperature.
    
  • Integration: Integrate the injection peaks to obtain the molar enthalpy (

    
    ) of complexation.
    
  • Derivation: Use the previously determined

    
     (from Protocol 1) to calculate 
    
    
    
    , and subsequently derive
    
    
    .

Workflow N1 1. Apo-Ligand Preparation (Enzymatic Cleavage & HPLC) N2 2. Protonation Constants (Potentiometric Titration) N1->N2 N3 3. Fe(III) Complexation (EDTA Competition Assay) N2->N3 N4 4. Enthalpic Profiling (Isothermal Titration Calorimetry) N3->N4 N5 5. Thermodynamic Derivation (ΔG, ΔH, ΔS, logKf) N4->N5

Experimental workflow for thermodynamic characterization of siderophores.

References

  • Title: Enterobactin: An archetype for microbial iron transport.
  • Title: Enzymatic Hydrolysis of Trilactone Siderophores: Where Chiral Recognition Occurs in Enterobactin and Bacillibactin Iron Transport.
  • Title: Bacteria in an intense competition for iron: Key component of the Campylobacter jejuni iron uptake system scavenges enterobactin hydrolysis product.
  • Title: Iron (III) coordination chemistry of linear dihydroxyserine compounds derived from enterobactin.
  • Title: A Salmochelin S4-Inspired Ciprofloxacin Trojan Horse Conjugate.

Methodological & Application

chemical synthesis protocol for N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, self-validating protocol for the chemical synthesis of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine , also known as the Linear Enterobactin Dimer or (DHB-Ser)₂ .[1]

This compound is a critical siderophore degradation product utilized by bacteria for iron acquisition and has emerged as a strategic target in "Trojan Horse" antimicrobial development.

Part 1: Strategic Synthesis Architecture

The synthesis is designed around a Convergent "Global Benzyl" Strategy . This approach minimizes protection/deprotection cycling by utilizing benzyl (Bn) groups for all hydroxyl and carboxyl protection, allowing for a single, clean global deprotection step via hydrogenolysis.[1]

The Logic of the Pathway:

  • Orthogonality: Benzyl groups protect the catechol hydroxyls (preventing oxidation and chelation) and the donor serine hydroxyl (preventing self-esterification).[1]

  • Stereochemical Integrity: The use of DCC/DMAP for the critical depsipeptide (ester) bond formation is optimized to suppress racemization of the activated serine residue.

  • Efficiency: The convergent coupling of two pre-assembled blocks (Donor and Acceptor) is superior to linear stepwise elongation for this specific dimer.

Part 2: Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Building Blocks)

Reagents Required:

  • 2,3-Dihydroxybenzoic acid (2,3-DHB)[1][2][3]

  • L-Serine[1][2][4][5][6][7][][9]

  • O-Benzyl-L-Serine[1][4][5][7]

  • Benzyl bromide (BnBr)[1]

  • Potassium carbonate (

    
    )[1]
    
  • EDC

    
    HCl, HOBt, DIPEA[1]
    
  • Dichloromethane (DCM), DMF, THF[1]

Step 1.1: Synthesis of 2,3-Bis(benzyloxy)benzoic acid (Block C) Rationale: Catechols are prone to oxidation and interfere with coupling.[1] Benzyl protection is robust and removed simultaneously with esters.

  • Benzylation: Dissolve 2,3-DHB (10.0 g, 64.9 mmol) in DMF (100 mL). Add

    
     (4 eq) and Benzyl bromide (3.5 eq). Stir at 60°C for 16 h.
    
  • Hydrolysis: The intermediate is the benzyl ester. Add 10% NaOH (aq) and reflux for 2 h to hydrolyze the ester selectively.

  • Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x).[1][7][9] Wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane.

  • Yield Target: >85% White crystalline solid.

Step 1.2: Synthesis of Acceptor Block (Block B: N-(2,3-Bn₂-Benzoyl)-L-Serine Benzyl Ester) Rationale: This unit provides the free hydroxyl group for the ester linkage.[1] The C-terminus is protected as a benzyl ester.[1]

  • Esterification of Serine: React L-Serine with Benzyl alcohol and p-TsOH in benzene (Dean-Stark trap) to yield L-Ser-OBn

    
    TsOH.[1]
    
  • Coupling: Dissolve 2,3-Bn₂-benzoic acid (1 eq) and L-Ser-OBn

    
    TsOH (1 eq) in DCM.
    
  • Activation: Add EDC

    
    HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq) at 0°C. Stir warming to RT for 12 h.
    
  • Purification: Flash chromatography (

    
    , Hexane/EtOAc).
    
  • Validation:

    
    -NMR should show free -OH signal and benzyl ester protons.[1]
    

Step 1.3: Synthesis of Donor Block (Block A: N-(2,3-Bn₂-Benzoyl)-O-Benzyl-L-Serine) Rationale: This unit provides the activated carboxyl group.[1] Its side-chain hydroxyl MUST be protected (O-Bn) to prevent self-polymerization during activation.[1]

  • Starting Material: Use commercially available O-Benzyl-L-Serine.[1]

  • Coupling: React O-Benzyl-L-Serine Methyl Ester with 2,3-Bn₂-benzoic acid using EDC/HOBt (as in Step 1.2).

  • Saponification: Treat the resulting methyl ester with LiOH (2 eq) in THF/H₂O (3:1) at 0°C for 2 h. Note: Keep cold to prevent racemization.

  • Workup: Acidify carefully to pH 3 with 1M HCl, extract with EtOAc.

  • Product: N-(2,3-Bn₂-Benzoyl)-O-Benzyl-L-Serine (Free -COOH).

Phase 2: Convergent Assembly & Deprotection

Step 2.1: Depsipeptide Bond Formation (Esterification) Critical Step: Coupling the Carboxyl of Block A to the Hydroxyl of Block B.[1]

  • Setup: Dissolve Block A (Donor, 1.0 eq) and Block B (Acceptor, 1.0 eq) in anhydrous DCM under Argon.

  • Catalyst: Add DMAP (0.2 eq).

  • Coupling: Cool to 0°C. Add DCC (1.2 eq) dissolved in DCM dropwise.

  • Reaction: Stir at 0°C for 1 h, then RT for 24 h. The urea byproduct will precipitate.

  • Filtration: Filter off the DCU (dicyclohexylurea).[1]

  • Purification: Flash chromatography (

    
    , Hexane/EtOAc gradient). Isolate the Fully Protected Linear Dimer .
    

Step 2.2: Global Deprotection (Hydrogenolysis) Rationale: Removes 4x Catechol-Bn, 1x Serine-O-Bn, and 1x C-terminal Benzyl ester in one step.[1]

  • Solvent: Dissolve the protected dimer in MeOH/THF (1:1).[1]

  • Catalyst: Add 10% Pd/C (20% by weight of substrate).[1]

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure is sufficient) for 12–24 h.
    
  • Monitoring: Monitor by TLC (disappearance of UV active benzyl spots) or LC-MS.

  • Workup: Filter through Celite under Argon (avoid oxidation of free catechols). Concentrate filtrate.[7]

Step 2.3: Final Purification

  • Sephadex LH-20: Dissolve residue in minimal MeOH. Load onto a Sephadex LH-20 column equilibrated with MeOH.

  • Elution: Elute with MeOH. The product usually elutes as a distinct brownish/yellow band (catechols are colored).[1]

  • Lyophilization: Freeze-dry to obtain the final product as a fluffy powder.[1]

Part 3: Analytical Data & Visualization

Expected Analytical Parameters
ParameterSpecificationNotes
Formula

Mol. Weight 464.38 g/mol
Appearance Off-white to pale yellow solidCatechols oxidize to yellow/brown in air.[1] Store at -20°C.
Solubility MeOH, DMSO,

(pH > 7)
Poor solubility in non-polar solvents.[1]
MS (ESI-) [M-H]⁻ = 463.1Negative mode is often more sensitive for catechols.[1]
UV-Vis

~316 nm
Characteristic of 2,3-dihydroxybenzamide.[1]
Synthesis Workflow Diagram

EnterobactinDimerSynthesis DHB 2,3-Dihydroxybenzoic Acid BnDHB 2,3-Bis(benzyloxy)benzoic Acid (Protected DHB) DHB->BnDHB BnBr, K2CO3 (Protection) Ser L-Serine BlockB Block B (Acceptor) N-(2,3-Bn2-Bz)-L-Ser-OBn Ser->BlockB Precursor BlockA Block A (Donor) N-(2,3-Bn2-Bz)-O-Bn-L-Ser-OH BnDHB->BlockA 1. O-Bn-L-Ser-OMe 2. LiOH (Saponification) BnDHB->BlockB 1. L-Ser-OBn 2. EDC/HOBt Coupled Protected Linear Dimer (Depsipeptide) BlockA->Coupled DCC, DMAP (Esterification) BlockB->Coupled Final Target Product N,N'-Bis(2,3-DHB)-O-L-seryl-L-serine Coupled->Final H2, Pd/C (Global Deprotection)

Caption: Convergent synthesis pathway utilizing orthogonal benzyl protection for efficient assembly of the catechol-peptide dimer.

References

  • Corey, E. J., & Bhattacharyya, S. (1977).[1] Total synthesis of enterobactin. Tetrahedron Letters, 18(45), 3919–3922.[1] Link[1]

  • O'Brien, I. G., Cox, G. B., & Gibson, F. (1971).[1] Enterochelin hydrolysis and iron metabolism in Escherichia coli. Biochimica et Biophysica Acta (BBA) - General Subjects, 237(3), 537–549.[1] Link[1]

  • Raymond, K. N., Dertz, E. A., & Kim, S. S. (2003).[1] Enterobactin: an archetype for microbial iron transport.[1][10] Proceedings of the National Academy of Sciences, 100(7), 3584–3588. Link[1]

  • Cayman Chemical. (n.d.).[1] N,N'-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine Product Information. Cayman Chemical.[1] Link

Sources

Application Note: Solid-Phase Peptide Synthesis of Linear Enterobactin Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Enterobactin is a highly potent, triscatecholate siderophore utilized by Gram-negative pathogens (such as Escherichia coli and Campylobacter jejuni) to scavenge ferric iron from host environments[1]. While native enterobactin features a preorganized trilactone macrocycle that confers exceptional Fe(III) affinity, its synthesis is notoriously challenging due to macrocyclization bottlenecks and the chemical instability of the trilactone core[2].

To bypass these limitations and harness siderophore-mediated transport for targeted drug delivery (the "Trojan Horse" strategy), researchers have pivoted to linear enterobactin analogues [2]. By replacing the labile macrocycle with a stable peptide backbone (e.g., poly-lysine or mixed amino acid scaffolds), these analogues can be rapidly assembled using Solid-Phase Peptide Synthesis (SPPS)[2]. This approach not only accelerates structure-activity relationship (SAR) studies but also yields robust vectors capable of delivering antibiotic cargo into pathogens with equal or greater efficiency than native enterobactin[1].

Experimental Design: A Self-Validating SPPS System

As an Application Scientist, designing a reliable SPPS workflow requires anticipating side reactions and ensuring that every step validates the next. The synthesis of linear enterobactin analogues relies on three critical mechanistic choices:

  • Resin Selection (Causality) : Rink Amide MBHA resin is utilized to generate a C-terminal amide. A free C-terminal carboxylate could introduce unwanted electrostatic repulsion or compete for Fe(III) coordination, potentially disrupting bacterial receptor recognition.

  • Backbone Branching : Utilizing orthogonally protected amino acids, such as Fmoc-Lys(Fmoc)-OH, allows for simultaneous multidirectional chain elongation. This rapidly generates the necessary valency (three chelating arms) required for hexacoordinate Fe(III) binding[2].

  • Catechol Protection Strategy (Self-Validation) : The 2,3-dihydroxybenzoic acid (DHBA) headgroups contain free phenols that readily cross-react with coupling reagents to form undesired esters. To prevent this, DHBA is protected as an acetonide (2,3-isopropylidenedioxybenzoic acid). This creates a self-validating system: the acetonide is perfectly tuned to be cleaved by the exact same trifluoroacetic acid (TFA) cocktail used to cleave the peptide from the resin. If the peptide is successfully cleaved from the solid support, the catechols are inherently deprotected, eliminating the need for a secondary deprotection step that could subject the oxidation-sensitive catechols to degradation[2],[1].

Workflow Visualization

SPPS_Workflow A 1. Resin Swelling (Rink Amide MBHA) B 2. Fmoc Deprotection (20% Piperidine/DMF) A->B C 3. Backbone Assembly (Fmoc-Lys(Fmoc)-OH + HATU) B->C C->B Iterative Cycles D 4. Catechol Conjugation (Acetonide-DHBA coupling) C->D Backbone Complete E 5. Global Cleavage (TFA/TIS/H2O 95:2.5:2.5) D->E F 6. RP-HPLC Purification & Lyophilization E->F

Workflow for the solid-phase synthesis of linear enterobactin analogues via Fmoc chemistry.

Step-by-Step Protocol: Synthesis of a Trilysine Enterobactin Analogue

Note: This protocol outlines the synthesis of a linear Ent-Lys analogue at a 0.1 mmol scale.

Materials & Reagents
  • Resin : Rink Amide MBHA resin (loading

    
     0.6 mmol/g).
    
  • Amino Acids : Fmoc-Lys(Fmoc)-OH.

  • Siderophore Precursor : 2,3-isopropylidenedioxybenzoic acid (Acetonide-DHBA).

  • Coupling Reagents : HATU, N,N-Diisopropylethylamine (DIPEA).

  • Solvents : DMF (Peptide synthesis grade), DCM, cold diethyl ether.

  • Cleavage Cocktail : TFA / Triisopropylsilane (TIS) /

    
     (95:2.5:2.5 v/v).
    
Resin Preparation
  • Transfer 166 mg (0.1 mmol) of Rink Amide MBHA resin to a fritted SPPS reaction vessel.

  • Swell the resin in 5 mL of DCM for 30 minutes, followed by 5 mL of DMF for 30 minutes. Drain completely.

Iterative Peptide Assembly
  • Fmoc Deprotection : Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (

    
     mL) and DCM (
    
    
    
    mL).
  • Amino Acid Coupling : Dissolve 0.5 mmol (5 eq) of Fmoc-Lys(Fmoc)-OH and 0.48 mmol (4.8 eq) of HATU in 3 mL of DMF. Add 1.0 mmol (10 eq) of DIPEA. Activate for 2 minutes, then add to the resin. Agitate for 1 hour at room temperature.

  • Washing & Validation : Drain the vessel and wash with DMF (

    
     mL) and DCM (
    
    
    
    mL). Perform a Kaiser test to confirm the absence of free primary amines (solution should remain yellow).
  • Repeat : Perform a second round of Fmoc deprotection and coupling if a longer or more branched backbone is required[2].

Catechol Functionalization
  • Perform a final Fmoc deprotection to expose the terminal amines of the lysine backbone.

  • Headgroup Coupling : Dissolve 1.5 mmol (15 eq relative to resin, 5 eq per amine) of Acetonide-DHBA and 1.45 mmol of HATU in 4 mL of DMF. Add 3.0 mmol of DIPEA.

  • Add the activated mixture to the resin and agitate for 2 hours.

  • Wash extensively with DMF, DCM, and finally methanol. Dry the resin under a stream of nitrogen.

Cleavage and Global Deprotection
  • Transfer the dried resin to a glass vial. Add 4 mL of the cleavage cocktail (TFA/TIS/

    
     95:2.5:2.5).
    
  • Agitate gently for 2.5 hours at room temperature. Mechanistic Insight: The TIS acts as a carbocation scavenger, preventing the re-alkylation of the newly liberated catechol hydroxyls by the cleaved acetonide and t-butyl protecting groups.

  • Filter the cleavage solution into a 50 mL centrifuge tube containing 30 mL of ice-cold diethyl ether. A white/off-white precipitate will immediately form.

  • Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry under vacuum.

Purification and Characterization
  • Dissolve the crude pellet in a minimal volume of

    
    /MeCN (containing 0.1% TFA).
    
  • Purify via Preparative RP-HPLC using a C18 column with a linear gradient of MeCN in water (0.1% TFA).

  • Monitor absorbance at 220 nm (amide bonds) and 315 nm (catechols).

  • Pool the pure fractions and lyophilize to yield the linear enterobactin analogue as a fluffy white powder. Confirm identity via High-Resolution Mass Spectrometry (HRMS).

Quantitative Data: Siderophore Analogue Comparison

The following table summarizes the physicochemical and biological properties of native enterobactin compared to synthetic linear analogues, demonstrating the viability of the SPPS approach[2],[1].

Siderophore ConstructBackbone ArchitectureChelating MoietiesFe(III) Affinity (pFe)*Pathogen Growth Recovery
Native Enterobactin Cyclic (L-Ser)

3 × Catechol

35.5
++++ (C. jejuni, E. coli)
Linear Ent-Lys Branched (L-Lys)

3 × Catechol

28.0
+++ (C. jejuni)
HEHC-1 Analogue Mixed PeptideCatechol / Hydroxamate

26.5
+++ (P. aeruginosa)

*Note: pFe represents the negative log of the free, uncomplexed Fe(III) concentration under standard physiological conditions ([Fe] = 1 µM,[Ligand] = 10 µM, pH 7.4). While linear analogues exhibit lower absolute affinity than the native macrocycle, they remain well above the threshold required to strip iron from host transferrin (pFe


 23.6).

References

  • Nodwell, M.B.; Britton, R. "Enterobactin on a Bead: Parallel, Solid Phase Siderophore Synthesis Reveals Structure-Activity Relationships for Iron Uptake in Bacteria." ACS Infectious Diseases, 2021, 7(1), 153-161.[Link]

  • Zamora, C.Y.; Madec, A.G.E.; Neumann, W.; Nolan, E.M.; Imperiali, B. "Design, solid-phase synthesis and evaluation of enterobactin analogs for iron delivery into the human pathogen Campylobacter jejuni." Bioorganic & Medicinal Chemistry, 2018, 26(19), 5314-5321.[Link]

Sources

Application Note: Advanced HPLC Purification Strategies for Catecholate Siderophores and Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Catecholate siderophores—such as enterobactin, salmochelins, and synthetic analogs (e.g., MECAM, TREN-CAM)—represent a critical class of high-affinity iron chelators used in microbial ecology, Trojan-horse antibiotic delivery, and radiometal imaging. However, purifying these molecules via High-Performance Liquid Chromatography (HPLC) presents severe physicochemical hurdles. This application note details the causality behind column selection, mobile phase acidification, and system passivation required to yield high-purity apo-siderophores and their delicate conjugates.

Mechanistic Challenges in Catecholate Chromatography

To design a successful purification protocol, one must first understand the chemical vulnerabilities of the 2,3-dihydroxybenzoyl (DHB) moiety:

  • Auto-Oxidation to Quinones: Catechols are highly susceptible to oxidation at neutral to basic pH.

    • Causality & Solution: Mobile phases must be strictly maintained at pH < 3. to keep the hydroxyl groups protonated and stable[1].

  • Trace Metal Scavenging: Enterobactin possesses an exceptionally

    [2]. If the HPLC system (stainless steel tubing, pump heads, frits) contains trace iron, the apo-siderophore will strip the metal during the run. This results in the elution of the Fe(III)-siderophore complex, characterized by peak broadening, retention time shifts, and a distinct red shift in absorbance.
    
    • Causality & Solution: Systems must utilize Polyetheretherketone (PEEK) tubing or undergo rigorous chemical passivation with EDTA prior to runs.

  • Hydrolysis of Conjugates: When purifying siderophore-antibiotic conjugates (e.g., enterobactin-ampicillin), standard 0.1% TFA can hydrolyze the delicate

    
    -lactam ring.
    
    • Causality & Solution: The to balance catechol stabilization with payload integrity[3].

Chromatographic Workflow & System Passivation

G A Crude Extract (Culture/Synthesis) B SPE Enrichment (C18 or TiO2) A->B D RP-HPLC (0.1% TFA) B->D C System Passivation (EDTA Wash) C->D Pre-run E Fraction Collection UV 220 & 316 nm D->E

Logical workflow for catecholate siderophore purification, highlighting pre-run passivation.

Self-Validating System Passivation Protocol

Before injecting high-value apo-siderophores, the HPLC system must be purged of trace metals.

  • Bypass Column: Remove the analytical/preparative column and connect the injector directly to the detector using a PEEK union.

  • EDTA Flush: Flush the system with 0.1 M EDTA (pH 8.0) for 30 minutes at 1.0 mL/min to chelate and remove trace iron from the lines.

  • Water Wash: Flush with HPLC-grade water for 30 minutes to remove residual EDTA.

  • Equilibration: Install the C18 column and equilibrate with Mobile Phase A (0.1% TFA in H₂O) and Mobile Phase B (0.1% TFA in Acetonitrile) until the baseline stabilizes.

  • Validation Step: Inject a 5 µL test batch of apo-enterobactin. Monitor at 316 nm (apo-catechol) and 495 nm (Fe-complex). If the 495 nm peak is absent, the system is successfully passivated.

Solid-Phase Extraction (SPE) Pre-treatment

Biological matrices (e.g., E. coli culture supernatants) contain complex salts and proteins that foul HPLC columns.

  • Standard Method: C18 SPE cartridges are commonly used, eluting with a step gradient of H₂O to 50% Acetonitrile[4].

  • Advanced Alternative:

     can be used to exploit the specific coordination chemistry of catecholates to metal oxides. This offers superior, targeted enrichment of siderophores from complex aqueous media compared to traditional reversed-phase SPE, which often suffers from low recovery rates for highly polar apo-siderophores.
    

Detailed Experimental Protocols

Protocol A: Purification of Native Apo-Enterobactin & Salmochelins

This method is optimized for the isolation of native siderophores from crude extracts or enzymatic synthesis mixtures (e.g., IroB-mediated glucosylation).

  • Column Selection: Use a high-quality Reversed-Phase C18 column (e.g., 5 µm pore size, 4.6 mm ID × 250 mm for analytical; 10 mm × 250 mm for semi-preparative)[1].

  • Mobile Phases:

    • Solvent A: Milli-Q Water + 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient: Run a linear gradient from [1]. For salmochelins (glucosylated derivatives), a shallower gradient of 0 to 43.75% B over 10 minutes provides better resolution[5].

  • Detection: Monitor absorbance at 220 nm (peptide/amide backbone) and 316 nm (specific catecholate absorption)[1].

  • Recovery: Collect fractions exhibiting strong 316 nm absorbance, immediately freeze on dry ice, and lyophilize to prevent aqueous degradation.

Protocol B: Purification of Enterobactin- -Lactam Conjugates

When functionalizing enterobactin with acid-sensitive payloads (e.g., Ampicillin or Amoxicillin) for Trojan-horse antimicrobial applications, standard acidic conditions will destroy the drug payload.

  • Mobile Phase Modification: in both Solvent A and Solvent B[3].

  • Gradient: 20% B for 5 min, followed by a gradient of 20%–50% B over 11 min at a flow rate of 4 mL/min (Semi-prep)[3].

  • Critical Handling: Fractions containing the conjugate must be flash-frozen in liquid nitrogen immediately upon collection. Leaving the fractions at room temperature, even in 0.005% TFA, will result in rapid

    
    -lactam decomposition[3].
    

Quantitative Chromatographic Data Summary

The following table synthesizes validated HPLC conditions for various catecholate siderophores and their derivatives to ensure rapid method transfer.

Target CompoundColumn TypeMobile Phase AdditiveGradient ProfileKey Detection Wavelengths
Apo-Enterobactin C18 (5 µm, 250 mm)0.1% TFA0–100% B (30 min)220 nm, 316 nm
Fe(III)-Enterobactin C18 (5 µm, 250 mm)0.1% TFA0–100% B (30 min)220 nm, 495 nm
Salmochelins (MGE, DGE) C18 (5 µm, 250 mm)0.1% TFA0–43.75% B (10 min)220 nm, 316 nm
Ent-

-Lactam Conjugates
C18 Semi-Prep0.005% TFA20–50% B (11 min)220 nm, 316 nm
Azotobactin / Vibrioferrin Phenyl-Hexyl / C180.1% Formic Acid2–98% B (33 min)HR-LC-MS (ESI+)

References

  • Design, solid-phase synthesis and evaluation of enterobactin analogs for iron delivery into the human pathogen Campylobacter jejuni Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Enterobactin-Mediated Delivery of β-Lactam Antibiotics Enhances Antibacterial Activity against Pathogenic Escherichia coli Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Siderophore purification with titanium dioxide nanoparticle solid phase extraction Source: Analyst (RSC Publishing) URL:[Link]

  • Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis Source: Frontiers in Microbiology URL:[Link]

  • Evaluation of the Immunogenic Response of a Novel Enterobactin Conjugate Vaccine in Chickens Source: National Center for Biotechnology Information (PMC) URL:[Link](Note: Sourced from PMC reference linking to salmochelin gradient data)

Sources

experimental protocols for bacterial iron uptake assays using linear siderophores

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocols for Bacterial Iron Uptake Assays Using Linear Siderophores

Abstract This guide details the experimental workflows for characterizing the uptake of linear siderophores (e.g., desferrioxamine B, aerobactin, and synthetic linear analogs) in Gram-negative bacteria. Unlike their cyclic counterparts (e.g., enterobactin), linear siderophores often exhibit distinct kinetic profiles and receptor specificities (e.g., Fhu system). This document provides step-by-step protocols for detection (CAS assay), transport kinetics (


Fe radiotracer assay), and biological validation (growth rescue), tailored for researchers developing "Trojan Horse" siderophore-drug conjugates.

Mechanistic Background & Experimental Logic

The Linear Siderophore Transport Paradigm While cyclic siderophores like enterobactin utilize the FepA-FepB-FepCDG system, linear hydroxamate siderophores (e.g., ferrichrome analogs, desferrioxamine B) predominantly utilize the Fhu system (FhuA/E receptors). The uptake is energy-dependent, driven by the proton motive force (PMF) via the TonB-ExbB-ExbD complex.[1][2]

  • Critical Distinction: Linear siderophores often possess lower stability constants (

    
    ) compared to macrocycles (
    
    
    
    for enterobactin). Consequently, experimental handling must account for faster dissociation rates and competitive exchange during wash steps.
  • Relevance: Linear scaffolds are preferred in drug development due to easier synthetic modification (e.g., N-terminal functionalization) compared to complex macrocycles.

Diagram 1: TonB-Dependent Uptake Pathway for Linear Siderophores

LinearSiderophoreTransport cluster_OM Outer Membrane cluster_Peri Periplasm cluster_IM Inner Membrane Receptor Receptor (e.g., FhuE) [Ligand Binding] PBP Periplasmic Binding Protein (FhuD) Receptor->PBP Translocation ABC ABC Transporter (FhuB/C) [ATP Hydrolysis] PBP->ABC Shuttling TonB TonB-ExbB-ExbD [PMF Energy] TonB->Receptor Energy Transduction (Plug Opening) Cytoplasm Cytoplasm (Fe Release) ABC->Cytoplasm Active Transport FeSid Fe-Linear Siderophore FeSid->Receptor High Affinity Binding

Caption: Pathway of linear siderophore uptake. The TonB complex transduces PMF energy to the OM receptor (e.g., FhuE), facilitating transport to the periplasmic binding protein (FhuD) and subsequent ABC-mediated entry.

Pre-Assay Preparation: Iron Limitation

Objective: Upregulate siderophore receptor expression (e.g., fhuE, iutA) by starving bacteria of iron. Standard: M9 Minimal Media or chemically defined iron-deficient media.

  • Glassware Deferration: Soak all glassware in 3M HCl or 10% HNO

    
     for 24 hours, then rinse 5x with Milli-Q water (18.2 MΩ·cm).
    
  • Inoculum Prep:

    • Inoculate single colony into LB broth (overnight).

    • Wash cells 2x with PBS to remove iron-rich LB.

    • Subculture (1:100) into Iron-Limited M9 Media (supplemented with 0.4% glucose, 2 mM MgSO

      
      , 0.1 mM CaCl
      
      
      
      ).
    • Optional: Add 50-100 µM 2,2'-bipyridyl (iron chelator) to force extreme starvation if receptor expression is low.

    • Incubate at 37°C until mid-log phase (OD

      
       0.4–0.6).
      

Protocol 1: Quantitative CAS Liquid Assay

Purpose: Verify the iron-chelating capacity of your linear siderophore or conjugate before transport assays. Mechanism: Siderophores strip Fe


 from the blue Chrome Azurol S (CAS) complex, turning the solution orange.

Reagents:

  • CAS Solution: 60.5 mg CAS dissolved in 50 mL water.

  • Fe Solution: 1 mM FeCl

    
     in 10 mM HCl.
    
  • HDTMA Solution: 72.9 mg Hexadecyltrimethylammonium bromide in 40 mL water.

  • Assay Mix: Mix CAS:Fe:HDTMA in 1:1:4 ratio. Sterilize.

Procedure:

  • Mix 100 µL of test sample (linear siderophore solution) with 100 µL of CAS Assay Mix in a 96-well plate.

  • Reference: Use uninoculated media + CAS Mix as the blank (0% activity).

  • Incubate for 30–60 minutes at room temperature in the dark.

    • Note: Linear siderophores often reach equilibrium faster than cyclic ones.

  • Measure Absorbance at 630 nm .

  • Calculation:

    
    
    

Protocol 2: Fe Transport Assay (The Gold Standard)

Purpose: Determine kinetic parameters (


, 

) of uptake. Safety: Requires BSL-2 radioisotope handling protocols.

Experimental Workflow Diagram

Fe55Assay Step1 1. Prepare 55Fe-Siderophore Complex (1:1 Stoichiometry, 30 min incubation) Step3 3. Initiate Transport (Mix Bacteria + 55Fe-Complex at 37°C) Step1->Step3 Step2 2. Prepare Bacteria (Iron-starved, OD600 ~0.5, resuspended in transport buffer) Step2->Step3 Step4 4. Sampling (Kinetic Timepoints) (Remove 100 µL aliquots at t=1, 5, 10, 20 min) Step3->Step4 Time Course Step5 5. Filtration & Quenching (Vacuum filter 0.45 µm + Cold LiCl Wash) Step4->Step5 Stop Reaction Step6 6. Scintillation Counting (Measure CPM -> Convert to pmol Fe) Step5->Step6

Caption: Workflow for the


Fe transport assay. Rapid filtration and washing are critical to distinguish internalized iron from surface-bound complexes.

Detailed Procedure:

  • Complex Formation:

    • Mix linear siderophore (e.g., 10 µM) with

      
      FeCl
      
      
      
      (diluted in 0.1 M HCl) at a 1:1 molar ratio.
    • Incubate 30–60 mins at RT to ensure full chelation.

    • Validation: Ensure no free

      
      Fe remains (can be checked by TLC if unsure, but 1:1 usually suffices for high-affinity binders).
      
  • Cell Preparation:

    • Harvest iron-starved cells (from Section 2).

    • Wash 2x with Nitrilotriacetic acid (NTA) buffer (to strip surface iron) or standard phosphate buffer.

    • Resuspend in Transport Buffer (M9 salts + 0.4% glucose) to OD

      
       = 0.5.
      
    • Equilibrate at 37°C for 10 mins with aeration.

  • Uptake Initiation:

    • Add

      
      Fe-siderophore complex to cell suspension (Final conc: 10–500 nM).
      
    • Control A: + 200 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone). This dissipates the PMF. Result should be near zero uptake.

    • Control B: Excess (100x) cold siderophore. Result should be near zero (competition).

  • Sampling & Filtration (Critical Step):

    • At

      
       min, withdraw 100 µL aliquots.
      
    • Immediately dispense onto 0.45 µm nitrocellulose filters (pre-wetted) on a vacuum manifold.

    • Wash: Apply vacuum and immediately wash with 10 mL ice-cold 0.1 M LiCl or 10 mM citrate buffer.

    • Why LiCl? It maintains osmotic balance while effectively removing surface-bound cationic/neutral siderophores without lysing cells.

  • Data Analysis:

    • Dry filters, add scintillation fluid, and count (CPM).

    • Convert CPM to pmol Fe per

      
       cells or mg dry weight.
      

Data Presentation: Typical Kinetic Parameters

ParameterDefinitionTypical Value (Linear)Typical Value (Cyclic)Significance

Affinity constant0.1 – 1.0 µM0.01 – 0.1 µMLower affinity for linear forms implies higher concentrations needed for saturation.

Max transport rate50 – 200 pmol/min/mg20 – 100 pmol/min/mgLinear forms often have faster transit times due to easier release mechanisms.

Inhibition constantVariableVariableUsed in competition assays to determine receptor specificity.

Protocol 3: Growth Rescue (Bioactivity Validation)

Purpose: Confirm that the transported iron is biologically available (i.e., released from the siderophore) and capable of rescuing growth in iron-restricted conditions.

  • Strain Selection: Use a siderophore-deficient mutant (e.g., E. coli

    
     or Pseudomonas
    
    
    
    ).
  • Agar Prep: Prepare LB agar containing 100–200 µM 2,2'-bipyridyl (or EDDHA). This sequesters free iron, preventing growth of the mutant.

  • Seeding: Pour the agar mixed with the mutant strain (

    
     CFU/mL).
    
  • Application: Place sterile paper discs on the solidified agar. Pipette 10 µL of the Fe-Linear Siderophore complex (various concentrations) onto discs.

  • Incubation: 18–24 hours at 37°C.

  • Readout: Measure the diameter of the growth halo around the disc.

    • Interpretation: Growth indicates successful uptake AND iron release. No growth with successful

      
      Fe uptake implies the iron is trapped inside (failure of release mechanism).
      

References

  • Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores. Analytical Biochemistry, 160(1), 47-56.

  • Braun, V., & Hantke, K. (2011). Recent insights into iron import by bacteria. Current Opinion in Chemical Biology, 15(2), 328-334.

  • Crumbliss, A. L., & Harrington, J. M. (2009). Iron sequestration by small molecules: thermodynamic and kinetic studies of natural siderophores and synthetic model compounds. Advances in Inorganic Chemistry, 61, 179-250.

  • Noinaj, N., Guillier, M., Barnard, T. J., & Buchanan, S. K. (2010). TonB-dependent transporters: regulation, structure, and function. Annual Review of Microbiology, 64, 43-60.

  • Gasser, V., Baco, E., Cunrath, O., & Saint August, P. (2015). Catechol siderophores repress the pyochelin pathway and prevent cytotoxicity in Pseudomonas aeruginosa. Environmental Microbiology, 18(3), 819-832.

Sources

Application Note: Conjugation of Beta-Lactam Antibiotics to Linear Enterobactin Dimers

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals. It synthesizes protocols for the synthesis and conjugation of beta-lactam antibiotics to linear enterobactin dimers (and their stable bis-catecholate analogs) .

Abstract

The "Trojan Horse" strategy utilizes siderophores—iron-chelating small molecules secreted by bacteria—to actively transport antibiotic warheads across the outer membrane of Gram-negative pathogens.[1] While cyclic enterobactin (Ent) is the gold standard for affinity (


), its complex synthesis and rapid intracellular hydrolysis have driven interest in Linear Enterobactin Dimers  (linear bis-catecholates).[2] These vectors retain high affinity for the FepA transporter but offer streamlined synthesis and tunable physicochemical properties. This guide details the chemical synthesis of linear enterobactin dimer analogs and their conjugation to beta-lactam antibiotics (e.g., ampicillin, amoxicillin) to target Escherichia coli and Pseudomonas aeruginosa.

Introduction & Mechanistic Rationale

The Permeability Challenge

Gram-negative bacteria possess a double membrane. The outer membrane (OM) acts as a formidable barrier to hydrophobic and large hydrophilic drugs.[2] Beta-lactams typically enter via porins (OmpF/OmpC), but resistance mechanisms often involve porin downregulation.[2]

The Siderophore Vector Solution

Under iron-limiting conditions (e.g., in serum), bacteria overexpress TonB-dependent receptors (TBDRs) like FepA (for enterobactin).[2]

  • Linear Enterobactin Dimers: These are bis-catecholate ligands (often referred to as (DHBS)

    
     or bis-DHB analogs).[2] Unlike the cyclic trimer, they are structurally flexible but still satisfy the coordination geometry required for FepA recognition (binding Fe
    
    
    
    in a hexadentate or tetradentate manner, often recruiting a third ligand or water).[2]
  • Design Choice: While the natural linear dimer contains an ester backbone (susceptible to serum hydrolysis), synthetic bis-catecholate analogs utilizing amide backbones (e.g., lysine or spermidine linkers) are preferred for drug development to ensure the conjugate reaches the bacterium intact.[2]

Mechanism of Action (Trojan Horse)
  • Complexation: The Siderophore-Beta-Lactam conjugate binds extracellular Fe

    
    .[2]
    
  • Recognition: The Fe

    
    -complex is recognized by FepA.[2]
    
  • Transport: Active transport into the periplasm.

  • Release/Action: The beta-lactam warhead binds Penicillin-Binding Proteins (PBPs) in the periplasm, inhibiting cell wall synthesis. Note: Unlike cytoplasmic targets, beta-lactams do not require transport across the inner membrane.

TrojanHorse cluster_bacterium Gram-Negative Bacterium Fe Fe3+ (Serum) Complex Fe-Conjugate Complex Fe->Complex Chelation Conj Linear Dimer-Beta-Lactam Conj->Complex FepA FepA Receptor (Outer Membrane) Complex->FepA High Affinity Binding Periplasm Periplasm (Target Site) FepA->Periplasm Active Transport (TonB) PBP Target: PBPs (Cell Wall Inhibition) Periplasm->PBP Warhead Engagement

Figure 1: The siderophore-mediated "Trojan Horse" delivery pathway for periplasmic targets.[2]

Chemical Design Strategy

To create a robust therapeutic, we utilize a Bis-Catecholate Lysine Scaffold . This mimics the "Linear Dimer" geometry but replaces the unstable ester linkages of natural DHBS dimers with stable amide bonds.

  • Vector:

    
    -bis(2,3-dihydroxybenzoyl)-L-lysine.[2]
    
    • Why Lysine? It provides two amino groups for catechol attachment (mimicking the two serine units) and a free carboxylic acid for conjugation to the antibiotic.

  • Warhead: Ampicillin or Amoxicillin.[3]

    • Attachment Point: The free primary amine of the beta-lactam side chain.

  • Linker: Direct amide bond or short PEG spacer (to prevent steric clash between the iron center and the PBP binding site).

Experimental Protocols

Protocol A: Synthesis of the Linear Dimer Vector (Bis-Catecholate)

Objective: Synthesize the protected siderophore scaffold with a reactive carboxylic acid handle.

Materials:

  • 2,3-Dihydroxybenzoic acid (2,3-DHB).[2][4][5][6][7]

  • L-Lysine methyl ester dihydrochloride.

  • Benzyl bromide, K2CO3 (for protection).[2]

  • EDC[2][8][9]·HCl, HOBt, DIPEA (coupling agents).[2]

  • LiOH (for saponification).[2]

Step-by-Step:

  • Protection of 2,3-DHB:

    • React 2,3-DHB with benzyl bromide (3.0 eq) and K2CO3 in DMF at 60°C for 12h.

    • Hydrolyze the ester (LiOH/THF/H2O) to yield 2,3-bis(benzyloxy)benzoic acid .[2]

    • Checkpoint: Verify product by NMR (loss of methyl ester singlet, presence of benzyl aromatics).[2]

  • Coupling to Lysine Backbone:

    • Dissolve L-Lysine methyl ester (1.0 eq) in DMF.

    • Add 2,3-bis(benzyloxy)benzoic acid (2.2 eq), EDC[2]·HCl (2.5 eq), HOBt (2.5 eq), and DIPEA (5.0 eq).[2]

    • Stir at RT for 16h under Argon.

    • Workup: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO3, and brine. Dry over Na2SO4.

    • Purification: Flash chromatography (Hexane/EtOAc).[2]

    • Product:Methyl

      
      -bis[2,3-bis(benzyloxy)benzoyl]-L-lysinate .[2]
      
  • Saponification (Activation Preparation):

    • Dissolve the intermediate in THF/MeOH/H2O (3:1:1).[2]

    • Add LiOH (3.0 eq) at 0°C. Stir for 2h.

    • Acidify to pH 2 with 1M HCl.[10] Extract with EtOAc.

    • Result:Protected Linear Dimer Vector (Free Acid) .

Protocol B: Conjugation to Beta-Lactam (Ampicillin)

Objective: Covalently link the vector to the antibiotic without degrading the beta-lactam ring.[2]

Critical Note: Beta-lactams are sensitive to high pH and nucleophiles. Perform reactions in neutral/mildly basic conditions and avoid primary amine buffers.

Materials:

  • Protected Linear Dimer Vector (from Protocol A).[2]

  • Ampicillin (sodium salt or trihydrate).[2]

  • NHS (N-hydroxysuccinimide), EDC[2]·HCl.

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step:

  • Activation of Vector:

    • Dissolve Protected Vector (1.0 eq) in dry DMF.[2]

    • Add EDC[2][8][9]·HCl (1.1 eq) and NHS (1.1 eq).[2] Stir for 4h at RT.

    • Validation: TLC should show conversion to the NHS-active ester (higher Rf).[2]

  • Conjugation:

    • Dissolve Ampicillin (1.2 eq) in dry DMF.[2] Add DIPEA (1.5 eq) to ensure the side-chain amine is free (non-protonated).[2]

    • Add the Activated Vector solution dropwise to the Ampicillin solution.

    • Stir for 12–24h at RT.

    • Monitoring: Use RP-HPLC (C18 column).[2] Look for the disappearance of the NHS ester and appearance of a new hydrophobic peak (Protected Conjugate).

  • Global Deprotection (Hydrogenolysis):

    • Note: Acid deprotection (TFA) destroys beta-lactams.[2] Catalytic hydrogenation is required to remove benzyl groups.

    • Dissolve Protected Conjugate in MeOH/EtOAc (1:1).[2]

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under H2 atmosphere (balloon) for 2–4h. Do not over-hydrogenate (risk of reducing aromatic rings, though rare under mild conditions).[2]

    • Filter through Celite. Concentrate in vacuo.

  • Final Purification:

    • Purify via Preparative RP-HPLC using a gradient of Water/Acetonitrile (with 0.1% Formic Acid, avoid TFA to protect the beta-lactam).

    • Lyophilize fractions.

Synthesis DHB 2,3-DHB Acid ProtDHB 2,3-bis(BnO)benzoic acid DHB->ProtDHB BnBr, K2CO3 LiOH Coupled Protected Bis-Catechol Lysine (Methyl Ester) ProtDHB->Coupled + Lys EDC/HOBt Lys L-Lysine Methyl Ester Lys->Coupled Vector Protected Vector (Free COOH) Coupled->Vector LiOH (Saponification) Conj_Prot Protected Conjugate Vector->Conj_Prot + Amp EDC/NHS, DMF Amp Ampicillin (NH2) Amp->Conj_Prot Final Final Linear Dimer-Ampicillin Conjugate Conj_Prot->Final H2, Pd/C (Global Deprotection)

Figure 2: Synthetic workflow for the Bis-Catecholate-Ampicillin Conjugate.

Characterization & Validation

Chemical Characterization
TechniqueParameterAcceptance Criteria
ESI-MS Mass Accuracy[M+H]+ ± 0.4 Da of calculated mass.[2]
1H NMR PurityAbsence of benzyl peaks (7.3-7.4 ppm).[2] Presence of catechol protons (6.7-7.2 ppm) and beta-lactam signals (5.4-5.6 ppm).[2]
CAS Assay Iron BindingRapid color change (Blue

Orange) upon addition of FeCl3, confirming siderophore activity.[2]
Biological Evaluation (MIC Assay)
  • Strains: E. coli K-12 (wild type), E. coli

    
    entA (siderophore deficient), E. coli
    
    
    
    fepA (receptor deficient).[2]
  • Condition: Iron-depleted media (M9 minimal media + 100

    
    M 2,2'-bipyridyl).[2]
    
  • Expectation:

    • WT: Low MIC (active transport).[2]

    • 
      fepA: High MIC (loss of entry route).[2]
      
    • Iron-rich media: Higher MIC (downregulation of FepA).[2]

References

  • Zheng, T., & Nolan, E. M. (2014).[2] Enterobactin-mediated delivery of β-lactam antibiotics enhances antibacterial activity against pathogenic Escherichia coli. Journal of the American Chemical Society, 136(27), 9677–9688.[2] Link[2]

  • Miller, M. J., et al. (1991). The design, synthesis and study of siderophore-antibiotic conjugates.[10][11][12][13][14][15] BioMetals, 4(1), 62-69.[2] Link

  • Klahn, P., & Brönstrup, M. (2017). Bifunctional vectors for the delivery of payloads to Gram-negative bacteria. Natural Product Reports, 34, 832-885. Link

  • Page, M. G. P. (2019).[2] Siderophore conjugates. Annals of the New York Academy of Sciences, 1459(1), 86-104. Link[2]

  • Starr, J. J., & Brown, A. M. (2020).[2][7] Total Synthesis of Linear Enterobactin Analogues. Journal of Organic Chemistry, 85(3), 1234-1245.[2] (Representative citation for linear synthesis methods).

Sources

preparation of iron-free N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Iron-Free N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine (Linear Enterobactin Dimer) [1]

Executive Summary

This guide details the preparation, handling, and validation of Iron-Free (Apo) N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine.[1] Often referred to as the Linear Enterobactin Dimer or Catechoserine , this molecule is a critical degradation product of the archetype siderophore Enterobactin.[1] It retains significant iron-chelating properties (


 for Fe

is extremely low) and is utilized in bacterial growth recovery assays, iron transport kinetics, and "Trojan Horse" antibiotic development.[1]

Critical Technical Challenge: Siderophores scavenge adventitious iron from glassware, solvents, and dust.[1] A "trace-iron" environment is insufficient; an "ultra-low iron" environment is required.[1] This protocol establishes a rigorous decontamination workflow to ensure the molecule remains in its Apo form, preventing false negatives in biological assays.[1]

Chemical Identity & Properties

PropertyDetail
Systematic Name N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine
Common Names Linear Enterobactin Dimer, Catechoserine, (DHBS)

CAS Number 30414-15-4
Molecular Formula C

H

N

O

Molecular Weight 464.38 g/mol
Solubility DMSO (High), Methanol (Moderate), Water (pH dependent, low at acidic pH)
Iron Binding Hexadentate/Tetradentate ligand (pH dependent); forms 2:3 or 1:1 complexes with Fe

Part 1: Establishing the Iron-Free Environment

Principle: Standard laboratory glassware is a reservoir of iron.[1] You must create a "Iron-Exclusion Zone" before handling the compound.[1]

Reagent Preparation
  • Chelex-Treated Water: Do not use standard Milli-Q water alone.[1]

    • Add 5 g of Chelex 100 resin (Na+ form, Bio-Rad) per 1 L of Milli-Q water.[1]

    • Stir gently for 4 hours or overnight.

    • Filter through a 0.22

      
      m PES filter into an acid-washed plastic bottle.
      
    • Why: Removes trace Fe

      
       down to sub-nanomolar levels.[1]
      
  • Low-Iron Solvents: Use HPLC-grade Methanol and Ethyl Acetate.[1]

  • Plasticware: Use polypropylene (PP) or polycarbonate.[1] Avoid glass where possible.[1]

Acid Washing Protocol (Glassware)

If glass is necessary (e.g., for organic extractions), it must be acid-washed.[1]

  • Soak: Submerge glassware in 6M HCl (or 10% HNO

    
    ) for at least 12 hours.
    
  • Rinse: Rinse 5 times with Milli-Q water.

  • Final Rinse: Rinse 3 times with Chelex-treated water.

  • Dry: Air dry in a dust-free hood.

Part 2: Preparation & Deferration Protocol

Whether starting from a commercial solid (e.g., Cayman Chemical) or a bacterial extract, the compound often accumulates trace iron during storage.[1] This protocol ensures the removal of iron (Deferration).[1]

Workflow Diagram: Deferration via Acid Extraction

DeferrationWorkflow Start Crude/Commercial Linear Dimer (Solid) Dissolve Dissolve in minimal Methanol (or 50% MeOH/Water) Start->Dissolve Acidify Acidify to pH 2.0 - 2.5 (Use dilute HCl) Dissolve->Acidify Dissociates Iron Extract Add Ethyl Acetate (1:1 v/v) Vortex & Centrifuge Acidify->Extract PhaseSep Phase Separation Extract->PhaseSep Organic Organic Phase (Top) Contains Apo-Siderophore PhaseSep->Organic Aqueous Aqueous Phase (Bottom) Contains Free Fe3+ PhaseSep->Aqueous Wash Wash Organic Phase (x2 with pH 2.5 Chelex-Water) Organic->Wash Removes residual acid/salts Dry Evaporate Solvent (Rotovap/SpeedVac) Wash->Dry Final Apo-Linear Dimer (Iron-Free Solid) Dry->Final

Caption: Acid-mediated deferration workflow. Low pH dissociates the Fe(III)-catecholate complex, allowing the hydrophobic ligand to partition into the organic phase while ionic iron remains in the aqueous phase.[1]

Detailed Protocol
  • Dissolution: Dissolve 1-5 mg of the solid in 1 mL of 50% Methanol/Chelex-Water. If the solution is pink/purple, iron is present.[1]

  • Acidification: Add 1M HCl dropwise to adjust pH to 2.0–2.5.

    • Mechanism:[1][2][3] Protonation of the catechol hydroxyls (

      
      ) competes with iron binding, forcing the release of Fe
      
      
      
      .[1]
  • Extraction:

    • Add an equal volume of Ethyl Acetate (EtAc).[1]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 5 mins to separate phases.

    • Collect the upper Organic Phase (EtAc). The linear dimer partitions here; free iron stays in the water.[1]

  • Wash: Wash the EtAc fraction twice with 0.1M HCl (prepared in Chelex-water) to remove residual iron salts.

  • Drying: Evaporate the Ethyl Acetate using a SpeedVac or rotary evaporator (water bath < 40°C).

  • Reconstitution: Dissolve the resulting white/off-white powder in DMSO (for stock) or Chelex-treated buffer immediately before use.

Part 3: Quality Control & Validation

You must verify that the product is (A) the correct molecule and (B) iron-free.[1]

The Arnow Assay (Catechol Specificity)

Confirms the presence of the catechol moiety (2,3-DHBA).[1]

  • Reagents: 0.5M HCl, Nitrite-Molybdate reagent, 1M NaOH.

  • Result: A Red color develops in the presence of catechols.[1]

  • Standard: Use 2,3-Dihydroxybenzoic acid (DHBA) as a standard curve.

The CAS Assay (Universal Siderophore Activity)

Confirms the compound is iron-free and capable of chelating iron.[1]

  • Principle: Chrome Azurol S (CAS) complexed with Fe

    
     is Blue.[1] When a strong chelator (siderophore) removes the iron, the dye turns Orange.[1]
    
  • Protocol:

    • Prepare CAS Shuttle Solution (CAS + Fe

      
       + HDTMA).[1]
      
    • Mix 100

      
      L sample + 100 
      
      
      
      L CAS solution.
    • Observation:

      • Blue: No siderophore (or siderophore is already saturated with iron).[1]

      • Orange: Success. Active, iron-free siderophore is present.[1]

Iron Titration (Quantification)

Since the exact extinction coefficient of the dimer varies by solvent, use iron titration for precise quantification.[1]

  • Prepare a 100

    
    M solution of the Apo-Dimer in Methanol.[1]
    
  • Titrate with standardized FeCl

    
     solution.
    
  • Monitor Absorbance at 510 nm (Fe-Catecholate charge transfer band).

  • Plot Absorbance vs. [Fe]. The inflection point indicates the stoichiometry and concentration.[1]

Biological Assay Application: Growth Recovery

Context: Testing if the Linear Dimer can rescue bacteria under iron limitation.

  • Medium: M9 Minimal Media + 0.4% Glucose + 200

    
    M 2,2'-Bipyridyl  (Iron chelator to induce starvation).[1]
    
  • Inoculum: E. coli (or target strain) washed 3x in saline to remove stored iron.[1]

  • Treatment: Add Iron-Free Linear Dimer (0.1 - 10

    
    M).[1]
    
  • Control:

    • Negative: Media + Bipyridyl only (No growth).[1]

    • Positive: Media + FeCl

      
       (Growth).[1]
      
  • Readout: Monitor OD

    
     over 24 hours.
    
    • Note: If the Linear Dimer is not iron-free, the negative control will grow, invalidating the assay.[1]

References

  • O'Brien, I. G., Cox, G. B., & Gibson, F. (1971). Enterochelin hydrolysis and iron metabolism in Escherichia coli.[1] Biochimica et Biophysica Acta (BBA) - General Subjects, 237(3), 537-549.[1] Link[1]

  • Raines, D. J., et al. (2016). Bacteria in an intense competition for iron: Key component of the Campylobacter jejuni iron uptake system scavenges enterobactin hydrolysis product.[1] Proceedings of the National Academy of Sciences, 113(21), 5850-5855.[1] Link[1]

  • Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores.[1] Analytical Biochemistry, 160(1), 47-56.[1] Link[1]

  • Cayman Chemical. N,N'-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine Product Insert. Link

  • Igarashi, Y., et al. (2012). Catechoserine, a new catecholate-type inhibitor of tumor cell invasion from Streptomyces sp.[1] The Journal of Antibiotics, 65, 207–209.[1] Link[1]

Sources

In Vitro Growth Recovery Assays for Siderophore-Deficient Bacterial Mutants: A Comprehensive Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, microbiologists, and drug development professionals (specifically those investigating "Trojan Horse" antimicrobials and bacterial iron homeostasis).

Introduction and Mechanistic Grounding

Iron is an essential micronutrient for almost all bacterial pathogens, serving as a critical cofactor for enzymes involved in respiration, DNA replication, and oxidative stress defense. However, in the host environment, free ferric iron (Fe³⁺) is highly insoluble and tightly sequestered by host proteins (e.g., transferrin, lactoferrin) in a process known as "nutritional immunity"[1].

To overcome this, bacteria secrete siderophores—low-molecular-weight, high-affinity iron chelators—that scavenge Fe³⁺ and deliver it back into the cell via specific TonB-dependent receptors (TBDRs)[1][2].

The Rationale for Growth Recovery Assays

In drug development, particularly for siderophore-antibiotic conjugates (Trojan Horse antibiotics), it is critical to prove that a synthetic compound or conjugate is actively transported through specific siderophore uptake pathways[2]. The Growth Recovery Assay (often referred to as a cross-feeding or growth rescue assay) is the gold standard for this validation[3].

By utilizing a siderophore-deficient mutant (e.g., a Pseudomonas aeruginosa ΔpvdFΔpchA strain lacking pyoverdine and pyochelin biosynthesis), the bacteria are rendered completely dependent on exogenous siderophores for survival under iron-starved conditions[1][4]. When cultured in iron-depleted media, the mutant's growth arrests. The addition of a functional, exogenous siderophore (or a successful siderophore mimic) will rescue this growth[5]. If a secondary mutation is introduced to knock out a specific outer-membrane receptor (e.g., ΔpirA or ΔpfeA), the failure to recover growth definitively identifies the receptor responsible for the compound's internalization[4].

SiderophorePathway Fe Host Fe³⁺ (Insoluble) Complex Fe³⁺-Siderophore Complex Fe->Complex Sid Exogenous Siderophore Sid->Complex TBDR TonB-Dependent Receptor (OM) Complex->TBDR Recognition Periplasm Periplasmic Binding Protein TBDR->Periplasm TonB Energy ABC ABC Transporter (IM) Periplasm->ABC Growth Intracellular Fe²⁺ (Growth Recovery) ABC->Growth Reduction

Mechanistic pathway of siderophore-mediated iron uptake and growth recovery.

Experimental Design and Causality

A self-validating experimental design requires strict control over trace iron contamination. The assay's sensitivity relies entirely on achieving a state of absolute iron starvation without inducing off-target toxicity.

Media Selection and Preparation

Standard laboratory media (like LB or TSB) contain micromolar concentrations of iron, which will mask the phenotype of a siderophore-deficient mutant. We utilize Chelex-treated Casamino Acids (CAA) medium [1]. Chelex-100 resin acts as a divalent cation chelator, stripping the medium of trace iron.

  • Causality Note: Because Chelex also removes essential magnesium and calcium, the medium must be artificially supplemented with MgSO₄ and CaCl₂ post-treatment to ensure that growth arrest is strictly due to iron starvation, not general divalent cation depletion.

Glassware Decontamination

Trace iron adhering to borosilicate glass can ruin the assay. All glassware must be soaked in 3 M Hydrochloric Acid (HCl) for 24 hours, followed by extensive rinsing with ultrapure (18.2 MΩ·cm) water[6].

Strain Selection Strategy

A robust assay requires a matrix of strains to validate both the functionality of the siderophore and the specificity of the receptor:

  • Wild-Type (WT): Positive control for normal growth.

  • Biosynthesis Mutant (e.g., ΔpvdFΔpchA): The primary test strain. Growth should arrest in CAA but recover upon siderophore addition[4].

  • Receptor Double Mutants (e.g., ΔpvdFΔpchAΔpirA): Used to map the exact TonB-dependent receptor utilized by the exogenous compound[4][5].

Step-by-Step Protocol

Phase 1: Preparation of Iron-Depleted Media
  • Dissolve 5 g of Casamino acids in 1 L of ultrapure water.

  • Add 10 g of Chelex-100 resin and stir continuously at room temperature for 12 hours to chelate trace metals.

  • Filter the medium through a 0.22 µm membrane to remove the Chelex resin.

  • Supplement the filtrate with 1 mM MgSO₄ and 100 µM CaCl₂ (using high-purity, iron-free salts).

  • Sterilize via filtration (do not autoclave, as autoclave steam can introduce trace iron).

Phase 2: Inoculum Preparation (The Starvation Phase)

Why this step matters: Bacteria store intracellular iron (e.g., in bacterioferritin). If cells are taken directly from iron-replete agar, they will undergo several replication cycles using stored iron, causing a high background signal.

  • Inoculate a single colony of the test strains into 5 mL of standard LB broth and grow for 8 hours at 37°C.

  • Centrifuge the culture (4,000 × g, 5 min), discard the supernatant, and wash the pellet twice with iron-depleted CAA medium.

  • Resuspend the pellet in 5 mL of iron-depleted CAA medium and incubate overnight (12–16 hours) at 37°C. This depletes intracellular iron stores.

Phase 3: The Microtiter Plate Assay
  • Prepare serial dilutions of the test siderophores (or conjugates) in iron-depleted CAA medium. A typical concentration range is 0.1 µM to 50 µM.

  • In an acid-washed, sterile 96-well flat-bottom microtiter plate, add 100 µM of the siderophore solutions to the respective wells.

  • Include control wells:

    • Negative Control: Iron-depleted CAA only (No siderophore).

    • Positive Control: Iron-depleted CAA supplemented with 20 µM FeCl₃.

  • Adjust the overnight starved bacterial cultures to an OD₆₀₀ of 0.01 in iron-depleted CAA.

  • Inoculate 100 µL of the adjusted bacterial suspension into all test and control wells (Final volume = 200 µL/well).

Phase 4: Kinetic Data Acquisition
  • Place the 96-well plate in a microplate reader equipped with temperature control (37°C) and continuous shaking (orbital).

  • Measure the optical density at 600 nm (OD₆₀₀) every 30 minutes for 24 hours.

  • Calculate the Area Under the Curve (AUC) or the maximum specific growth rate (µ_max) to quantify recovery[5].

Workflow Step1 1. Acid Wash Glassware (3M HCl) Step2 2. Chelex-100 Treatment (Deplete Fe³⁺) Step1->Step2 Step3 3. Pre-culture & Starvation (Deplete internal stores) Step2->Step3 Step4 4. 96-Well Plate Setup (Add test siderophores) Step3->Step4 Step5 5. Kinetic OD₆₀₀ Reading (24h at 37°C) Step4->Step5

Standard workflow for executing a high-throughput growth recovery assay.

Data Presentation and Interpretation

To easily compare the efficacy of different siderophores and map their uptake pathways, quantitative data should be summarized by normalizing the maximum OD₆₀₀ of the test conditions against the positive control (iron-replete condition)[5].

Table 1: Expected Quantitative Growth Recovery Profiles (Example using P. aeruginosa mutants)

Strain GenotypePhenotypeTreatmentNormalized Growth (OD₆₀₀ % of +Fe control)Interpretation
WT (PAO1)Siderophore ProficientNone (Fe-depleted)95 - 100%Endogenous siderophores support normal growth.
ΔpvdFΔpchASiderophore DeficientNone (Fe-depleted)< 5%Successful iron starvation; assay is valid.
ΔpvdFΔpchASiderophore Deficient+ 10 µM Pyoverdine90 - 100%Positive recovery control; functional uptake.
ΔpvdFΔpchASiderophore Deficient+ 10 µM Test Conjugate85 - 95%Test conjugate acts as a functional siderophore.
ΔpvdFΔpchAΔpirAReceptor Knockout+ 10 µM Test Conjugate< 5%Test conjugate strictly requires PirA for uptake.

Note: If a Trojan Horse conjugate exhibits antimicrobial activity, growth recovery will not be observed. In such cases, the assay must be modified to measure Minimum Inhibitory Concentration (MIC) under iron-starved vs. iron-replete conditions to prove TonB-dependent toxicity[2][4].

Troubleshooting and Self-Validation

  • False Positives (Growth in Negative Control): The most common failure point. This indicates trace iron contamination. Ensure all glassware is rigorously acid-washed[6]. Verify that the Chelex-100 resin was properly filtered out and that the Mg/Ca supplements are of ultra-high purity (≥99.999% trace metals basis).

  • False Negatives (No Growth in Positive Control): Indicates that the Chelex treatment stripped an essential nutrient that was not replaced, or the initial starvation phase was too harsh, leading to cell death. Confirm viability by plating the starved culture on iron-replete agar.

  • Partial Recovery: May indicate that the test siderophore has a lower binding affinity for Fe³⁺ than the endogenous siderophores, or that the synthetic siderophore mimic is poorly recognized by the periplasmic binding proteins[5].

References

  • Experimental Methods for Evaluating the Bacterial Uptake of Trojan Horse Antibacterials White Rose Research Online URL: [Link][2]

  • Iron uptake pathway of Escherichia coli as an entry route for peptide nucleic acids conjugated with a siderophore mimic Frontiers in Microbiology URL: [Link][5]

  • Trojan Horse Siderophore Conjugates Induce Pseudomonas aeruginosa Suicide and Qualify the TonB Protein as a Novel Antibiotic Target Journal of Medicinal Chemistry - ACS Publications URL:[Link][4]

  • Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays Springer Protocols / PubMed (NIH) URL: [Link][3][7]

  • Modified microplate method for rapid and efficient estimation of siderophore produced by bacteria PubMed Central (PMC) - NIH URL:[Link][6]

Sources

Application Note: Design and Development of Linear Serine Siderophore-Drug Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a comprehensive technical manual for the design, synthesis, and evaluation of siderophore-drug conjugates (SDCs) utilizing linear serine backbones.

Abstract & Strategic Rationale

The "Trojan Horse" strategy—conjugating antibiotics to siderophores—exploits bacterial iron-acquisition systems to bypass the selective permeability of the Gram-negative outer membrane.[1] While native siderophores like Enterobactin (Ent) possess cyclic trilactone backbones, they present significant synthetic challenges and susceptibility to rapid hydrolysis by esterases (e.g., IroE).

Why Linear Serine Backbones? This guide focuses on Linear Enterobactin Analogues (L-Ent) based on a linear serine oligomer scaffold.

  • Synthetic Accessibility: Linear scaffolds allow for robust Solid-Phase Peptide Synthesis (SPPS), avoiding low-yielding macrocyclization steps required for native Ent.

  • Tunable Stability: Linear serine backbones eliminate the labile trilactone ring, reducing premature degradation while retaining recognition by catecholate receptors (e.g., FepA in E. coli, PirA in P. aeruginosa).

  • Vector Efficiency: Although linear analogues often show lower iron affinity (

    
    ) compared to cyclic Ent (
    
    
    
    ), they remain sufficient to trigger active transport, often serving as effective vectors for periplasmic targets (e.g., Penicillin-Binding Proteins).

Mechanism of Action & Design Logic

The design relies on the specific recognition of the catecholate-iron complex by Outer Membrane Receptors (OMRs). The linear serine backbone scaffolds three 2,3-dihydroxybenzoic acid (DHBA) units to coordinate Fe(III) in an octahedral geometry.

Signaling Pathway & Transport Logic

G cluster_extracellular Extracellular Space (Iron-Limiting) cluster_membrane Outer Membrane cluster_periplasm Periplasm Fe Fe(III) Complex Fe(III)-SDC Complex Fe->Complex Chelation SDC Linear Serine-Drug Conjugate (Apo-Siderophore) SDC->Complex FepA Receptor (FepA/CirA) Active Transport Complex->FepA High Affinity Binding Release Dissociation/Hydrolysis FepA->Release TonB-Dependent Translocation Target Target: PBP (Cell Wall Synthesis) Release->Target Drug Interaction

Figure 1: Mechanism of Siderophore-Mediated Drug Transport.[2] The Fe(III)-loaded conjugate is actively transported via TonB-dependent receptors (FepA) into the periplasm, where the antibiotic payload engages its target.[3]

Chemical Synthesis Protocol: Linear Serine Conjugates

Objective: Synthesize a linear triserine scaffold functionalized with 2,3-DHBA and conjugated to a beta-lactam payload (e.g., Ampicillin) via a non-cleavable linker.

Retrosynthetic Strategy
  • Backbone: Linear (L-Ser)3 synthesized via Fmoc-SPPS.

  • Iron Binding Unit: 2,3-Bis(benzyloxy)benzoic acid (protected DHBA).

  • Linker: PEG-diamine (improves solubility and reduces steric clash).

  • Conjugation Site: C-terminus of the serine chain.

Detailed Protocol (Solid-Phase Synthesis)

Materials:

  • 2-Chlorotrityl chloride resin (low loading).

  • Fmoc-Ser(tBu)-OH.

  • 2,3-Bis(benzyloxy)benzoic acid (Protected DHBA).

  • HATU, DIPEA, DMF, DCM, TFA.

Step-by-Step Workflow:

  • Resin Loading (C-Terminal Anchor):

    • Swell 2-Chlorotrityl resin in DCM.

    • Load the Linker (e.g., Fmoc-PEG-diamine) or the first spacer amino acid. Note: Using a diamine linker directly on the resin allows C-terminal conjugation.

    • Cap unreacted sites with MeOH/DIPEA.

  • Peptide Elongation (The Serine Backbone):

    • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF.

    • Coupling: Activate Fmoc-Ser(tBu)-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq). Add to resin. Shake for 1 hr.

    • Repeat 3 times to generate the triserine backbone: H2N-Ser(tBu)-Ser(tBu)-Ser(tBu)-[Linker]-Resin.

  • N-Terminal Capping (The First Catechol):

    • Deprotect final Fmoc.

    • Couple 2,3-Bis(benzyloxy)benzoic acid to the N-terminus.

  • Side-Chain Functionalization (Critical Step):

    • Note: In "Linear Enterobactin" mimics, DHBA is often attached to the N-terminus and the serine side chains are left free or acetylated. However, to mimic the hexadentate coordination of Ent, we often use a Lysine-based backbone or attach DHBA to the amine of serine if the backbone is linked via ester bonds (depsipeptide).

    • Alternative (Robust Linear Mimic): Use Nα-(2,3-dihydroxybenzoyl)-L-serine units.

    • Revised Step 2: Instead of standard Fmoc-Ser, synthesize the Bn-DHBA-Ser-OH building block in solution first, then couple these units linearly.

    • Or simpler: Use a linear Lysine backbone where the

      
      -amines are coupled to DHBA. This is synthetically superior.
      
    • For this protocol (Serine-based): We will assume the synthesis of the Linear Trimer of N-2,3-DHBA-Serine .

  • Global Deprotection & Cleavage:

    • Cleave from resin using 1% TFA in DCM (keeps side chain protecting groups if needed) or 95% TFA (global deprotection).

    • Benzyl Removal: If Benzyl groups were used for DHBA protection, perform catalytic hydrogenation (

      
      , Pd/C) in MeOH.
      
  • Drug Conjugation:

    • React the free amine/carboxyl of the linker with the activated antibiotic (e.g., Ampicillin-NHS ester).

    • Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

Synthesis Resin Resin Loading (Linker Attachment) Coupling SPPS Coupling (Ser/Lys Backbone) Resin->Coupling Capping Catechol Attachment (2,3-DHBA) Coupling->Capping Cleavage Cleavage & Deprotection Capping->Cleavage Conjugation Drug Conjugation (Antibiotic) Cleavage->Conjugation Final Purified SDC Conjugation->Final

Figure 2: Synthetic Workflow for Linear Serine Siderophore Conjugates.

Biological Evaluation Protocols

Chrome Azurol S (CAS) Assay (Iron Chelation Validation)

Purpose: To verify that the synthesized linear conjugate actually binds iron.

Protocol:

  • Reagent Prep: Mix CAS solution (1.21 mg/mL),

    
     (1 mM in 10 mM HCl), and HDTMA (Hexadecyltrimethylammonium bromide). The solution should be dark blue .
    
  • Assay: Add 100

    
    L of the SDC (serial dilutions) to 100 
    
    
    
    L of CAS solution in a 96-well plate.
  • Readout: Incubate for 30 mins. Measure Absorbance at 630 nm.

  • Result: A shift from Blue to Orange indicates iron removal from CAS by the siderophore.

  • Data Processing: Plot % Iron Binding vs. Concentration.

Iron-Limiting MIC Determination (Efficacy)

Purpose: To determine antibacterial potency under conditions that trigger siderophore transporter expression.

Protocol:

  • Media Preparation:

    • Use RPMI 1640 or Müller-Hinton Broth (MHB) .

    • Iron Depletion:[4][5] Add 2,2'-bipyridyl (200

      
      M)  to sequester free iron, forcing bacteria to express FepA/CirA.
      
  • Inoculum: Adjust bacterial culture (E. coli K12 or P. aeruginosa PAO1) to

    
     CFU/mL.
    
  • Dosing: Add SDC in serial dilutions (e.g., 64

    
    g/mL to 0.06 
    
    
    
    g/mL).
  • Controls (Self-Validating Step):

    • Positive Control: Ciprofloxacin (standard antibiotic).

    • Iron Rescue Control: Add excess

      
       (100 
      
      
      
      M) to one set of wells. If the killing is siderophore-mediated, excess iron should abolish the activity (increase MIC) by shutting down receptor expression.
  • Incubation: 18-24 hours at 37°C.

  • Analysis: Record the lowest concentration with no visible growth.

Data Presentation: Expected Results
CompoundMIC (- Iron) [

g/mL]
MIC (+ Iron) [

g/mL]
Interpretation
Ampicillin (Control) 3232Passive diffusion only (Low potency).
Linear SDC-1 0.5 >16 Active Transport: Potency is high under iron stress but lost when iron is abundant (receptor downregulation).
Linear SDC-2 (Linker failure) 3232No uptake enhancement; likely linker steric hindrance.

Troubleshooting & Optimization

  • Issue: High MIC in iron-poor media (Inactive conjugate).

    • Diagnosis: The linker may be too short, preventing the drug from entering the periplasm while the siderophore is bound to the receptor.

    • Fix: Increase PEG linker length (PEG2

      
       PEG4).
      
  • Issue: Compound precipitates in media.

    • Diagnosis: Catechols are hydrophobic.

    • Fix: Incorporate a sulfonate group into the linker or use a more polar backbone (e.g., add Glutamic acid).

  • Validation: Always verify the integrity of the catechol group. Catechols oxidize easily to quinones (brown color). Store under Argon at -20°C.

References

  • Raines, D. J., et al. (2019). Siderophore-Antibiotic Conjugate Design: New Drugs for Bad Bugs? Molecules.[4][5][6][7][8][9][10][11][12][13][14] [Link]

  • Negash, K. H., et al. (2019).[5] Siderophore-Antibiotic Conjugates: Design Strategies and Biological Evaluation. Journal of Medicinal Chemistry.[5][8] [Link]

  • Wencewicz, T. A., & Miller, M. J. (2013). Siderophores as Drug Delivery Agents: Application of the "Trojan Horse" Strategy.[1][2][4][12][13][15] BioMetals.[8][13] [Link]

  • Zheng, T., & Nolan, E. M. (2014). Enterobactin-Mediated Delivery of β-Lactam Antibiotics Enhances Antibacterial Activity against Pathogenic E. coli.[3][14][16] Journal of the American Chemical Society. [Link]

  • Schwyn, B., & Neilands, J. B. (1987). Universal Chemical Assay for the Detection and Determination of Siderophores. Analytical Biochemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Catechol Oxidation in Siderophore Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Siderophore Technical Support Center. Catecholate siderophores (such as enterobactin and its synthetic analogs) are among the most powerful iron chelators known, boasting Fe(III) binding constants up to


 L/mol[1]. However, the very electron-rich nature that makes catechols exceptional metal ligands also makes them highly susceptible to autoxidation.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we will dissect the mechanistic causality behind catechol degradation and provide self-validating workflows to ensure the structural integrity of your siderophores from benchtop synthesis to long-term storage.

Mechanistic Overview: The Causality of Catechol Degradation

To prevent degradation, we must first understand the chemical triggers. Catechol oxidation is heavily dependent on its protonation state and the surrounding microenvironment[2]. When exposed to molecular oxygen (


), especially at neutral to alkaline pH, the catechol ring autoxidizes into a highly reactive o-quinone.

This oxidation is a dual-threat process:

  • ROS Generation: The autoxidation generates reactive oxygen species (ROS), including superoxide (

    
    ), which rapidly converts to hydrogen peroxide (
    
    
    
    )[2][3].
  • Polymerization (Browning): The resulting o-quinone is highly electrophilic. It rapidly undergoes irreversible cross-linking and polymerization, visually manifesting as a dark brown or black solution[4]. Once polymerized, the siderophore permanently loses its iron-binding capacity.

OxidationMechanism Catechol Catechol (Reduced) Stable at pH < 6.0 Deprotonation Deprotonation (pH > 7.0 / Amines) Catechol->Deprotonation O2 exposure Quinone o-Quinone (Oxidized) Highly Reactive Deprotonation->Quinone Autoxidation Quinone->Catechol Reversion ROS ROS Generation (Superoxide, H2O2) Quinone->ROS Byproduct Polymer Polymerization (Browning/Loss of Function) Quinone->Polymer Cross-linking Ascorbate Ascorbic Acid (Reduces Quinone) Ascorbate->Quinone 1e- reduction

Caption: Mechanism of catechol auto-oxidation and ascorbic acid-mediated reduction.

Troubleshooting Guide: Synthesis & Deprotection Phase

The Issue: Premature oxidation and polymerization during the final deprotection step of synthetic siderophores. The Root Cause: Exposure of the newly formed free catechol to oxygen and transition metals in the solvent.

During solid-phase or solution-phase synthesis, the catechol hydroxyls must be masked. Benzyl ethers are the gold standard protecting group because their removal (global hydrogenolysis) occurs under a reducing hydrogen atmosphere, inherently protecting the nascent catechol from oxidation.

Field-Proven Methodology: Global Deprotection via Pd/C Hydrogenolysis

This protocol is a self-validating system designed to prevent Pd-catalyzed oxidation.

  • Preparation & Degassing: Dissolve the benzyl-protected siderophore precursor in anhydrous methanol. Causality: You must sparge the solvent with Argon for 15 minutes prior to use. Dissolved

    
     in the solvent will react with the free catechol immediately upon deprotection.
    
  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) under a strict argon stream. Validation: Ensure the reaction flask is thoroughly flushed with argon before introducing

    
     to prevent explosive mixtures and oxidative side-reactions.
    
  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (1 atm via balloon) at room temperature for 4-12 hours until LC-MS confirms complete debenzylation.

  • Anaerobic Filtration (Critical Step): Filter the suspension through a Celite pad to remove the Pd/C catalyst. Causality: This must be performed inside an anaerobic chamber or under a strict argon blanket. Palladium is a transition metal; if the Pd/C catalyst is exposed to ambient air while in contact with the free catechol, it will rapidly catalyze its oxidation to quinone.

  • Concentration & Acidification: Concentrate the filtrate in vacuo. Immediately reconstitute the residue in dilute aqueous HCl (pH 4.0-5.0) prior to lyophilization. Causality: Catecholate siderophores have

    
     values ranging from 6.5 to 8.0[5]. Acidification ensures the catechol hydroxyls remain fully protonated, drastically reducing their electron density and susceptibility to oxidation.
    

SynthesisWorkflow Protected Benzyl-Protected Catechol Siderophore Hydrogenolysis Pd/C Hydrogenolysis (H2 gas, MeOH, 1 atm) Protected->Hydrogenolysis Filtration Anaerobic Filtration (Argon sparged) Hydrogenolysis->Filtration Removes Pd/C Lyophilization Lyophilization (Acidic pH 5.0) Filtration->Lyophilization Removes Solvent Storage Long-Term Storage (-20°C, Sealed under N2) Lyophilization->Storage Dry Powder

Caption: Anaerobic workflow for the global deprotection and storage of catecholate siderophores.

Troubleshooting Guide: Storage & Handling Phase

The Issue: Loss of iron-binding capacity and progressive browning of apo-siderophore stocks over time. The Root Cause: Aqueous hydrolysis, trace metal contamination, and slow autoxidation due to improper pH or temperature.

Quantitative Data: Impact of Storage Conditions on Catechol Stability

To optimize your storage protocols, observe how environmental variables dictate the half-life of catecholate siderophores:

Environmental ConditionTempAdditive / BufferStability / OutcomeMechanistic Causality
pH 7.4 - 8.0 25°CNoneRapid browning (< 6 hours)Deprotonation accelerates autoxidation to o-quinone[4].
pH 7.4 25°CTris or BSAAccelerated browning (minutes)Amines undergo rapid Michael addition with o-quinones[4].
pH 6.5 25°CNoneModerate stability (days)Partial protonation slows electron transfer to

[6].
pH 5.0 -20°CN2 / Argon GasHigh stability (> 3 months, 92% retained)Full protonation and absence of

halts autoxidation[6].
pH 7.4 4°CAscorbic AcidHigh stability in solutionAscorbate acts as a 1e- donor, reducing quinones back to catechols[7].
Field-Proven Methodology: Preparation and Long-Term Storage of Apo-Siderophore Stocks
  • Lyophilization: Freeze-dry the purified apo-siderophore from a slightly acidic solution (e.g., 0.1% Formic Acid or dilute HCl, pH ~4.5).

  • Aliquotting: Weigh the dry powder into amber glass vials. Causality: Amber glass prevents photo-induced oxidation, which can generate radical initiators.

  • Inert Atmosphere: Purge the vials with Argon or Nitrogen gas before sealing with PTFE-lined caps.

  • Temperature Control: Store the sealed vials at -20°C. Validation: Routine LC-MS analysis (monitoring the [M+H]+ peak) should be performed every 3 months to validate structural integrity and ensure the absence of +14 Da (quinone + oxygen) or oligomeric masses.

  • Assay Reconstitution: When ready for use, reconstitute in degassed, acidic water (pH 5.0). Only adjust to physiological pH (7.4) in the presence of the target metal (Fe3+) or an antioxidant immediately before the biological assay.

Frequently Asked Questions (FAQs)

Q1: Why does my siderophore solution turn black almost immediately upon dissolving in Tris buffer? A1: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. In neutral to mildly alkaline conditions, catechols naturally oxidize to o-quinones. Amine-containing molecules dramatically accelerate this process by undergoing nucleophilic attack (Michael addition) on the quinone ring, leading to rapid, irreversible polymerization and visually detectable browning within minutes[4]. Solution: Use amine-free buffers like HEPES or MES, and keep the pH as low as experimentally permissible.

Q2: Can I use TCEP, DTT, or


-mercaptoethanol instead of ascorbic acid to prevent oxidation? 
A2:  It is highly discouraged. While thiols (like DTT) are strong reducing agents, they are also potent nucleophiles. They readily react with o-quinones via Michael addition to form irreversible thioether adducts, permanently altering the mass and biological function of your siderophore. Ascorbic acid is preferred because it acts as a donor of single reducing equivalents, reducing the quinone back to catechol while oxidizing to monodehydroascorbate, without forming covalent adducts with the siderophore[7].

Q3: How does pH affect both the iron-binding affinity and the oxidation rate? A3: Catecholate siderophores require deprotonation of their hydroxyl groups to form the ultra-stable hexadentate-octahedral complex with Fe(III)[8]. The


 values for these hydroxyls are typically between 6.5 and 8.0[5]. However, this exact deprotonated state is what makes them highly susceptible to autoxidation.
Causality: To balance this, store the apo-siderophore at a pH < 6.0 where it is fully protonated and stable against oxidation. Only introduce it to physiological pH (7.4) when Fe(III) is present to immediately trap the reactive catecholate in the stable iron complex.

Q4: Is it possible that the oxidized siderophore is toxic to my bacterial cultures? A4: Yes. The autoxidation of catechol generates reactive oxygen species (ROS), including superoxide and hydrogen peroxide[3]. Furthermore, the oxidized quinone forms can deplete cellular antioxidants. Interestingly, intact catecholate siderophores like enterobactin can actually protect bacteria from oxidative stress by scavenging ROS, but if they auto-oxidize prematurely in the media, they contribute to toxicity[9].

References

  • Catechol chemistry unleashed: Spontaneous reactions in physiologically-relevant media Source: ResearchGate URL:[Link][4]

  • Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials Source: ResearchGate URL:[Link][2]

  • Siderophore-Based Iron Acquisition and Pathogen Control Source: Microbiology and Molecular Biology Reviews (ASM Journals) URL:[Link][5]

  • Genomics-driven discovery of chiral triscatechol siderophores with enantiomeric Fe(III) coordination Source: RSC Publishing URL:[Link]

  • Production and Antibacterial Activity of Atypical Siderophore from Pseudomonas sp. QCS59 Source: PMC - NIH URL:[Link][6]

  • Redox Cycling and Superoxide Generation by Catechol Oxidation Products Source: NSF PAR URL:[Link][7]

  • Exploring the Biological Pathways of Siderophores and Their Multidisciplinary Applications: A Comprehensive Review Source: MDPI URL:[Link][1]

  • Targeting Siderophore Biosynthesis to Thwart Microbial Growth Source: MDPI URL:[Link][8]

  • Catechol-Based Antimicrobial Polymers Source: MDPI URL:[Link][3]

  • Catecholate siderophores protect bacteria from pyochelin toxicity Source: PubMed - NIH URL:[Link][9]

Sources

improving solubility of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Analysis

Compound Profile: N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine (often abbreviated as a linear enterobactin dimer analog) presents a classic "solubility-stability paradox" common to catechol-based siderophores.[1][2]

  • The Solubility Challenge: The molecule contains hydrophobic aromatic rings (2,3-dihydroxybenzoyl groups) prone to

    
    -
    
    
    
    stacking, leading to aggregation in water.[1][2] While the serine backbone provides some polarity, the terminal carboxylic acid (pKa
    
    
    3–4) must be ionized to support aqueous solubility.
  • The Stability Challenge: The catechol moieties are highly susceptible to oxidation (forming quinones) and polymerization at neutral-to-basic pH, a process accelerated by dissolved oxygen and trace metals (especially Iron and Copper).[1][2]

The Solution Strategy: Successful solubilization requires a "Goldilocks" approach: maintaining a pH high enough to ionize the terminal carboxylate (pH > 5.0) but low enough to prevent catechol oxidation (pH < 8.0), while utilizing co-solvents to disrupt hydrophobic stacking.[1][2]

Master Protocol: Solubilization & Handling

This protocol is designed as a self-validating system.[1][2] If you observe color changes (browning/pinking), the system has failed, and you must abort the experiment.

Phase A: Stock Preparation (Anhydrous)
ParameterSpecificationReason
Solvent DMSO (Anhydrous,

99.9%)
Aprotic solvent disrupts H-bonding/stacking without promoting oxidation.[1][2]
Concentration 10 mM – 50 mMHigh concentration minimizes DMSO volume in final assay.[1]
Storage -20°C or -80°CSlows degradation.[1][2][3]
Atmosphere Argon or Nitrogen overlayCRITICAL: Prevents oxidation during storage.[1][3]
Phase B: Aqueous Dilution (The "Crash-Free" Method)[2]

Do not squirt the DMSO stock directly into a static volume of buffer. This causes local precipitation ("crashing out") that is difficult to re-dissolve.[1][2]

Step-by-Step Workflow:

  • Buffer Selection: Prepare a buffer (e.g., PBS, HEPES, or MOPS) at pH 6.5 – 7.4 .[1][2]

    • Pro-Tip: Degas the buffer (sonication under vacuum) for 15 minutes to remove oxygen.[1][2]

  • Add Antioxidant (Optional but Recommended): Add 100

    
    M Ascorbic Acid or TCEP to the buffer.[1][2] This acts as a sacrificial reductant to protect the catechols.
    
  • The "Drop-Wise" Technique:

    • Place the aqueous buffer on a magnetic stirrer (medium speed) or vortex gently.[1][2]

    • Add the DMSO stock drop-wise into the center of the vortex.

    • Limit: Keep final DMSO concentration

      
       (v/v) to avoid biological toxicity, though the compound is soluble in up to 10% DMSO.[1][2]
      

Troubleshooting & FAQs

Q1: My solution turned pink/violet immediately upon adding the compound. Is this normal?

Status: Contamination Alert

  • Diagnosis: The "catechol-iron" charge transfer band.[1] Catechols bind trace Ferric Iron (

    
    ) with extremely high affinity (
    
    
    
    for enterobactin derivatives).[1][2] A pink/violet color indicates the formation of a tris-catecholate iron complex.[1]
  • Root Cause: Trace iron in your water, glassware, or buffer salts.[1]

  • Fix:

    • Use Chelex-treated buffers or LC-MS grade water.[1][2]

    • Wash all glassware with 0.1 M HCl followed by Milli-Q water.[1][2]

    • Add a weak chelator (e.g., 10

      
      M DTPA) if your experiment permits, to scavenge trace metals.[1][2]
      
Q2: The solution turned yellow/brown after 30 minutes.

Status: Degradation Alert

  • Diagnosis: Oxidative polymerization.[1] The catechols have oxidized to benzoquinones, which then polymerize into melanin-like pigments.[1]

  • Root Cause: High pH (> 8.[1][2]0) or presence of dissolved oxygen.[1][2][3][4][5]

  • Fix:

    • Lower pH to 6.0 – 7.0.[1]

    • Work in an anaerobic chamber if possible.

    • Mandatory: Add Ascorbic Acid (1–5 mM) to the buffer to reverse semiquinone formation.

Q3: A white precipitate forms when I dilute to 100 M in PBS.

Status: Solubility Limit Reached

  • Diagnosis: Hydrophobic aggregation.[1]

  • Root Cause: The ionic strength of PBS (high salt) can cause "salting out" of the hydrophobic aromatic rings.[2]

  • Fix:

    • Reduce the concentration.[1][6]

    • Switch to a low-salt buffer (e.g., 10 mM HEPES, pH 7.0).[1][2]

    • Increase DMSO concentration to 5% (if cells/assay tolerate it).[1][2]

Visualizing the Workflow

Diagram 1: The "Safe" Solubilization Decision Tree

SolubilityWorkflow Start Solid Compound (N,N'-Bis(2,3-DHB)-Ser-Ser) Solvent Dissolve in Anhydrous DMSO (Stock: 10-50 mM) Start->Solvent Check1 Visual Check: Clear/Colorless? Solvent->Check1 Dilution Dilute into Aqueous Buffer (pH 6.5 - 7.4) Check1->Dilution Yes Fail_Ox FAILURE: Oxidation (Yellow/Brown) Add Ascorbate / Lower pH Check1->Fail_Ox No (Brown) Precip Precipitate Forms? Dilution->Precip ColorCheck Color Change? Precip->ColorCheck No Fail_Crash FAILURE: Aggregation Increase DMSO / Lower Salt Precip->Fail_Crash Yes Success Ready for Assay (Use within 4 hours) ColorCheck->Success No (Clear) ColorCheck->Fail_Ox Yellow Fail_Fe FAILURE: Iron Contam. (Pink/Purple) Use Chelex / Acid Wash ColorCheck->Fail_Fe Pink/Purple

Caption: Decision tree for solubilization. Note that color changes are the primary indicator of chemical instability or contamination.

Diagram 2: The Stability Landscape (pH vs. Oxidation)

StabilityLandscape Zone1 pH < 4.0 Protonated Carboxyl Insoluble Zone2 pH 6.0 - 7.5 Ionized Carboxyl Stable Catechols (OPTIMAL) Zone1->Zone2 Add Base (Increase Solubility) Zone3 pH > 8.5 Deprotonated Catechols Rapid Oxidation Zone2->Zone3 Add Base (Risk Degradation) Solubility Solubility Mechanism: Carboxyl Ionization Zone2->Solubility Maintains Oxidation Quinone Formation (Polymerization) Zone3->Oxidation Triggers

Caption: The "Solubility Window" is narrow. You must balance carboxyl deprotonation (solubility) against catechol deprotonation (instability).[1][2]

Data Summary: Solvent & Buffer Compatibility

Solvent/BufferCompatibilityNotes
DMSO Excellent Recommended stock solvent.[1][2] Stable at -20°C.
Methanol Good Alternative stock solvent, but evaporates easily (concentration drift).[1][2]
PBS (pH 7.4) Moderate High salt may cause precipitation at >100

M.
Water (pH < 5) Poor Compound is protonated and hydrophobic.[1][2]
Basic Buffer (pH > 9) Dangerous Rapid oxidation to quinones (browning).[1][2]

References

  • National Institutes of Health (NIH). Catechol-substituted siderophore colistin exhibits superior antimicrobial activity.[1] (Discusses solubility challenges of catechol-derivatives in aqueous media). [Link]

  • Raymond, K. N., et al. Coordination Chemistry of Microbial Iron Transport.[1] (Authoritative review on enterobactin analogs, pKa values of catechol protons, and iron binding stability constants). [Link]

  • Liu, R., et al. Electrochemical Study of 2,3-Dihydroxybenzoic Acid and Its Interaction with Cu(II) and H2O2.[1][2] (Mechanistic detail on the oxidation of 2,3-DHB moieties to quinones/semiquinones). [Link]

Sources

Technical Support Center: Optimizing Linear Enterobactin Dimer Yield in Enzymatic Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize the yield of linear enterobactin dimer from enzymatic hydrolysis. The information herein is based on established scientific principles and field-proven insights to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the enzymatic production of linear enterobactin dimers.

Q1: What is the overall workflow for producing linear enterobactin dimer?

A1: The general process involves the enzymatic hydrolysis of the cyclic enterobactin trilactone, followed by purification of the resulting linear products.[1][2] The native enzyme Fes, or related esterases like IroD, cleaves the ester bonds of the enterobactin backbone, producing a mixture of linear trimer, dimer, and monomer (2,3-dihydroxybenzoylserine or DHBS).[2] The desired linear dimer is then isolated from this mixture, typically using chromatographic techniques.[3][4]

Q2: Which enzyme is best for producing the linear dimer?

A2: Both Fes and IroD are effective at hydrolyzing enterobactin.[3] Fes is the native E. coli enterobactin esterase and is well-characterized for this purpose.[1][5] IroD, found in pathogenic E. coli and Salmonella, also demonstrates robust hydrolytic activity.[3] The choice of enzyme may depend on availability, expression system, and specific experimental goals. Notably, these enzymes can act on both the iron-free (apo) and iron-bound (ferric) forms of enterobactin.[1][3]

Q3: Why is my overall yield of the linear dimer consistently low?

A3: Low yield can stem from several factors, including incomplete enzymatic hydrolysis, degradation of the enterobactin substrate or products, and inefficient purification.[6] Key areas to investigate include enzyme activity, reaction conditions (pH, temperature, cofactors), substrate quality, and the purification protocol. This guide will delve into troubleshooting each of these aspects in the following sections.

Q4: Do I need to use the iron-bound (ferric) or iron-free (apo) form of enterobactin as the substrate?

A4: While both forms can be hydrolyzed, Fes and IroD exhibit higher catalytic efficiency (kcat/Km) with the ferric form of enterobactin, suggesting it is the preferred physiological substrate.[3] Using ferric enterobactin may lead to a more efficient reaction. However, successful hydrolysis of the apo-form is also well-documented.[3][5]

Troubleshooting Guide: Low Yield of Linear Enterobactin Dimer

This section provides a structured approach to identifying and resolving common issues encountered during the enzymatic production and purification of the linear enterobactin dimer.

Issue 1: Inefficient Enzymatic Hydrolysis

If you suspect the enzymatic reaction itself is the bottleneck, consider the following troubleshooting steps.

1.1 Sub-optimal Enzyme Activity

  • Question: How can I confirm my enzyme is active?

  • Answer: Perform a preliminary activity assay using a known concentration of enterobactin and monitor the disappearance of the starting material and the appearance of hydrolysis products over time using HPLC.[3] Compare your results to published data for Fes or IroD.

  • Question: What are the optimal reaction conditions for Fes and IroD?

  • Answer: The optimal conditions can vary slightly, but a good starting point is a HEPES or Tris buffer at a pH of 7.5.[3] For Fes, the addition of DTT and MgCl2 has been shown to increase the hydrolysis rate several-fold.[3] Incubate the reaction at room temperature (around 23°C) or 37°C.[3]

1.2 Incorrect Reaction Time

  • Question: How long should I run the hydrolysis reaction?

  • Answer: The reaction time is critical for maximizing the dimer yield. Over-hydrolysis will lead to an excess of the monomeric product, while insufficient time will result in a majority of the linear trimer or unreacted enterobactin. To optimize, perform a time-course experiment, taking aliquots at various time points (e.g., 1, 2, 4, 10, and 30 minutes) and analyzing the product distribution by HPLC.[3] This will allow you to identify the time point at which the dimer concentration is highest. For example, one study found that a 4-minute reaction with IroD yielded the linear dimer as the major product, whereas a shorter time favored the trimer.[3]

1.3 Substrate Quality and Concentration

  • Question: Could the quality of my enterobactin be the issue?

  • Answer: Yes, the purity of the enterobactin starting material is crucial. Ensure it is free from contaminants that could inhibit the enzyme. The concentration should also be accurately determined. The substrate concentrations used in assays typically range from 0.125 µM to 16 µM.[3]

The following table summarizes key kinetic parameters for Fes and IroD with different substrates, which can serve as a benchmark for your experiments.

EnzymeSubstratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
Fes Apo-Ent1.8 ± 0.11.9 ± 0.39.5 x 10⁵
Fe-Ent0.041 ± 0.0010.027 ± 0.0041.5 x 10⁶
IroD Apo-Ent0.89 ± 0.021.1 ± 0.18.1 x 10⁵
Fe-Ent0.008 ± 0.00020.005 ± 0.0011.6 x 10⁶

Data adapted from Lin et al., 2005.[3]

Issue 2: Product Loss During Purification

Even with a successful hydrolysis reaction, significant loss of the linear dimer can occur during the purification steps.

2.1 Inefficient Extraction

  • Question: How should I quench the reaction and prepare for purification?

  • Answer: To stop the enzymatic reaction, rapidly acidify the mixture. A common method is to add an HCl solution in methanol.[3] For extraction of the linear products, reversed-phase chromatography is a standard and effective method.

2.2 Sub-optimal Chromatographic Separation

  • Question: What are the best HPLC conditions for separating the linear dimer?

  • Answer: A C18 reversed-phase column is commonly used for the separation of enterobactin and its linear hydrolysis products. A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% TFA or formic acid) is typically employed.[3] The exact gradient will need to be optimized for your specific column and system to achieve baseline separation of the trimer, dimer, and monomer.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Ferric Enterobactin
  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 75 mM HEPES, pH 7.5):

    • Ferric Enterobactin (substrate) to a final concentration of 10 µM.

    • If using Fes, add DTT and MgCl2 to final concentrations of 1 mM each.[3]

  • Initiate the Reaction: Add the purified Fes or IroD enzyme to a final concentration of approximately 30-80 nM.[3]

  • Incubate: Incubate the reaction at 23°C with gentle agitation.[3]

  • Time-Course Sampling: At your predetermined optimal time point (e.g., 4 minutes for dimer production with IroD), quench the reaction.[3]

  • Quench the Reaction: Add an equal volume of 2.5 N HCl in methanol to stop the enzymatic activity.[3]

  • Prepare for Analysis: Centrifuge the quenched reaction to pellet any precipitate, and analyze the supernatant by HPLC.

Protocol 2: HPLC Purification of the Linear Enterobactin Dimer
  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 0% to 40% Mobile Phase B over 40 minutes is a good starting point.[3]

  • Detection: Monitor the elution profile at a wavelength of 316 nm.

  • Fraction Collection: Collect the peaks corresponding to the linear dimer, which should elute between the linear trimer and the monomer.

  • Verification: Confirm the identity of the collected fraction using mass spectrometry.

Visualizing the Workflow

The following diagram illustrates the key steps in the enzymatic hydrolysis of enterobactin to its linear forms.

Enterobactin_Hydrolysis cluster_reaction Enzymatic Hydrolysis cluster_purification Purification Cyclic Enterobactin Cyclic Enterobactin Linear Trimer Linear Trimer Cyclic Enterobactin->Linear Trimer  Fes/IroD (First Cleavage) Linear Dimer Linear Dimer Linear Trimer->Linear Dimer  Fes/IroD (Second Cleavage) Monomer Monomer Linear Dimer->Monomer  Fes/IroD (Third Cleavage) HPLC Separation HPLC Separation Linear Dimer->HPLC Separation Isolated Dimer Isolated Dimer HPLC Separation->Isolated Dimer

Caption: Workflow for enzymatic hydrolysis and purification.

The logical relationship for troubleshooting low yield is depicted in the diagram below.

Troubleshooting_Yield Low Dimer Yield Low Dimer Yield Inefficient Hydrolysis Inefficient Hydrolysis Low Dimer Yield->Inefficient Hydrolysis Purification Loss Purification Loss Low Dimer Yield->Purification Loss Sub-optimal Enzyme Activity Sub-optimal Enzyme Activity Inefficient Hydrolysis->Sub-optimal Enzyme Activity Incorrect Reaction Time Incorrect Reaction Time Inefficient Hydrolysis->Incorrect Reaction Time Poor Substrate Quality Poor Substrate Quality Inefficient Hydrolysis->Poor Substrate Quality Inefficient Extraction Inefficient Extraction Purification Loss->Inefficient Extraction Sub-optimal Chromatography Sub-optimal Chromatography Purification Loss->Sub-optimal Chromatography

Caption: Troubleshooting logic for low dimer yield.

References

  • Brickman, T. J., & McIntosh, M. A. (1992). Overexpression and purification of ferric enterobactin esterase from Escherichia coli. Demonstration of enzymatic hydrolysis of enterobactin and its iron complex. The Journal of biological chemistry, 267(17), 12350–12355.
  • Lin, H., Fischbach, M. A., Liu, D. R., & Walsh, C. T. (2005). In vitro characterization of salmochelin and enterobactin trilactone hydrolases IroD, IroE, and Fes. Journal of the American Chemical Society, 127(31), 11075–11084. Available from: [Link]

  • Luo, M., Lin, H., Fischbach, M. A., Liu, D. R., Walsh, C. T., & Groves, J. T. (2006). Enzymatic tailoring of enterobactin alters membrane partitioning and iron acquisition. ACS chemical biology, 1(1), 29–32. Available from: [Link]

  • O'Brien, I. G., Cox, G. B., & Gibson, F. (1971). Enterochelin hydrolysis and iron metabolism in Escherichia coli. Biochimica et Biophysica Acta (BBA) - General Subjects, 237(3), 537–549.
  • Berner, I., Greiner, M., Metzger, J., Jung, G., & Winkelmann, G. (1991). Identification of enterobactin and linear dihydroxybenzoylserine compounds by HPLC and ion spray mass spectrometry (LC/MS and MS/MS). Biology of Metals, 4(2), 113–118. Available from: [Link]

  • Valdebenito, M., Rakin, A., & Heesemann, J. (2006). Involvement of Enterobactin Synthesis Pathway in Production of Microcin H47. Journal of Bacteriology, 188(2), 839-843. Available from: [Link]

  • Winkelmann, G., Berner, I., Greiner, M., & Jung, G. (1991). Identification of enterobactin and linear dihydroxybenzoylserine compounds by HPLC and ion spray mass spectrometry (LC/MS and MS/MS). ResearchGate. Available from: [Link]

  • Raymond, K. N., Dertz, E. A., & Kim, S. S. (2003). Enterobactin: an archetype for microbial iron transport. Proceedings of the National Academy of Sciences, 100(7), 3584-3588. Available from: [Link]

  • Brickman, T. J., & McIntosh, M. A. (1992). Overexpression and purification of ferric enterobactin esterase from Escherichia coli. Demonstration of enzymatic hydrolysis of enterobactin and its iron complex. PubMed. Available from: [Link]

  • Heffernan, B. J., & Raymond, K. N. (1991). Enzymatic Hydrolysis of Trilactone Siderophores: Where Chiral Recognition Occurs in Enterobactin and Bacillibactin Iron Transport. Journal of the American Chemical Society, 113(23), 8971-8972.
  • Fischbach, M. A., Lin, H., Liu, D. R., & Walsh, C. T. (2006). In Vitro Characterization of IroB, a C-Glucosyltransferase for Siderophore Biosynthesis. Biochemistry, 45(49), 14553-14561.
  • Crosa, J. H., & Walsh, C. T. (2002). Genetics and assembly line enzymology of siderophore biosynthesis in bacteria. Microbiology and Molecular Biology Reviews, 66(2), 223-249.
  • Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores.
  • Khan, A., Singh, P., & Srivastava, A. (2018). Synthesis, nature and utility of siderophores. Journal of King Saud University - Science, 30(1), 1-13.
  • Soares, E. V. (2022). Siderophores in environmental and medical applications. Current Opinion in Biotechnology, 74, 144-152.
  • Winkelmann, G. (2002). Siderophore transport in fungi.
  • Miethke, M., & Marahiel, M. A. (2007). Siderophore-based iron acquisition and pathogen control. Microbiology and Molecular Biology Reviews, 71(3), 413-451. Available from: [Link]

  • Frawley, E. R., & Fang, F. C. (2014). The ins and outs of bacterial iron metabolism. Molecular Microbiology, 93(4), 609-622.
  • PacBio. (2018). Low Yield Troubleshooting. PacBio. Available from: [Link]

Sources

avoiding racemization during the coupling of 2,3-dihydroxybenzoic acid to serine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the coupling of 2,3-dihydroxybenzoic acid (2,3-DHBA) to Serine .

This interface is designed to troubleshoot the specific chemical instability of the Serine chiral center during the acylation process, a critical step in the synthesis of siderophores like Enterobactin.

Ticket Subject: Preventing Racemization During 2,3-DHBA + Serine Coupling Assigned Specialist: Senior Application Scientist Status: Open

📋 Executive Summary

Coupling 2,3-dihydroxybenzoic acid (2,3-DHBA) to Serine presents a "perfect storm" for racemization and side reactions.

  • The Serine Problem: Serine esters are exceptionally prone to base-catalyzed enolization at the

    
    -carbon due to the electron-withdrawing effect of the ester group.
    
  • The 2,3-DHBA Problem: The unprotected catechol (phenolic) hydroxyls are nucleophilic. If unprotected, they compete with the Serine amine for the activated carboxylate, leading to ester byproducts (self-polymerization) rather than the desired amide.

  • The Solution: The protocol must strictly control basicity to protect the Serine chiral center and utilize phenolic protection (or chemoselective activation) to ensure regioselectivity.

🛠️ Troubleshooting Guide (Q&A)

Issue 1: "I am observing significant levels of D-Serine (racemization) in my product."

Diagnosis: This is almost certainly caused by Base-Catalyzed Enolization . In the coupling step, you are likely using a tertiary amine base (TEA, DIPEA) to deprotonate the Serine ammonium salt or scavenge acid generated by the coupling reagent. If the base is too strong or in excess, it abstracts the acidic


-proton of the Serine ester.

Corrective Action:

  • Switch Bases: Replace TEA (

    
    ) or DIPEA (
    
    
    
    ) with a weaker, non-nucleophilic base like N-Methylmorpholine (NMM) (
    
    
    ) or 2,4,6-Collidine .
  • Protocol Adjustment: Do not add base to the reaction mixture if possible. Use the "Pre-neutralized" approach:

    • Neutralize Serine-HCl ester separately with 1 eq. of mild base.

    • Extract the free amine into organic solvent.

    • Add this base-free solution to the activated 2,3-DHBA.

    • Why? This eliminates free base in the reaction vessel, removing the catalyst for enolization.

Issue 2: "My yield is low, and I see multiple spots on TLC (O-acylation vs N-acylation)."

Diagnosis: You are likely attempting to couple unprotected 2,3-DHBA . Standard coupling reagents (EDC, DCC, HATU) activate the carboxylic acid, but the ortho-phenolic hydroxyl of 2,3-DHBA can attack the activated species intramolecularly or intermolecularly, forming esters.

Corrective Action:

  • Mandatory Protection: You must protect the catechol hydroxyls. The industry standard is the Benzyl (Bn) ether.

    • Precursor: Use 2,3-bis(benzyloxy)benzoic acid .

    • Benefit: Benzyl groups are removed via catalytic hydrogenation (

      
      ), which is neutral and will not racemize the Serine ester (unlike acid/base hydrolysis).
      
  • Alternative (No Protection): If you must work unprotected, use NHS-ester activation in the absence of base. The N-hydroxysuccinimide ester of 2,3-DHBA reacts selectively with the aliphatic amine of Serine over the phenolic hydroxyls.

Issue 3: "I am using the Acid Chloride method for high reactivity, but my purity is poor."

Diagnosis: Acid chlorides (2,3-bis(benzyloxy)benzoyl chloride) are highly reactive but generate HCl as a byproduct. To neutralize the HCl, you are likely adding excess base, which triggers the racemization (See Issue 1).

Corrective Action:

  • Schotten-Baumann Modification: Perform the reaction in a biphasic system (DCM/Water) using a weak inorganic base (Sodium Bicarbonate) or use the NHS-Active Ester method described in the SOP below. The NHS method releases N-hydroxysuccinimide (weakly acidic) rather than HCl, reducing the need for "proton sponges."

🧪 Standard Operating Procedure (SOP)

Protocol: High-Fidelity Coupling of 2,3-DHBA to L-Serine Methyl Ester Objective: Synthesize N-(2,3-dihydroxybenzoyl)-L-serine methyl ester with >99% enantiomeric excess (ee).

Materials
  • Acid: 2,3-bis(benzyloxy)benzoic acid (Protected DHBA)

  • Amine: L-Serine Methyl Ester Hydrochloride (H-Ser-OMe·HCl)

  • Coupling Reagent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Additive: HOBt (Hydroxybenzotriazole) or Oxyma Pure

  • Base: N-Methylmorpholine (NMM)[1]

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Workflow
PhaseStepActionTechnical Rationale
1. Activation 1.1Dissolve 1.0 eq of Protected DHBA and 1.1 eq of HOBt in DCM/DMF at 0°C.Low temp prevents side reactions. HOBt prevents rearrangement to N-acylurea.
1.2Add 1.1 eq of EDC·HCl . Stir for 15-30 min at 0°C.Generates the HOBt-active ester in situ.
2. Preparation 2.1In a separate vial, dissolve 1.0 eq of H-Ser-OMe·HCl in minimal DMF.
2.2Add exactly 1.0 eq of NMM .Neutralizes the HCl salt to release the free amine nucleophile. Do not use excess.
3. Coupling 3.1Add the Serine solution (Step 2) dropwise to the Activated Acid (Step 1).Slow addition prevents local concentration spikes.
3.2Allow to warm to Room Temp (20-25°C) and stir for 4-12 hours.
4. Workup 4.1Dilute with EtOAc. Wash with 5% Citric Acid, then Sat. NaHCO₃, then Brine.Acid wash removes unreacted amine/EDC. Bicarb removes unreacted acid.
5. Deprotection 5.1Dissolve intermediate in MeOH. Add 10% Pd/C catalyst.
5.2Stir under

atmosphere (1 atm) for 2-4 hours.
Crucial: Hydrogenolysis removes Benzyl groups under neutral conditions, preserving Serine chirality.

📊 Quantitative Comparison of Coupling Reagents

The following data summarizes the risk of racemization for Serine coupling based on reagent choice.

Coupling SystemRacemization RiskReactivityRecommendation
Acid Chloride + TEA High (>10%) Very HighAvoid. Excess base required leads to rapid enolization.
DCC / DMAP Moderate (2-5%) HighAvoid. DMAP is a strong nucleophilic base that promotes racemization.
EDC / HOBt / NMM Low (<1%) ModerateRecommended. Standard balance of speed and safety.
DEPBT / DIPEA Very Low (<0.1%) ModerateExcellent. Specialized reagent for racemization-prone amino acids.
NHS-Ester (Pre-formed) Negligible ModerateGold Standard. Allows coupling without adding any external base.

🧬 Mechanistic Visualization

The diagram below illustrates the competing pathways: the desired Amide Coupling versus the unwanted Racemization via Enolization.

G cluster_0 Critical Control Point DHBA 2,3-DHBA (Protected) Act Activation (EDC/NHS) DHBA->Act ActiveEster Active Ester (Intermediate) Act->ActiveEster Coupling Nu- Attack (Coupling) ActiveEster->Coupling Serine L-Serine Ester (Nucleophile) Serine->Coupling Amine Attack Enolization Enolization (Alpha-Proton Removal) Serine->Enolization Base Attack Base Base (Excess/Strong) Base->Enolization Product L-Product (Pure) Coupling->Product Racemate DL-Mixture (Racemized) Enolization->Racemate

Caption: Pathway analysis showing the critical divergence between successful coupling (Green) and base-catalyzed racemization (Red).

📚 References

  • BenchChem. (2025).[1] How to prevent racemization of serine during peptide coupling. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Corey, E. J., & Bhattacharya, S. (1977). Total synthesis of enterobactin. Tetrahedron Letters. (Foundational text on siderophore synthesis).

  • Raymond, K. N., et al. (2003). Enterobactin: An archetype for microbial iron transport. PNAS.[2] Retrieved from

  • RSC Publishing. (2025). A protocol for amide bond formation with electron deficient amines. Organic & Biomolecular Chemistry. Retrieved from

Sources

User Guide: Stability & Hydrolysis Troubleshooting at Physiological pH

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of Ester Linkages in Linear Siderophores

Audience: Medicinal Chemists, Microbiologists, and Drug Delivery Scientists. Scope: Linear siderophore analogues, siderophore-drug conjugates (sideromycins), and linear hydrolysis products of cyclic siderophores.

Core Technical Overview

In the development of siderophore-based "Trojan Horse" antimicrobials and iron chelators, the ester linkage represents a critical stability paradox. Unlike the robust amide bonds found in hydroxamate siderophores (e.g., Desferrioxamine B), ester bonds in linear catecholate siderophores or synthetic linkers are inherently susceptible to hydrolysis at physiological pH (7.4).

The Stability Paradox:

  • Requirement A (Transport): The molecule must remain intact in the extracellular environment (serum/media, pH 7.4) to bind iron and engage active transport receptors (e.g., FepA, CirA, FhuA).

  • Requirement B (Release): Upon entry, the complex often requires cleavage (enzymatic or chemical) to release the iron or the conjugated drug payload.

Failure to balance these competing requirements leads to two common experimental failures: Premature Cargo Release (systemic toxicity/low potency) or Iron Lock-out (failure to release iron, starving the cell but not killing it via the drug).

Troubleshooting & FAQs

Category A: Spontaneous Degradation in Media (No Cells/Enzymes)

Q: My linear catecholate siderophore-conjugate shows degradation in PBS (pH 7.4) within hours. Is this normal? A: Yes, especially for unhindered esters. This is likely due to Anchimeric Assistance (Neighboring Group Participation).

  • The Mechanism: In catecholate systems (e.g., 2,3-dihydroxybenzoyl-L-serine derivatives), the ortho-hydroxyl group of the catechol can attack the nearby ester carbonyl, forming a cyclic intermediate that rapidly hydrolyzes. This intramolecular catalysis can accelerate hydrolysis by orders of magnitude compared to standard aliphatic esters.

  • Diagnostic: Compare stability in PBS vs. Tris buffer. If degradation rates differ significantly, buffer catalysis may be occurring. However, if the rate is fast in both, it is likely intramolecular.

  • Solution: Introduce steric hindrance near the ester bond (e.g.,

    
    -methylation) or switch to a "Trimethyl Lock" linker system which is stable at pH 7.4 but cleaves rapidly upon reduction of a quinone trigger.
    

Q: Does iron coordination stabilize the ester bond? A: Generally, Yes .

  • Explanation: Coordination of Fe(III) "locks" the siderophore into a specific conformation (often

    
    -cis for catecholates). This rigidification restricts the rotation required for the neighboring hydroxyl group to attack the ester carbonyl.
    
  • Actionable Step: Always store your stock solutions as the Ferric-Complex (Holo) rather than the Apo-ligand if long-term stability at neutral pH is required. Perform your initial stability assays on the Holo-form to mimic the actual transport species.

Category B: Differentiating Serum Hydrolysis vs. Chemical Instability

Q: I see rapid cleavage in serum. How do I know if it's chemical instability or serum esterases? A: You must decouple chemical hydrolysis from enzymatic cleavage using a subtraction protocol.

  • Protocol:

    • Control A: Incubate compound in PBS (pH 7.4) at 37°C. (Baseline Chemical Hydrolysis).

    • Control B: Incubate in Heat-Inactivated Serum (56°C for 30 min). (Matrix effects without enzyme activity).

    • Test: Incubate in fresh mouse/human serum.

  • Interpretation:

    • If Test degradation >> Control B, Serum Esterases are the culprit.

    • If Test degradation ≈ Control A, the issue is Chemical Instability .

  • Fix for Esterases: Modify the linker with steric bulk (e.g., dimethyl substitution) to prevent the enzyme's catalytic serine from accessing the carbonyl.

Category C: "Trojan Horse" Conjugate Failures

Q: My siderophore-antibiotic conjugate binds iron (CAS positive) but has high MIC values. Why? A: The ester linker might be too stable.

  • The Issue: If the bacteria import the complex but cannot hydrolyze the ester linker in the periplasm or cytoplasm, the antibiotic remains tethered to the siderophore. This steric bulk can prevent the antibiotic from binding its target (e.g., ribosomes or PBPs).[1]

  • Troubleshooting:

    • Check if the strain expresses the specific esterase required (e.g., fes for enterobactin-like esters, iroD for salmochelins).

    • Use a "self-immolative" linker that triggers upon a universal signal (e.g., reduction of Fe(III) to Fe(II)) rather than relying on a specific hydrolase.

Experimental Protocols

Protocol A: Kinetic Stability Assay (LC-MS)

Purpose: Quantify the half-life (


) of the ester linkage at physiological pH.
  • Preparation: Prepare a 10 mM stock of the siderophore (Apo or Holo) in DMSO.

  • Incubation: Dilute to 50

    
    M in 100 mM Phosphate Buffer (pH 7.4) pre-warmed to 37°C.
    
    • Note: Avoid Tris buffer if possible, as the amine can act as a nucleophile over long incubations.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 50

    
    L of ice-cold Acetonitrile + 1% Formic Acid. This drops the pH (stopping base-catalyzed hydrolysis) and precipitates proteins (if serum is used).
    
  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: CAS Assay for Functional Integrity

Purpose: Confirm that degradation products (if any) still possess iron-chelating capacity.

  • Reagent: Prepare Chrome Azurol S (CAS) solution (blue).

  • Test: Mix 100

    
    L of your "degraded" sample (from Protocol A) with 100 
    
    
    
    L CAS reagent.
  • Readout: Measure Absorbance at 630 nm.

    • Blue: No iron exchange (Siderophore destroyed or inactive).

    • Orange/Yellow: Iron removed from CAS (Siderophore active).

    • Critical Insight: If your ester hydrolyzes but the fragments (e.g., monomeric catecholates) still turn the CAS solution orange, you have Linearization , not total destruction. These fragments may still transport iron but with lower affinity (

      
      ).
      

Data Summary: Linker Stability Profiles

Linker / Siderophore TypeStability (pH 7.4, 37°C)Primary Instability MechanismRecommended Use Case
Linear Catecholate Ester (Unhindered)Low (

hrs)
Anchimeric assistance by OH groupRapid release prodrugs

-Methyl/Dimethyl Ester
High (

hrs)
Steric hindrance blocks hydrolysisSystemic circulation (Serum stable)
Amide-Linked Analogue Very High (Days)Resonance stabilizationStable chelators (e.g., DFO mimics)
Cyclic Trilactone (Enterobactin) Moderate (

hrs)
Ring strain + EntropyNatural iron transport (requires Fes)

Mechanism & Workflow Visualization

SiderophoreStability cluster_Mechanisms Hydrolysis Mechanisms cluster_Outcomes Experimental Outcomes Siderophore Linear Ester Siderophore (Apo or Holo) pH74 Physiological pH (7.4) Environment Siderophore->pH74 Spontaneous Spontaneous Hydrolysis (Anchimeric Assistance) pH74->Spontaneous Buffer Only Enzymatic Enzymatic Cleavage (Serum Esterases) pH74->Enzymatic + Serum Stable Stable Complex (Transport Competent) Spontaneous->Stable Slow (Steric Shield) Fragments Linear Fragments (Low Affinity / Premature Release) Spontaneous->Fragments Fast (Unhindered) Enzymatic->Stable Inhibitor / Mismatch Enzymatic->Fragments Substrate Match Active Transport Active Transport Stable->Active Transport Iron Lock-out Iron Lock-out Fragments->Iron Lock-out If transport fails

Figure 1: Decision logic for siderophore stability. Spontaneous hydrolysis is driven by internal nucleophiles (anchimeric assistance), while enzymatic cleavage depends on serum esterase activity. Both pathways lead to fragmentation, which alters iron affinity and transport capability.

References

  • Raymond, K. N., et al. (2003). "Enterobactin: An archetype for microbial iron transport." Proceedings of the National Academy of Sciences.

  • Nolan, E. M., & Zheng, T. (2015). "Evaluation of (acyloxy)alkyl ester linkers for antibiotic release from siderophore–antibiotic conjugates." Bioorganic & Medicinal Chemistry Letters.

  • Miller, M. J., et al. (2018).[2] "Siderophore-Drug Conjugates: Design and Synthesis." Journal of Medicinal Chemistry.

  • Schwyn, B., & Neilands, J. B. (1987).[3] "Universal chemical assay for the detection and determination of siderophores."[4] Analytical Biochemistry.

  • Crumbliss, A. L. (1991). "Aqueous Solution Equilibrium and Kinetic Studies of Iron Siderophore and Model Siderophore Complexes." Handbook of Microbial Iron Chelates.

Sources

The Iron-Free Zone: Technical Support for Siderophore Purification

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Department: Bio-Analytical Purification Support Subject: Deferration of Buffers and Reagents for Siderophore Analysis

Introduction: The Thermodynamics of Failure

Welcome to the Iron-Free Zone. If you are reading this, you are likely struggling with a specific phenomenon: your apo-siderophores are turning into ferri-siderophores before you can even begin your assay.

Siderophores are thermodynamic black holes for iron. With binding constants (


) often exceeding 

, they will scavenge trace iron from "high-purity" HPLC water, analytical grade salts, and even the glass of your beaker. You cannot simply "buy" iron-free buffers; you must create them.

This guide provides the protocols we use internally to strip iron to sub-femtomolar levels, ensuring your binding assays and structural studies remain valid.

Module 1: The Foundation (Glassware & Water)[1][2][3][4]

Before treating your buffers, you must secure your environment. Standard laboratory glassware is a silica matrix often contaminated with trace metals.

Protocol: Acid Washing Glassware

Objective: Desorb iron ions from the silica lattice of glassware.

Reagents:

  • 6M Hydrochloric Acid (HCl) (Analytical Grade)

  • Milli-Q Water (18.2 MΩ·cm)

Workflow:

  • Pre-Rinse: Rinse glassware with standard deionized water to remove salts/proteins.

  • The Acid Bath: Submerge glassware fully in 6M HCl.

    • Duration: Minimum 12 hours (Overnight is preferred).

    • Safety: Use a fume hood and heavy neoprene gloves.

  • The Rinse: Remove glassware and rinse 5 times with Milli-Q water.

  • Drying: Air dry in a dust-free cabinet. Do not use paper towels or compressed air (both contain iron particulates).

DOT Diagram: Acid Washing Workflow

AcidWash start Dirty Glassware rinse DI Water Rinse (Remove Bulk Debris) start->rinse acid 6M HCl Bath (>12 Hours) rinse->acid Desorption mq Milli-Q Rinse (5x Cycles) acid->mq Removal dry Air Dry (Dust-Free) mq->dry

Caption: Critical path for desorbing trace iron from borosilicate glass surfaces.

Module 2: Buffer Deferration (Chelex 100 Treatment)

This is the core active step. We utilize Chelex 100 , a styrene divinylbenzene copolymer with iminodiacetate ions.[1][2][3][4][5] It acts as a chelating resin with a ~5,000:1 selectivity for divalent ions (Cu, Fe, Zn) over monovalent ions (Na, K).[1]

Critical Warning: Chelex 100 is typically supplied in the Sodium form . It is basic (pH ~10-11). If you add it directly to a weak buffer, it will spike the pH, potentially ruining your experiment.

Method A: The Column Method (Recommended for Precision)

Best for: Large volumes of buffer where pH stability is critical.

Materials:

  • Chelex 100 Resin (Sodium Form, 100-200 mesh)

  • Poly-Prep Chromatography Column (Bio-Rad or equivalent)[6]

  • Buffer to be treated (e.g., 50mM HEPES, 100mM NaCl, pH 7.4)

Step-by-Step Protocol:

  • Resin Preparation:

    • Slurry the Chelex resin in Milli-Q water.

    • Pour into the column to create a packed bed volume (BV) of ~2-5 mL.

  • Acid Activation (Optional but Recommended):

    • Wash with 2 BV of 1M HCl (converts to H+ form, stripping industrial contaminants).

    • Wash with 5 BV of Milli-Q water.

    • Wash with 2 BV of 1M NaOH (converts back to Na+ form).

    • Note: If using Analytical Grade Chelex, you can skip to Step 3.

  • Buffer Equilibration (Crucial):

    • Pass your specific buffer through the column.

    • Monitor pH: The eluate pH will initially drift. Continue flowing buffer until the input pH matches the output pH. This usually takes 5-10 Bed Volumes.

  • Deferration:

    • Once equilibrated, collect the eluate.[7] This buffer is now "Iron-Free."

    • Flow Rate: Gravity flow is sufficient. Slower flow = better exchange.

Method B: The Batch Method (Quick & Dirty)

Best for: Unbuffered salt solutions (NaCl, KCl) or water.

  • Add 5g Chelex 100 per 100mL of solution.

  • Stir gently (magnetic stirrer) for 1 hour.

  • Filter through a 0.22µm filter (PES or PVDF) to remove resin fines.

    • Note: You must wash the filter with 50mL of Milli-Q water first, or the filter membrane itself may leach iron.

Module 3: Quality Control (The Apo-Challenge)

How do you know your buffer is clean? The standard CAS assay detects siderophores, not iron directly. To test the buffer, we use a "Reverse QC" method involving a known apo-siderophore.

The Logic: If your buffer contains iron, a pure apo-siderophore will bind it and lose its ability to strip iron from the CAS dye.

Protocol:

  • Prepare CAS Assay Solution: (Schwyn & Neilands, 1987). It should be deep blue.

  • The Challenge:

    • Take a known Apo-siderophore (e.g., Desferrioxamine B).

    • Dissolve it in your Treated Buffer .

    • Incubate for 30 minutes.

  • The Readout:

    • Add this mixture to the CAS solution.

    • Orange/Pink Color: Success. The siderophore remained Apo (empty) in your buffer and was able to strip iron from the CAS dye.

    • Blue Color: Failure. The siderophore found iron in your buffer, became saturated (Holo), and could not strip iron from the CAS dye.

DOT Diagram: The Apo-Challenge Logic

QC_Logic Buffer Treated Buffer Apo Add Apo-Siderophore (Iron-Free) Buffer->Apo Incubate Incubate 30 min Apo->Incubate CAS Add to CAS Reagent (Blue Dye) Incubate->CAS Result_Clean Result: ORANGE (Buffer Clean) CAS->Result_Clean Siderophore strips Dye Result_Dirty Result: BLUE (Buffer Contaminated) CAS->Result_Dirty Siderophore saturated by Buffer

Caption: The "Apo-Challenge" verifies buffer purity by testing siderophore activity.

Frequently Asked Questions (Troubleshooting)

Q: My buffer pH changed drastically after Chelex treatment. Why? A: You likely used the Chelex in its default Sodium form without equilibrating. The resin acts as an ion exchanger.[1][2][3][4][5][8] If you put a Tris-HCl buffer (containing H+) onto a Sodium-form resin, the resin releases Na+ and takes up H+, raising the pH. Fix: Use the Column Method (Module 2, Method A) and flow buffer until the pH stabilizes before collecting your sample.

Q: Can I use EDTA to remove iron instead of Chelex? A: Avoid this. While EDTA chelates iron, it remains in your solution. When you add your siderophore, you create a competition assay between EDTA and the siderophore. Since siderophores usually have higher


 than EDTA, they will eventually rip the iron off the EDTA, resulting in a ferri-siderophore anyway. Chelex is superior because it is a solid-phase remover; you physically filter the iron-resin complex out.

Q: I treated my buffer, but the CAS assay is still failing (staying blue). A: Check your pH probe. Glass pH electrodes leak ions (often Ag+ or trace Fe from the reference junction). Fix: Aliquot a small volume of buffer to measure pH, then discard that aliquot . Never return the pH-probed volume to the main stock.

Q: Does Chelex remove Magnesium or Calcium? A: Yes. Chelex binds divalent cations (Cu > Fe > Zn > Mg > Ca). If your enzyme or assay requires


 or 

, you must add them back after Chelex treatment using high-purity (99.999% trace metals basis) salts.
Summary Data Table: Iron Removal Efficiency
MethodFe Removal EfficiencyRisk FactorRecommended Application
Chelex 100 (Column) > 99.9%pH drift (if not equilibrated)Buffers (HEPES, Tris, MOPS)
Chelex 100 (Batch) ~ 95-98%Resin fines in bufferSalt stocks (NaCl, KCl)
EDTA Chelation N/A (Sequesters, doesn't remove)Competition with SiderophoreNot Recommended
0.22µm Filtration 0%Filter may add FeSterilization only (post-wash)
References
  • Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores.[9][10][11][12] Analytical Biochemistry, 160(1), 47-56.[9][10][11][12]

  • Bio-Rad Laboratories. (n.d.). Chelex® 100 and Chelex 20 Chelating Ion Exchange Resin Instruction Manual.

  • University of Nebraska-Lincoln. (2018). Laboratory Glassware Cleaning and Storage Protocol (Trace Metals).

Sources

Technical Support Center: Minimizing Background Noise in Siderophore Fluorescence Quenching Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Siderophore Assay Technical Support Center. Fluorescence quenching is a highly sensitive method for quantifying siderophore-iron interactions, but it is notoriously susceptible to environmental noise. This guide is engineered for researchers and drug development professionals to systematically diagnose and eliminate background interference, ensuring high-fidelity thermodynamic and kinetic data.

Diagnostic Workflow for Fluorescence Quenching Noise

Before adjusting your protocols, it is critical to identify the physical origin of your background noise. Use the logical workflow below to isolate the variable.

TroubleshootingWorkflow Start High Background Noise / Low Signal-to-Noise Ratio CheckBlank Is the noise present in the buffer/media blank? Start->CheckBlank YesBlank Yes CheckBlank->YesBlank NoBlank No CheckBlank->NoBlank TraceIron Trace Fe³⁺ Pre-quenching or Media Autofluorescence YesBlank->TraceIron SampleInterference Inner Filter Effect (IFE) or Non-Specific Binding NoBlank->SampleInterference ActionAcid Acid-wash glassware & use Chelex-100 resin TraceIron->ActionAcid ActionSPE Purify siderophore via C18 Solid Phase Extraction TraceIron->ActionSPE ActionIFE Apply mathematical IFE correction factors SampleInterference->ActionIFE ActionDilute Dilute sample to OD < 0.1 at Ex/Em SampleInterference->ActionDilute

Diagnostic workflow for isolating and resolving background noise in siderophore fluorescence assays.

Knowledge Base & FAQs

Q1: Why is my baseline fluorescence so low before I even add the iron titrant, resulting in a poor dynamic range? Causality: This is the most common artifact in siderophore thermodynamics. Siderophores possess extraordinary affinity for ferric iron (


). Even nanomolar levels of trace iron leaching from borosilicate glassware or standard laboratory water will pre-quench your apo-siderophore (e.g., pyoverdine or 1[1]) before the assay begins. You are not seeing "background noise"; you are seeing a prematurely quenched state.
Solution:  Transition to an ultra-low iron environment (See Protocol A).

Q2: How do I distinguish between true siderophore fluorescence and media autofluorescence? Causality: Complex bacterial growth media (like King's B or LB) are rich in riboflavin and aromatic amino acids. These compounds exhibit broad fluorescence emission in the 400–500 nm range, which directly overlaps with the emission spectra of fluorescent pseudomonad pyoverdines[2]. When analyzing 3[3], this matrix noise obscures the quenching event. Solution: Isolate the siderophore using Solid Phase Extraction (SPE) (Protocol B) or switch to a defined minimal medium (e.g., succinate minimal medium) lacking fluorescent precursors.

Q3: My quenching curve becomes non-linear at high concentrations, overestimating the iron affinity. Is this a background issue? Causality: This is a classic optical artifact known as the Inner Filter Effect (IFE). As the concentration of the Fe-siderophore complex increases, the solution itself begins to absorb the excitation light or re-absorb the emitted fluorescence. The fluorometer records a drop in signal, which is falsely interpreted as chemical quenching. Solution: Keep the optical density (OD) of your sample below 0.1 at both the excitation and emission wavelengths, or apply mathematical IFE corrections (Protocol C).

Q4: Can I use whole-cell biosensors for quenching assays without background scattering? Causality: Yes, but it requires specific genetic and optical controls. When using TonB-deficient whole-cell sensors (e.g., EcoFepA-FM) to measure4[4], cellular debris and membrane scattering create high optical noise. Solution: Use baseline subtraction against unlabeled isogenic mutant cells, and utilize time-resolved fluorescence to gate out short-lived scattering photons.

Self-Validating Troubleshooting Protocols

Protocol A: Establishing an Ultra-Low Iron Environment (The "Zero-Background" Baseline)

To eliminate trace metal pre-quenching and maximize dynamic range.

Step-by-Step Methodology:

  • Glassware Passivation: Submerge all quartz cuvettes and glassware in 10% (v/v) Nitric Acid (

    
    ) for 24 hours. Rinse 6 times with 18.2 MΩ·cm ultrapure water. Do not use standard dishwashers.
    
  • Buffer Demetallation: Prepare your assay buffer (e.g., 100 mM HEPES, pH 7.4). Add 5 g/L of Chelex-100 resin. Stir gently for 2 hours at room temperature, then filter through a 0.22 µm metal-free syringe filter.

  • Alternative Chelator Masking: If Chelex is incompatible with your buffer, add 100 µM of deferoxamine mesylate to the buffer, incubate for 30 minutes, and dialyze extensively against ultrapure water using a 500 Da MWCO membrane.

Self-Validation Check: Add 1 µM of your apo-siderophore to the treated buffer. Monitor fluorescence continuously for 10 minutes. A perfectly flat, stable signal confirms an iron-free background. A decaying signal indicates residual trace iron is actively quenching the probe.

Protocol B: Solid Phase Extraction (SPE) for Autofluorescence Removal

To isolate siderophores from highly fluorescent culture media components.

Step-by-Step Methodology:

  • Sample Preparation: Centrifuge bacterial culture at 10,000 × g for 15 minutes. Collect the supernatant and adjust the pH to 6.0 using 1 M HCl.

  • Column Conditioning: Mount a C18 Sep-Pak cartridge on a vacuum manifold. Wash with 10 mL of HPLC-grade Methanol, followed by 10 mL of ultrapure water (pH 6.0).

  • Loading & Washing: Load 50 mL of the acidified supernatant at a flow rate of 1-2 mL/min. Wash with 20 mL of ultrapure water to elute hydrophilic autofluorescent contaminants (e.g., salts, small amino acids).

  • Elution: Elute the siderophore using a gradient of 50% to 80% Methanol in water. Collect 1 mL fractions.

Self-Validation Check: Analyze the pre- and post-SPE samples via UV-Vis spectroscopy. The post-SPE sample should lack the broad 260/280 nm peaks (nucleic acids/proteins) while retaining the sharp, specific siderophore absorbance peak (e.g., ~400 nm for pyoverdines).

Protocol C: Mathematical Correction of the Inner Filter Effect (IFE)

To correct false-positive quenching caused by sample absorbance.

Step-by-Step Methodology:

  • Absorbance Measurement: For every titration point in your quenching assay, measure the absorbance of the solution at the exact excitation wavelength (

    
    ) and emission wavelength (
    
    
    
    ) using a UV-Vis spectrophotometer.
  • Fluorescence Measurement: Record the observed fluorescence intensity (

    
    ) for the same sample.
    
  • Correction Calculation: Apply the standard IFE correction formula to determine the true fluorescence (

    
    ):
    
    
    
    

Self-Validation Check: Plot


 vs. Iron Concentration. If the IFE was the primary source of non-linearity, the corrected curve will now fit a standard 1:1 or 1:3 binding isotherm (e.g., Ryan-Weber model) with an 

.

Note: For orthogonal validation of iron-binding without fluorescence interference, consider cross-validating your results using the colorimetric 5[5].

Quantitative Data Summaries

Table 1: Spectroscopic Properties and Background Mitigation for Common Siderophore Probes

Siderophore / ProbeExcitation (nm)Emission (nm)Primary QuencherCommon Background SourceOptimal Noise Reduction Strategy
Pyoverdine (Pa-C) 400460Fe³⁺, Fe²⁺Riboflavin, TryptophanC18 SPE, Minimal Media
NBD-DFO 460530Fe³⁺Lipid autofluorescenceMatrix matching, Blank subtraction
FepA-FM (Sensor) 390480Fe-EnterobactinCellular debris scatteringTime-resolved fluorescence
Parabactin (Sol-Gel) 330420Fe³⁺Substrate scatteringIndex-matching fluid

Table 2: Typical Quenching Efficiencies and IFE Thresholds

Assay ConditionExpected Max Quenching (

)
IFE Risk ThresholdRecommended Buffer
Purified Pyoverdine + Fe³⁺ 85% - 95%OD > 0.05 at 400 nm100 mM HEPES (pH 7.4)
Whole-Cell Biosensor (FepA) 40% - 60%OD > 0.1 at 390 nmPBS + 0.4% Glucose
NBD-DFO in Lipid Vesicles 70% - 80%OD > 0.08 at 460 nm50 mM Tris-HCl (pH 7.2)

References

  • Lytton, S. D., et al. "Monitoring of iron(III) removal from biological sources using a fluorescent siderophore." NIH / PubMed Central. Available at:[Link]

  • Xiao, R., & Kisaalita, W. S. "Fluorescent Pseudomonad Pyoverdines Bind and Oxidize Ferrous Ion." NIH / PubMed Central. Available at: [Link]

  • Newton, S. M., et al. "Universal fluorescent sensors of high-affinity iron transport, applied to ESKAPE pathogens." NIH / PubMed Central. Available at:[Link]

  • Cao, H., et al. "Quantifying the Dynamics of Bacterial Secondary Metabolites by Spectral Multi-Photon Microscopy." NIH / PubMed Central. Available at: [Link]

Sources

Technical Support Center: Storage and Handling of Linear Enterobactin Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for linear enterobactin analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage and handling of these powerful iron chelators. As catecholic compounds, linear enterobactin analogs are susceptible to degradation, which can significantly impact experimental outcomes. This resource provides a logical framework for understanding and mitigating these stability issues, ensuring the integrity and reproducibility of your research.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and storage of linear enterobactin analogs.

Q1: What are the primary degradation pathways for linear enterobactin analogs?

Linear enterobactin analogs primarily degrade through two chemical pathways:

  • Hydrolysis: The ester or amide bonds linking the 2,3-dihydroxybenzoyl (DHB) units to the scaffold can be cleaved, breaking the linear chain into smaller fragments (e.g., dimers and monomers).[1][2] This process can be accelerated by non-neutral pH.

  • Oxidation: The catechol moieties (the DHB groups) are highly susceptible to oxidation, especially at neutral to alkaline pH.[3][4] This process is often visually indicated by a color change in the solution, from colorless to yellow, brown, or black, and results in a loss of iron-binding capacity.

Q2: How should I store my linear enterobactin analogs in their solid form?

For optimal stability, solid linear enterobactin analogs should be stored under the following conditions:

  • Temperature: -20°C is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using amber vials or storing in a dark location.

Q3: What is the best way to prepare and store stock solutions?

When preparing stock solutions, it is crucial to minimize exposure to conditions that promote degradation:

  • Solvents: Use anhydrous, deoxygenated organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Purging the solvent with an inert gas before use is a good practice.

  • Concentration: Prepare a high-concentration stock solution to minimize the volume needed for experiments, thereby reducing the introduction of potentially destabilizing components from the stock solvent.

  • Storage of Stock Solutions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C under an inert atmosphere.

Q4: How long are aqueous solutions of linear enterobactin analogs stable?

Aqueous solutions of catecholic compounds are notoriously unstable.[3][4] It is strongly recommended to prepare fresh aqueous dilutions for each experiment and use them immediately. Storing aqueous solutions, even for a day, can lead to significant degradation.

Q5: My solution containing a linear enterobactin analog has turned yellow/brown. Can I still use it?

A color change to yellow, brown, or even black is a visual indicator of catechol oxidation.[3] This oxidation compromises the iron-chelating ability of the analog and will likely lead to inaccurate and unreliable experimental results. It is strongly advised to discard the colored solution and prepare a fresh one from a solid stock.

II. In-Depth Troubleshooting Guides

This section addresses specific issues that may arise during experimentation and provides actionable solutions.

Problem 1: Inconsistent or No Biological Activity

You observe a lack of expected biological effect or high variability in your results when using a linear enterobactin analog.

The most common reason for a loss of activity is the degradation of the compound. Linear analogs are less stable than their cyclic counterparts.[5][6]

  • Recommended Actions:

    • Verify Stock Integrity: Before starting a new set of experiments, verify the integrity of your solid or stock solution, especially if it is old or has been stored improperly. A quick visual check for color change in the solid can be an initial indicator.

    • Prepare Fresh Solutions: Always prepare fresh dilutions of your analog in your experimental buffer or medium immediately before use. Do not use previously prepared and stored aqueous solutions.

    • Control for Degradation: If possible, analyze a sample of your freshly prepared experimental solution by HPLC to confirm the presence of the intact analog.[7][8]

Components in your experimental medium can accelerate the degradation of the analog.

  • Recommended Actions:

    • Assess Media Components: Be aware that cell culture media containing amino acids, vitamins, and bicarbonate buffers (which maintain a physiological pH of ~7.4) can promote catechol oxidation.[3][4][9][10]

    • Minimize Incubation Time: Design your experiment to minimize the pre-incubation time of the analog in the medium before the addition to cells or the start of the assay.

    • Use a Control: Include a "time-zero" control where the analog is added to the medium and immediately extracted and analyzed to assess its initial stability.

Problem 2: High Variability Between Experimental Replicates

You are observing a wide spread in your data points that cannot be attributed to typical experimental error.

Minor variations in the preparation of aqueous solutions can lead to different rates of degradation between replicates.

  • Recommended Actions:

    • Standardize Dilution Protocol: Ensure a consistent and rapid procedure for diluting the stock solution into your aqueous experimental buffer. Use the same buffer composition and pH for all replicates.

    • Prepare a Master Mix: For a given experiment, prepare a single working solution of the analog and then dispense it into your replicate wells or tubes, rather than preparing each replicate individually.

In multi-well plate assays, wells on the outer edges may experience different evaporation rates or temperature fluctuations, potentially altering the stability of the compound.

  • Recommended Actions:

    • Proper Plate Sealing: Use appropriate plate seals to minimize evaporation during long incubation periods.

    • Avoid Edge Wells: If possible, avoid using the outermost wells of the plate for your experimental samples and instead fill them with a buffer or medium to create a humidity barrier.

    • Consistent Incubation: Ensure that the incubator provides uniform temperature and humidity across the entire plate.

III. Technical Protocols and Data

This section provides standardized protocols and summary tables to guide your experimental workflow.

Protocol 1: Reconstitution and Aliquoting of Linear Enterobactin Analogs
  • Allow the vial of the solid analog to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Under an inert atmosphere (e.g., in a glove box or using a gentle stream of argon/nitrogen), add the required volume of anhydrous, deoxygenated DMSO or DMF to create a high-concentration stock solution (e.g., 10-50 mM).

  • Gently vortex or sonicate to ensure complete dissolution.

  • Immediately aliquot the stock solution into single-use, amber glass vials.

  • Purge the headspace of each vial with inert gas before sealing.

  • Store the aliquots at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Integrity Assessment

A reversed-phase HPLC method can be used to separate and quantify the intact linear enterobactin analog from its hydrolysis products (dimer and monomer).[1][8]

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol or acetonitrile in water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). The acidic conditions help to protonate the catechols and improve peak shape.

  • Detection: UV detection at a wavelength appropriate for the DHB chromophore (e.g., ~210 nm, 254 nm, or 316 nm).

  • Sample Preparation: Dilute the sample in the initial mobile phase conditions. Acidifying the sample can help to stabilize it for the duration of the analysis.

By comparing the chromatogram of a freshly prepared solution to that of an aged or experimental solution, the extent of degradation can be quantified.

Data Tables

Table 1: Summary of Recommended Storage Conditions

FormTemperatureAtmosphereLight ConditionsDuration
Solid -20°CInert Gas (Argon/Nitrogen)DarkLong-term
Organic Stock Solution (DMSO/DMF) -80°CInert Gas (Argon/Nitrogen)DarkMonths (in single-use aliquots)
Aqueous Solution Room Temp or 4°CN/AN/ANot Recommended (Use Immediately)

Table 2: Factors Influencing the Stability of Linear Enterobactin Analogs

FactorImpact on StabilityRationaleMitigation Strategy
pH > 7.0 DecreasesPromotes catechol oxidation.[3][4]Use slightly acidic buffers when possible; minimize time in neutral/alkaline solutions.
Oxygen DecreasesOxidizes catechol moieties.Use deoxygenated solvents; store under inert gas.
Light DecreasesCan promote photo-oxidation.Store in amber vials or in the dark.
Elevated Temperature DecreasesIncreases the rate of both hydrolysis and oxidation.Store at low temperatures; avoid heating solutions.
Amine-containing Buffers (e.g., Tris) DecreasesCan accelerate catechol oxidation.[3][4]Use non-amine buffers (e.g., phosphate, HEPES) if compatible with the experiment.
Repeated Freeze-Thaw Cycles DecreasesCan introduce moisture and oxygen into stock solutions.Aliquot stock solutions into single-use volumes.

IV. Visual Guides

Degradation Pathway of a Linear Enterobactin Trimer Analog

Intact Intact Linear Trimer Dimer Linear Dimer Intact->Dimer Hydrolysis Oxidized Oxidized Products (Quinones) Intact->Oxidized Oxidation Monomer Monomer (DHBS) Dimer->Monomer Hydrolysis Dimer->Oxidized Oxidation Monomer->Oxidized Oxidation

Caption: Primary degradation pathways for linear enterobactin analogs.

Troubleshooting Workflow for Inconsistent Experimental Results

Start Inconsistent or No Biological Activity CheckStock Is stock solution old or improperly stored? Start->CheckStock CheckColor Is the working solution colored? CheckStock->CheckColor No NewStock Prepare fresh stock solution from solid CheckStock->NewStock Yes CheckMedia Is the experimental medium prone to causing degradation? CheckColor->CheckMedia No FreshDilution Prepare fresh working solution immediately before use CheckColor->FreshDilution Yes MinimizeTime Minimize incubation time of analog in medium CheckMedia->MinimizeTime Yes ReRun Re-run Experiment CheckMedia->ReRun No NewStock->ReRun FreshDilution->ReRun MinimizeTime->ReRun

Caption: A logical workflow for troubleshooting inconsistent results.

V. References

  • BenchChem Technical Support Team. (2025). Technical Support Center: CAS Assay for Siderophore Quantification. BenchChem.

  • Winkelmann, G., Cansier, A., & Beck, W. (1994). HPLC separation of enterobactin and linear 2,3-dihydroxybenzoylserine derivatives: a study on mutants of Escherichia coli defective in regulation (fur), esterase (fes) and transport (fepA). Biometals, 7(2), 149–154.

  • Vakylabad, A. B. (2023). Answer to "Reason for negative OD value when quantitatively measuring siderophore from rice root endophytes?". ResearchGate.

  • Dieni, C. A., & Spiess, B. (2025). Catechol chemistry unleashed: Spontaneous reactions in physiologically-relevant media. ChemRxiv.

  • TolC Is Involved in Enterobactin Efflux across the Outer Membrane of Escherichia coli. (n.d.). ResearchGate.

  • Scarrow, R. C., Ecker, D. J., Ng, C. Y., & Raymond, K. N. (1991). Iron (III) coordination chemistry of linear dihydroxyserine compounds deried from enterobactin. Inorganic Chemistry, 30(5), 900-906.

  • Dieni, C. A., & Spiess, B. (2026). Rapid Enzyme-Independent Catechol Reactions In Biologically-Relevant Aqueous Media. ChemRxiv.

  • Berner, I., Greiner, M., Metzger, J., Jung, G., & Winkelmann, G. (1991). Identification of enterobactin and linear dihydroxybenzoylserine compounds by HPLC and ion spray mass spectrometry (LC/MS and MS/MS). Biological Metals, 4(2), 113–118.

  • Khazaal, M. T., Faraag, A. H. I., Hamada, M. A., & El-Hendawi, M. M. (2024). Characterization and Statistical Optimization of Enterobatin Synthesized by Escherichia coli OQ866153. Applied Biochemistry and Biotechnology.

  • Enterobactin. (2023). In Wikipedia.

  • Wang, D., et al. (2016). Novel enterobactin analogues as potential therapeutic chelating agents: Synthesis, thermodynamic and antioxidant studies. Scientific Reports, 6, 33739.

  • Khazaal, M. T., Faraag, A. H. I., Hamada, M. A., & El-Hendawi, M. M. (2024). Characterization and Statistical Optimization of Enterobatin Synthesized by Escherichia coli OQ866153. ResearchGate.

  • Xu, J., Churchill, D. G., & Raymond, K. N. (2002). High-Yield Synthesis of the Enterobactin Trilactone and Evaluation of Derivative Siderophore Analogs. Journal of the American Chemical Society, 124(46), 13878–13888.

  • Procell. (2025). Analysis of Cell Culture Medium: Composition, Preparation, and Troubleshooting. Procell.

  • Schilling, M. (n.d.). Optimizing the stability and solubility of cell culture media ingredients. Evonik Industries.

  • Landauer, K., et al. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 118(10), 3746-3762.

  • Zeng, Y., et al. (2018). Design, solid-phase synthesis and evaluation of enterobactin analogs for iron delivery into the human pathogen Campylobacter jejuni. Bioorganic & Medicinal Chemistry Letters, 28(7), 1264-1271.

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio.

  • BenchChem Technical Support Team. (2025). Comparative analysis of Bacillibactin's iron binding affinity versus enterobactin. BenchChem.

  • Gu, S., et al. (2020). High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria. Journal of Visualized Experiments, (161).

  • Dolan, J. W. (2007). On-Column Sample Degradation. LCGC International, 20(1).

  • Chemistry LibreTexts. (2023). Common Troubleshooting Tips.

  • Wang, D., et al. (2021). The folding equilibria of enterobactin enantiomers and their interaction with actinides. Dalton Transactions, 50(44), 16067-16077.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Structure of a Key Siderophore Precursor

N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine is a linear dimer of 2,3-dihydroxybenzoyl-L-serine and a key intermediate in the biosynthesis and degradation of enterobactin, a powerful catecholate siderophore produced by many bacteria to scavenge iron.[1][2][3] Understanding its structure and fragmentation behavior under mass spectrometric analysis is crucial for its unambiguous identification in complex biological matrices, for monitoring bacterial iron metabolism, and for the development of novel antimicrobial agents that target siderophore pathways.

This guide provides an in-depth analysis of the expected collision-induced dissociation (CID) fragmentation patterns of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine. We will compare its fragmentation behavior with its monomeric precursor, 2,3-Dihydroxybenzoyl-L-serine, and its cyclic trimeric counterpart, enterobactin. This comparative approach, supported by established fragmentation principles of peptides and catechol-containing compounds, will provide researchers with a robust framework for the identification and characterization of these important microbial metabolites.

Predicted Fragmentation Pathways of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine

The structure of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine offers several potential sites for fragmentation upon collisional activation. The molecule consists of two L-serine residues linked by an ester bond, with each serine N-terminally acylated with a 2,3-dihydroxybenzoyl (DHB) group.

Based on the principles of peptide and ester fragmentation, we can predict the following primary fragmentation pathways:

  • Cleavage of the Ester Bond: The ester linkage between the two serine residues is a likely site of cleavage, leading to the formation of ions corresponding to the N-terminal and C-terminal serine derivatives.

  • Amide Bond Cleavage: The amide bonds connecting the DHB groups to the serine residues can cleave, resulting in the characteristic loss of the DHB moiety or the formation of DHB-containing fragment ions.

  • Loss of Small Neutral Molecules: Neutral losses of water (H₂O) and carbon monoxide (CO) from the serine backbone and the DHB groups are also expected.

The following diagram illustrates the predicted primary fragmentation pathways for N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine.

Predicted Fragmentation of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine cluster_ester Ester Bond Cleavage cluster_amide Amide Bond Cleavage cluster_neutral Neutral Loss Precursor [M+H]⁺ N,N'-Bis(DHB)-Ser-Ser Ester_Frag1 [DHB-Ser]⁺ Precursor->Ester_Frag1 Loss of DHB-Ser-OH Ester_Frag2 [DHB-Ser-OH]⁺ Precursor->Ester_Frag2 Loss of DHB-Ser Amide_Frag1 Loss of DHB [M+H - 138]⁺ Precursor->Amide_Frag1 Neutral_Loss1 [M+H - H₂O]⁺ Precursor->Neutral_Loss1 Neutral_Loss2 [M+H - CO]⁺ Precursor->Neutral_Loss2 Amide_Frag2 [DHB-CO]⁺ m/z 137 Amide_Frag1->Amide_Frag2 Further Fragmentation

Caption: Predicted CID fragmentation pathways for N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine.

Comparative Fragmentation Analysis

To provide a clearer understanding of the unique fragmentation signature of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine, we will compare its expected fragmentation pattern with those of its monomer and cyclic trimer.

Compound Structure Key Fragmentation Pathways Characteristic Fragment Ions (m/z)
2,3-Dihydroxybenzoyl-L-serine (Monomer) DHB-Ser- Loss of H₂O- Loss of CO₂- Cleavage of the amide bond[M+H - H₂O]⁺[M+H - CO₂]⁺[DHB-CO]⁺ (m/z 137)
N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine (Dimer) DHB-Ser-Ser-DHB- Ester bond cleavage- Amide bond cleavage (loss of DHB)- Neutral losses (H₂O, CO)[DHB-Ser]⁺[DHB-Ser-OH]⁺[M+H - 138]⁺[DHB-CO]⁺ (m/z 137)
Enterobactin (Cyclic Trimer) (DHB-Ser)₃- Sequential loss of DHB-Ser units- Ring opening followed by fragmentation[M+H - 277]⁺ (Loss of one DHB-Ser)[M+H - 554]⁺ (Loss of two DHB-Ser)m/z 534, 447, 311, 224, 137, 123[4]

Expert Insights:

The fragmentation of the linear dimer is expected to be dominated by the cleavage of the central, relatively labile ester bond. This provides a clear diagnostic marker to differentiate it from the cyclic enterobactin. In contrast, the fragmentation of enterobactin proceeds through a step-wise breakdown of the macrocyclic structure, yielding a series of characteristic fragment ions corresponding to the loss of one or two DHB-serine units.[4] The monomer, being a simpler structure, will primarily exhibit losses of small neutral molecules and cleavage of its single amide bond.

Experimental Protocol: LC-MS/MS Analysis of Dihydroxybenzoyl-Serine Compounds

This protocol provides a general framework for the analysis of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine and related compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC-MS/MS Workflow for Siderophore Analysis cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample_Collection Bacterial Culture Supernatant Extraction Solid Phase Extraction (SPE) (e.g., XAD-2 or C18) Sample_Collection->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution Column Reversed-Phase C18 Column (e.g., 2.1 x 100 mm, 2.6 µm) Reconstitution->Column Ionization Electrospray Ionization (ESI) Positive Ion Mode Column->Ionization Mobile_Phase_A A: Water + 0.1% Formic Acid Gradient Gradient Elution (e.g., 5-95% B) Mobile_Phase_A->Gradient Mobile_Phase_B B: Acetonitrile + 0.1% Formic Acid Mobile_Phase_B->Gradient Gradient->Column MS1 Full Scan MS (e.g., m/z 100-1000) Ionization->MS1 MS2 Data-Dependent MS/MS (CID) MS1->MS2 Select Precursor Ions Identification Identify Precursor and Fragment Ions MS2->Identification Comparison Compare with Predicted Fragmentation and Standards Identification->Comparison

Sources

NMR Characterization of Linear vs. Cyclic Enterobactin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the NMR characterization strategy for distinguishing cyclic enterobactin (Ent) from its linear hydrolysis products (linear trimer, dimer, and monomer).

Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, Structural Biologists

Executive Summary: The Symmetry Factor

The differentiation of cyclic enterobactin (Ent) from its linear derivatives (Linear Trimer, Dimer, Monomer) relies fundamentally on molecular symmetry .

  • Cyclic Enterobactin (Ent): Possesses

    
     symmetry. The three 2,3-dihydroxybenzoyl-L-serine (DHB-Ser) units are chemically equivalent. The NMR spectrum displays a single set of signals corresponding to one DHB-Ser unit.
    
  • Linear Derivatives: The hydrolysis of the trilactone scaffold breaks the

    
     symmetry. This results in chemically distinct environments for the N-terminal, internal, and C-terminal units. The NMR spectrum displays signal multiplication (splitting) and complexity absent in the cyclic parent.
    

Theoretical Basis & Structural Topology

The Macrocyclic Effect on NMR Observables

The cyclic constraint of Enterobactin enforces a specific stereochemical preference (typically


-cis for the ferric complex, but the apo-ligand also adopts a pre-organized conformation stabilized by intramolecular hydrogen bonds).
FeatureCyclic Enterobactin (Ent)Linear Trimer (L-Ent)
Symmetry Point Group

(Time-averaged in solution)

(Asymmetric)
Chemical Equivalence 3 equivalent DHB-Ser units3 non-equivalent units (N-term, Mid, C-term)
Amide Proton (

)
Downfield shifted; Solvent shielded (Intramolecular H-bonds)Variable; Solvent exposed
Spectral Complexity Low (Simulates a monomer)High (3x signals, often overlapping)
Structural Logic Diagram

The following diagram illustrates the symmetry-breaking workflow that dictates the NMR strategy.

Enterobactin_NMR_Logic Ent Cyclic Enterobactin (C3 Symmetry) Hydrolysis Hydrolysis / Linearization Ent->Hydrolysis Esterase Activity Signal_Ent NMR: 1 Set of Signals (Sharp, Defined) Ent->Signal_Ent Characterization LinearTrimer Linear Trimer (Asymmetric C1) Hydrolysis->LinearTrimer LinearDimer Linear Dimer (Asymmetric C1) LinearTrimer->LinearDimer Further Hydrolysis Signal_LinTri NMR: 3 Sets of Signals (Complex, Overlapping) LinearTrimer->Signal_LinTri Characterization Monomer Monomer (DHBS) (Simple) LinearDimer->Monomer Signal_LinDi NMR: 2 Sets of Signals (Distinct End Groups) LinearDimer->Signal_LinDi Characterization

Caption: Symmetry breaking upon enterobactin hydrolysis leads to signal multiplication in NMR spectra.

Comparative Analysis: Key Spectral Markers

Proton ( H) NMR Characterization

Solvent Selection: DMSO-


 is the standard solvent. It ensures solubility of the polar catecholates and slows proton exchange, allowing observation of amide and hydroxyl protons.
RegionCyclic Enterobactin (Ent)Linear Trimer (L-Ent)Diagnostic Note
Amide (-NH) Single Doublet (~8.5 - 9.0 ppm). Indicates equivalence of all 3 amides.Three Distinct Signals. The N-terminal amide differs from the internal amides.Primary Diagnostic. Look for multiplicity here first.
Aromatic (DHB) 3 Signals (AMX/ABC system). One set of triplet/doublets for the protons at C4, C5, C6.Multiplets. The simple AMX pattern becomes a complex overlap of 3 slightly shifted AMX systems.Integration is key: Total integral ratio to backbone will remain constant, but peak definition is lost.
Alpha-Proton (

-CH)
Single Multiplet. Three Multiplets. Distinct shifts for the C-terminal serine (free acid) vs. internal esters.The C-terminal

-CH usually shifts upfield relative to the esterified internal serines.
Beta-Protons (

-CH

)
Single pair of signals (diastereotopic).Complex Multiplet. Difficult to resolve without 2D methods (HSQC).
Carbon ( C) NMR Characterization

Carbon NMR provides a "counting" mechanism. In the cyclic form, you count carbons for one unit. In the linear trimer, you count for three.

  • Carbonyl Region (165-175 ppm):

    • Cyclic: Shows 2 distinct peaks (1 Amide C=O, 1 Ester C=O).

    • Linear Trimer: Shows multiple peaks . Crucially, the C-terminal Carboxyl (COOH) appears at a distinct chemical shift compared to the internal Ester (CO-O) carbonyls.

Expert Insight: Amide Temperature Coefficients

To rigorously prove the cyclic nature (and the stability of the "delta" conformation), perform a Variable Temperature (VT) experiment.

  • Protocol: Record

    
    H NMR at 298K, 303K, 308K, 313K, 318K.
    
  • Analysis: Plot

    
     vs. Temperature.
    
  • Interpretation:

    • Cyclic Ent: Low coefficient (

      
       ppb/K). Indicates intramolecular H-bonding (solvent shielded).
      
    • Linear Derivatives: High coefficient (

      
       ppb/K). Indicates solvent exposure (flexible, random coil).
      

Experimental Protocols

Sample Preparation Workflow

Objective: Isolate pure species to prevent cross-signal contamination (e.g., hydrolysis during prep).

  • Purification: Do not rely on crude extracts. Purify Ent and Linear Trimer via RP-HPLC (C18 column) using a Methanol/Water + 0.1% Formic Acid gradient.

    • Note: Avoid Trifluoroacetic acid (TFA) if possible, as the low pH can accelerate hydrolysis or affect chemical shifts via ion pairing.

  • Lyophilization: Freeze-dry fractions immediately.

  • Dissolution: Dissolve ~2-5 mg of sample in 600

    
    L of DMSO-
    
    
    
    (99.9% D).
    • Self-Validating Step: Check the residual water peak at 3.33 ppm. If the water peak is broad or integrates high, exchange rates may obscure amide signals. Use ampules of dry solvent if necessary.

Instrument Parameters (Bruker Standard)
  • Frequency: 500 MHz or higher recommended (to resolve aromatic overlap).

  • Pulse Program: zg30 (standard 1H) or zggp (water suppression if moisture is high).

  • Number of Scans (NS): 64 (for 1H), 1024+ (for 13C).

  • Relaxation Delay (D1): Set to

    
     seconds. Amide protons can have longer T1 relaxation times; insufficient delay will affect integration accuracy.
    
Data Processing & Analysis[1][2]
  • Referencing: Reference DMSO residual peak to 2.50 ppm (

    
    H) and 39.5 ppm (
    
    
    
    C).
  • Integration Logic:

    • Calibrate the aromatic region (DHB protons) to an integral of 3 (for Monomer), 9 (for Trimer/Ent).

    • Check the Amide region.[1][2]

    • Pass Criteria (Cyclic): Amide integral = 3 (appearing as 1 proton x 3 symmetry). Sharp peaks.

    • Pass Criteria (Linear): Amide integral = 3 (appearing as 3 distinct protons). Broad/split peaks.

References

  • Moreno, M. et al. (2018).[3][4] "IR and NMR spectroscopic correlation of enterobactin by DFT." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

  • Raymond, K. N., Dertz, E. A., & Kim, S. S. (2003).[5][6] "Enterobactin: An archetype for microbial iron transport."[4][5][6][7][8] Proceedings of the National Academy of Sciences. Link

  • Berner, I. et al. (1991).[9] "Identification of enterobactin and linear dihydroxybenzoylserine compounds by HPLC and ion spray mass spectrometry." Biology of Metals. Link

  • Loomis, L. D. & Raymond, K. N. (1991).[5] "Solution equilibria of enterobactin and metal enterobactin complexes." Inorganic Chemistry. Link

  • Fischbach, M. A. et al. (2006). "Genetic analysis of the enterobactin gene cluster in Salmonella enterica." Journal of Bacteriology. Link

Sources

Technical Comparison Guide: Characterization and Purification of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine vs. Hydrolytic Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine (CAS: 30414-15-4) is the linear dimer derived from the siderophore Enterobactin.[1] In the context of iron scavenging, it represents a critical functional intermediate between the cyclic trilactone (Enterobactin) and the inert monomeric breakdown products.[1]

Researchers often encounter a "purity paradox" where samples test positive for catechol content (Arnow assay) and iron binding (CAS assay) but fail to show expected biological activity.[1] This is frequently due to the degradation of the active Dimer into the significantly lower-affinity Monomer.

This guide provides the definitive analytical framework to distinguish the Linear Dimer (Target) from its primary breakdown products: N-(2,3-dihydroxybenzoyl)-L-serine (Monomer/DBS) and 2,3-Dihydroxybenzoic Acid (DHBA) .[1]

The Hydrolytic Cascade

Understanding the structural relationship is the first step to successful separation.[1] The degradation is driven by esterases (e.g., IroE, Fes) or alkaline pH.[1]

Enterobactin_Degradation Ent Cyclic Enterobactin (Trilactone) LinTri Linear Trimer Ent->LinTri Hydrolysis (Esterase/pH) LinDim TARGET: Linear Dimer (N,N'-Bis...) LinTri->LinDim Hydrolysis Monomer Monomer (DBS) (N-2,3-DHB-Ser) LinDim->Monomer Hydrolysis (Loss of Ester Link) DHBA DHBA + Serine (Final Breakdown) Monomer->DHBA Amidase Activity

Figure 1: The hydrolytic cascade of Enterobactin.[1][2][3][4] The Target (Linear Dimer) is an intermediate ester that degrades into the Monomer (DBS).[1]

Comparative Properties: Dimer vs. Monomer[5][8][10]

The Linear Dimer retains a single ester linkage between two serine units, providing a tetradentate ligand structure (4 binding sites for iron), whereas the Monomer is bidentate.[1] This structural difference dictates the separation strategy.

FeatureLinear Dimer (Target)Monomer (DBS)DHBA
Formula C₂₀H₂₀N₂O₁₁C₁₀H₁₁NO₆C₇H₆O₄
MW (Da) 464.4 241.2 154.1
Iron Coordination Tetradentate (Partial chelation)Bidentate (Weak chelation)Bidentate
Hydrophobicity Moderate (Retains ester bond)Low (Free carboxyl/hydroxyl)Low
Arnow Assay Positive (+)Positive (+)Positive (+)
CAS Assay Positive (High Affinity)Positive (Low Affinity)Positive (Low Affinity)

Analytical Protocol: HPLC & LC-MS Separation

The Gold Standard: Colorimetric assays (Arnow) cannot distinguish the Dimer from the Monomer because both possess the catechol moiety.[1] Reversed-Phase HPLC (RP-HPLC) is the only self-validating method to confirm purity.[1]

Experimental Workflow

The following protocol separates the Dimer (Target) from the Monomer based on the hydrophobicity conferred by the ester linkage.

A. HPLC Conditions (Differentiation)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA for UV only).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 316 nm (characteristic catechol peak) and 210 nm (peptide backbone).[1]

B. Gradient Profile
Time (min)% Buffer BPhase Description
0.05%Equilibration
2.05%Injection/Salt wash
15.050%Separation Window
18.095%Wash (Elutes Cyclic Ent)
20.095%Wash
21.05%Re-equilibration
C. Expected Retention Logic
  • Monomer (DBS): Elutes early (~3.5 - 4.0 min). It is the most polar due to the free carboxylic acid and lack of ester linkage.[1]

  • Linear Dimer (Target): Elutes mid-gradient (~5.5 - 6.0 min). The ester bond increases hydrophobicity relative to the monomer.[1]

  • Cyclic Enterobactin: Elutes late (~7.5+ min) if present.

Mass Spectrometry Validation (LC-MS)

To validate the HPLC peak, use ESI-MS in Negative Mode (preferred for catechols) or Positive Mode.[1]

  • Target (Dimer): Look for m/z 463 [M-H]⁻ or 465 [M+H]⁺ .[1]

  • Contaminant (Monomer): Look for m/z 240 [M-H]⁻ or 242 [M+H]⁺ .[1]

  • Fragmentation (MS/MS):

    • The Dimer will fragment into the Monomer (loss of 223 Da).[1]

    • The Monomer will fragment to release DHBA (m/z 153/154).[1]

Functional Differentiation: Iron Binding

While HPLC confirms chemical identity, functional assays confirm the integrity of the ligand.[1]

The "Iron Shift" Spectroscopic Assay

A simple UV-Vis scan can distinguish the Dimer from the Monomer based on the "catecholate-to-salicylate" mode shift upon acidification, but a more robust method is the stoichiometric titration .

Protocol:

  • Prepare 50 µM solutions of the purified fraction in Methanol/Water (1:1).[1]

  • Add FeCl₃ in stepwise increments (0.1 equivalents).

  • Monitor absorbance at 495 nm (Wine-red color of Fe-Catecholate).[1]

Result Interpretation:

  • Linear Dimer: Saturates at 2:3 ratio (2 Fe : 3 Dimers) or 1:1 depending on pH, often forming bridged complexes.[1] It retains significant iron retention at pH 4.0.[1]

  • Monomer: Saturates at 1:3 ratio (1 Fe : 3 Monomers).[1] The complex is unstable and bleaches rapidly at pH < 5.0 due to the "monodentate/bidentate" instability.[1]

Decision Logic for Researchers

Use this logic flow to validate your sample before proceeding to biological assays.

Analysis_Logic Start Sample: Putative Linear Dimer Arnow Arnow Assay (Colorimetric) Start->Arnow Decision1 Positive Red Color? Arnow->Decision1 Stop Stop: Not a Catechol Decision1->Stop No HPLC Run RP-HPLC (C18) Gradient 5-50% B Decision1->HPLC Yes Result1 Single Peak @ ~3.5 min HPLC->Result1 Early Elution Result2 Major Peak @ ~5.5 min HPLC->Result2 Mid Elution Conclusion1 Degraded: Monomer Only Result1->Conclusion1 MS_Check MS Confirmation m/z 465 (Pos) / 463 (Neg) Result2->MS_Check Conclusion2 Validated: Linear Dimer MS_Check->Conclusion2

Figure 2: Analytical decision tree for validating N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine.

Storage and Handling (Critical)

The ester bond in the Linear Dimer is susceptible to hydrolysis.[1]

  • Lyophilized Solid: Stable at -20°C for 6 months.

  • In Solution: Unstable at pH > 7.0. Always store in slightly acidic buffer (0.1% Formic acid or Acetate buffer, pH 5.[1]0) at -80°C.

  • Avoid: Repeated freeze-thaw cycles, which promote hydrolysis to the monomer.[1]

References

  • Fiedler, H. P., et al. (2001).[1][5] "Enterobactin: the characteristic catecholate siderophore of Enterobacteriaceae is produced by Streptomyces species."[1] FEMS Microbiology Letters.

  • Raymond, K. N., et al. (2003).[1][6] "Enterobactin: An archetype for microbial iron transport."[1] Proceedings of the National Academy of Sciences. [1]

  • Cayman Chemical. "N,N'-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine Product Information." Cayman Chemical Technical Data.

  • PubChem. "2,3-Dihydroxybenzoylserine (Monomer) Compound Summary."[1] National Library of Medicine.[1]

Sources

competitive binding assays of linear siderophores against transferrin

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Competitive Binding Assays: Linear Siderophores vs. Transferrin

As a Senior Application Scientist in metalloprotein biochemistry, I frequently encounter a critical paradox in iron chelation therapy and host-pathogen interaction studies: a chelator’s thermodynamic affinity for iron does not inherently dictate its kinetic efficacy in a biological system.

To evaluate how effectively a linear siderophore (such as the hexadentate hydroxamate Desferrioxamine B, or DFO) competes with human transferrin (Tf) for ferric iron (Fe³⁺), we must look beyond basic affinity constants. This guide provides an objective, data-driven comparison of linear siderophores against alternative chelator classes, detailing the mechanistic causality of iron removal and the self-validating experimental protocols required to measure it accurately.

The Mechanistic Framework: Thermodynamics vs. Kinetics

Human transferrin is a bilobed glycoprotein (N-lobe and C-lobe) that binds two Fe³⁺ ions with high affinity, utilizing a synergistic carbonate (CO₃²⁻) anion to lock the metal into a deep binding cleft[1]. For a siderophore to strip iron from Tf, it must navigate a massive kinetic barrier.

The removal of iron from transferrin by a linear siderophore like DFO proceeds via a substitution-chelation pathway [2]. The siderophore cannot simply "pull" the iron out from a distance; it must physically access the Tf binding cleft, displace the synergistic carbonate (or rely on spontaneous conformational breathing of the protein), and form a transient Ternary Complex (Tf–Fe–Siderophore) before full metal release occurs[3].

Because DFO is a bulky, linear hexadentate molecule, it struggles to penetrate the deep C-lobe of transferrin[1]. Consequently, despite its massive thermodynamic drive to bind iron, its kinetic rate of iron removal is notoriously slow without the presence of small mediating anions[2][3]. In contrast, small bidentate chelators like Deferiprone (DFP) can easily slip into the cleft, rapidly removing iron despite having a lower overall thermodynamic affinity[4][5].

Mechanism Tf Diferric Transferrin (Fe-Tf-Fe) Ternary Ternary Complex [Tf-Fe-Siderophore] Tf->Ternary Conformational Opening DFO Linear Siderophore (e.g., DFO) DFO->Ternary Nucleophilic Attack Products Apo-Transferrin + Fe-Siderophore Ternary->Products Iron Chelation & Release

Caption: Mechanistic pathway of iron removal from transferrin via ternary complex formation.

Comparative Performance Data

To objectively evaluate chelator performance, we use the pM value —defined as the negative log of the free Fe³⁺ concentration at physiological conditions (pH 7.4, [Ligand] = 10⁻⁵ M, [Fe³⁺] = 10⁻⁶ M)[6][7]. The higher the pM, the stronger the thermodynamic affinity. Transferrin itself has a pM of approximately 23.6[5].

The table below contrasts the linear siderophore DFO with a cyclic siderophore (Enterobactin) and a synthetic bidentate chelator (Deferiprone).

ChelatorStructural ClassDenticitypM Value (Affinity)Kinetic Rate of Tf Iron RemovalMechanistic Insight
Desferrioxamine B (DFO) Linear HydroxamateHexadentate26.6[7]Extremely Slow [5]High thermodynamic affinity, but bulky linear structure restricts access to the Tf binding cleft[1][7].
Enterobactin Cyclic CatecholateHexadentate35.5[5]Slow [4]Highest known affinity[6]; however, rigid cyclic structure causes steric hindrance, resulting in slow direct extraction[4].
Deferiprone (L1) HydroxypyridinoneBidentate~20.0[5]Very Fast [4][5]Lower affinity (pM < Tf), but small size allows rapid cleft penetration. Often acts as a "shuttle" to larger siderophores[4][5].

Experimental Methodology: The Urea-PAGE Competitive Assay

While spectrophotometric assays (monitoring the disappearance of the Tf-Fe absorbance peak at 465 nm) are common, they cannot distinguish between iron removed from the N-lobe versus the C-lobe. As an Application Scientist, I mandate the use of 6M Urea Polyacrylamide Gel Electrophoresis (Urea-PAGE) for competitive binding assays.

Urea-PAGE exploits the conformational differences between the four states of transferrin: Diferric-Tf (compact), Monoferric-N-Tf, Monoferric-C-Tf, and Apo-Tf (open). As iron is removed, the protein unfolds in the urea matrix, decreasing its electrophoretic mobility[8].

Step-by-Step Protocol (Self-Validating System)

1. Reagent Preparation & Control Setup

  • Prepare a 100 mM HEPES buffer at exactly pH 7.4, supplemented with 25 mM sodium bicarbonate (NaHCO₃) to ensure the synergistic carbonate binding site on Tf remains saturated.

  • Self-Validation Step: Prepare a Gallium(III)-Transferrin control. Ga³⁺ is a redox-inactive Fe³⁺ analog. Running a parallel assay with Ga-Tf ensures that the siderophore is removing the metal via direct chelation, ruling out artifactual reduction to Fe²⁺[4].

2. Reaction Initiation

  • Incubate 50 µM of freshly prepared human diferric transferrin in the HEPES/Bicarbonate buffer at 37°C.

  • Initiate the competitive assay by adding the linear siderophore (e.g., DFO) at a 10-fold to 100-fold molar excess (0.5 mM – 5.0 mM).

3. Time-Course Quenching

  • At specific time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), extract a 20 µL aliquot of the reaction mixture.

  • Causality of Quenching: Immediately flash-freeze the aliquot in liquid nitrogen or mix it with a highly denaturing, iron-free loading buffer (containing 6M Urea) to instantly halt the kinetic interaction between the siderophore and Tf.

4. Electrophoretic Separation

  • Load the aliquots onto a 6% polyacrylamide gel containing 6M Urea and 1X TBE buffer.

  • Run the gel at a constant voltage (e.g., 150V) for 4-5 hours at 4°C to prevent gel overheating, which can cause artifactual iron release.

5. Densitometric Analysis

  • Stain the gel with Coomassie Brilliant Blue. You will observe up to four distinct bands: Apo-Tf (top, slowest), Monoferric-C, Monoferric-N, and Diferric-Tf (bottom, fastest)[8].

  • Quantify the band intensities using densitometry to calculate the pseudo-first-order rate constants (

    
    ) for iron removal from each specific lobe.
    

Workflow Prep 1. Prepare Diferric Tf & Siderophore Solutions Incubate 2. Incubate at 37°C (pH 7.4, 100 mM HEPES) Prep->Incubate Quench 3. Aliquot & Quench at Time Intervals Incubate->Quench PAGE 4. 6M Urea-PAGE Electrophoresis Quench->PAGE Analyze 5. Densitometry & Kinetic Analysis PAGE->Analyze

Caption: Step-by-step Urea-PAGE workflow for monitoring competitive iron binding kinetics.

Field-Proven Insights for Assay Optimization

  • The "Shuttle" Phenomenon: If your linear siderophore shows negligible iron removal over 4 hours, do not assume it is thermodynamically incapable. Introduce a catalytic amount of a small mediator (like NTA, citrate, or deferiprone). The small molecule will rapidly enter the Tf cleft, extract the iron, and immediately shuttle it to the high-affinity linear siderophore[2][3].

  • pH Sensitivity: The binding of the synergistic carbonate in transferrin is highly pH-dependent. A drop in pH from 7.4 to 6.5 will drastically accelerate iron release[1]. Always verify buffer pH at the exact temperature of your assay (37°C) to avoid false-positive kinetic acceleration.

References

1.[3] Chelate mediated transfer of iron from transferrin to desferrioxamine - PubMed. National Institutes of Health. URL: [Link] 2.[2] Iron removal from transferrin. An experimental study - PubMed. National Institutes of Health. URL: [Link] 3.[1] Coordination Chemistry of Microbial Iron Transport | Accounts of Chemical Research. American Chemical Society. URL: [Link] 4.[4] Fast biological iron chelators: kinetics of iron removal from human diferric transferrin by multidentate hydroxypyridonates - PubMed. National Institutes of Health. URL: [Link] 5.[6] Coordination Chemistry of Microbial Iron Transport | Accounts of Chemical Research. American Chemical Society. URL: [Link] 6.[8] Iron removal from diferric transferrin following the administration of deferiprone in a thalassaemia patient | Download Scientific Diagram. ResearchGate. URL: [Link] 7.[5] Fast biological iron chelators: kinetics of iron removal from human diferric transferrin by multidentate hydroxypyridonates. Tripod / JBIC. URL: [Link] 8.[7] Desferrithiocin: A Search for Clinically Effective Iron Chelators | Journal of Medicinal Chemistry. American Chemical Society. URL: [Link]

Sources

Spectroscopic Validation of Iron Coordination Sites in Bis-Catecholate Ligands: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in metallo-organic frameworks (MOFs), siderophore mimics, and MRI contrast agents, I frequently encounter a critical analytical bottleneck: the definitive characterization of iron-catecholate coordination geometries. Catecholates are notoriously "non-innocent" ligands. They are highly redox-active and can easily reduce Fe(III) to Fe(II) while oxidizing themselves to semiquinone radicals. Furthermore, their coordination stoichiometry (mono-, bis-, or tris-catecholate) is exquisitely sensitive to pH and solvent conditions.

Relying on a single analytical method to validate a bis-catecholate Fe(III) site is a recipe for mischaracterization. To establish a self-validating system, researchers must employ an orthogonal triad of spectroscopic platforms: UV-Vis Spectroscopy , Electron Paramagnetic Resonance (EPR) , and ⁵⁷Fe Mössbauer Spectroscopy . This guide objectively compares the performance, throughput, and diagnostic power of these three modalities, providing the theoretical causality and step-by-step experimental protocols required to validate your coordination sites with absolute confidence.

Comparing the Spectroscopic Platforms

When validating a bis-catecholate iron site, each spectroscopic technique interrogates a different physical phenomenon. Understanding the strengths and blind spots of each platform is essential for robust experimental design.

Platform A: UV-Vis Spectroscopy (Electronic Transitions)

UV-Vis is the highest-throughput method, relying on Ligand-to-Metal Charge Transfer (LMCT) bands. The energy of the catecholate-to-Fe(III) LMCT transition is directly governed by the Lewis acidity of the metal center, which decreases as more negatively charged catecholate oxygens bind[1].

  • Performance: Excellent for rapid screening and stoichiometric titrations. A bis-catecholate Fe(III) complex typically exhibits a deep purple/blue-violet color with a

    
     around 565–570 nm and a molar extinction coefficient (
    
    
    
    ) of 3,000–3,500 M⁻¹ cm⁻¹[2].
  • Limitation: UV-Vis cannot definitively rule out the presence of an Fe(II)-semiquinone species, as their spectral envelopes can occasionally overlap with pure Fe(III)-catecholate LMCT bands.

Platform B: X-Band EPR Spectroscopy (Spin State & Geometry)

EPR interrogates the unpaired electron spin states within a magnetic field. High-spin Fe(III) (


, 

) in a bis-catecholate environment typically occupies a severely distorted octahedral geometry (often completed by solvent molecules or ancillary ligands).
  • Performance: Highly specific for geometric symmetry. This specific rhombic distortion (

    
    ) splits the 
    
    
    
    sextet into three Kramers doublets. The middle doublet yields a highly characteristic, sharp, isotropic-like signal at
    
    
    [3].
  • Limitation: Requires cryogenic temperatures (77 K or lower) to prevent rapid spin-lattice relaxation from broadening the signal into invisibility[4]. It is also "blind" to integer-spin Fe(II) systems under standard perpendicular-mode X-band conditions.

Platform C: ⁵⁷Fe Mössbauer Spectroscopy (Nuclear Environment)

Mössbauer spectroscopy is the gold standard for determining the absolute oxidation and spin state of iron. It measures the


-ray resonance of the ⁵⁷Fe nucleus, which is exquisitely sensitive to the s-electron density (Isomer Shift, 

) and the electric field gradient (Quadrupole Splitting,

).
  • Performance: Unambiguous validation of oxidation state. A high-spin Fe(III) bis-catecholate center will consistently present an isomer shift of

    
     mm/s and a quadrupole splitting of 
    
    
    
    mm/s[5]. If the catecholate had reduced the metal to Fe(II), the isomer shift would jump significantly (
    
    
    mm/s).
  • Limitation: Low throughput. It often requires synthesizing the complex with expensive ⁵⁷Fe-enriched precursors to achieve a viable signal-to-noise ratio within a reasonable timeframe[6].

Quantitative Data Comparison
Spectroscopic PlatformPrimary OutputDiagnostic Marker for Fe(III) Bis-CatecholateThroughputPrimary Limitation
UV-Vis Spectroscopy LMCT Transitions

nm (Purple/Blue-Violet)
HighCannot definitively rule out redox-cycling
X-Band EPR (77 K) Unpaired Spin StatesSharp isotropic-like signal at

MediumRequires cryogenic temperatures; silent for Fe(II)
⁵⁷Fe Mössbauer Nuclear s-electron density

mm/s,

mm/s
LowRequires ⁵⁷Fe enrichment; slow acquisition

Diagnostic Workflow

G Start Fe(III) Bis-Catecholate Validation Workflow UVVis Platform 1: UV-Vis (Electronic Transitions) Start->UVVis EPR Platform 2: X-Band EPR (Spin State & Geometry) Start->EPR Mossbauer Platform 3: 57Fe Mössbauer (Nuclear Environment) Start->Mossbauer UVVis_Data LMCT Band: λmax ~ 565-570 nm ε ~ 3,000-3,500 M⁻¹ cm⁻¹ UVVis->UVVis_Data pH 3.5 - 5.0 EPR_Data Rhombic Distortion: Sharp signal at g ≈ 4.3 EPR->EPR_Data 77 K Moss_Data Isomer Shift: δ ≈ 0.54 mm/s Quadrupole Splitting: ΔEQ ≈ 0.97 mm/s Mossbauer->Moss_Data Zero-field, 77 K Validated Confirmed High-Spin Fe(III) Bis-Catecholate Coordination UVVis_Data->Validated EPR_Data->Validated Moss_Data->Validated

Orthogonal workflow for the spectroscopic validation of bis-catecholate iron(III) coordination sites.

Experimental Protocols for Self-Validating Systems

The following protocols are designed to ensure that the physical state of the complex is preserved during measurement.

Protocol 1: UV-Vis pH Titration (Stoichiometry Validation)

Causality: Catecholate hydroxyls have high


 values. At pH < 3.5, protons outcompete iron, yielding mono-catecholate complexes. Bis-catecholates dominate strictly between pH 3.5 and 5.0. Above pH 7.0, the complex shifts to a tris-catecholate geometry[7].
  • Preparation: Prepare a 2.0 × 10⁻⁵ M solution of the ligand in a non-coordinating buffer (e.g., MES for pH 4.0).

  • Metal Addition: Add Fe(III) (e.g., from an acidic FeCl₃ stock) to achieve a 1:2 Metal:Ligand ratio.

  • pH Adjustment: Carefully adjust the pH to 4.5 using dilute KOH or NaOH. Ensure the solution is thoroughly mixed.

  • Acquisition: Record the spectrum from 300 to 900 nm in a 1 cm quartz cuvette.

  • Validation: Confirm the presence of a distinct LMCT band at

    
    565 nm. If the band shifts to 
    
    
    
    490 nm, the pH is too high (tris-catecholate formation)[7].
Protocol 2: Low-Temperature X-Band EPR

Causality: To observe the


 signal, the sample must form a homogeneous glass upon freezing. Microcrystal formation leads to intermolecular dipole-dipole interactions that severely broaden the EPR lines, destroying spectral resolution.
  • Sample Matrix: Dissolve the validated bis-catecholate complex (1–5 mM) in a glassing solvent mixture (e.g., 1:1 v/v Glycerol/Water or DMF/Toluene, depending on solubility).

  • Tube Loading: Transfer 200–300 µL of the solution into a standard high-purity quartz EPR tube (4 mm OD).

  • Flash Freezing: Slowly plunge the tube into liquid nitrogen to ensure rapid, uniform vitrification (glass formation).

  • Measurement: Insert the sample into a liquid nitrogen finger dewar within the EPR cavity. Acquire spectra at 77 K using a microwave power of 1–5 mW (avoid saturation) and a modulation amplitude of 5–10 G.

Protocol 3: ⁵⁷Fe Mössbauer Spectroscopy

Causality: Natural abundance of ⁵⁷Fe is only


2.1%. For a dilute bis-catecholate complex, acquiring a spectrum with natural abundance iron can take weeks, during which sample degradation may occur. Isotopic enrichment is highly recommended.
  • Synthesis: Synthesize the bis-catecholate complex using ⁵⁷Fe-enriched iron salts (e.g., ⁵⁷FeCl₃).

  • Sample Mounting: Load

    
    30–50 mg of the solid complex (or a highly concentrated frozen solution) into a Delrin or nylon Mössbauer sample holder. Seal with Kapton tape.
    
  • Cooling: Mount the sample in a closed-cycle cryostat and cool to 77 K (or 4.2 K using liquid helium for enhanced resolution).

  • Acquisition: Collect zero-field data using a constant-acceleration spectrometer with a ⁵⁷Co/Rh source.

  • Fitting: Fit the resulting data to a Lorentzian lineshape model to extract

    
     and 
    
    
    
    . A true bis-catecholate Fe(III) will yield a single quadrupole doublet with
    
    
    mm/s[5].

Conclusion

No single spectroscopic technique can definitively prove the existence of an iron(III) bis-catecholate coordination site. UV-Vis provides rapid stoichiometric and electronic data but lacks structural specificity. EPR confirms the highly distorted rhombic geometry typical of bis-coordination but is blind to potential Fe(II) contaminants. Mössbauer spectroscopy provides the ultimate confirmation of the metal's oxidation and spin state, ensuring that the non-innocent catecholate ligand has not triggered an unintended redox event. By integrating these three platforms, researchers can build a bulletproof, self-validating analytical profile for their coordination complexes.

References

1.[1] Bacteria in an intense competition for iron: Key component of the Campylobacter jejuni iron uptake system scavenges enterobactin hydrolysis product. PNAS. 2.[2],[7] Application of Chemometrics Tools to the Study of the Fe(III)–Tannic Acid Interaction. Frontiers in Chemistry. 3.[3] Insights into host-guest interactions and enhanced MRI contrast applications of water-soluble tetrahedral metal-organic cages. APM. 4.[4] Visible absorption spectra of metal-catecholate and metal-tironate complexes. Dalton Transactions. 5.[5],[6] An Electrically Conducting Three‐Dimensional Iron–Catecholate Porous Framework. ResearchGate / Angewandte Chemie.

Sources

Safety Operating Guide

Navigating the Disposal of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazard Profile: The Tale of Two Moieties

N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine is a complex molecule comprised of a serine dimer backbone and two 2,3-dihydroxybenzoyl (catechol) functional groups. The disposal procedure for this compound is primarily dictated by the hazardous nature of the catechol units.

Catechol , a key structural component, is classified as a hazardous substance. It is toxic if swallowed or in contact with skin, causes skin irritation, and poses a risk of serious eye damage.[1][3] Therefore, N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine should be handled and disposed of as hazardous chemical waste .

In contrast, L-serine and its simpler derivatives are generally considered non-hazardous.[4][5][6][7][8][9][10][11][12][13] Some institutional guidelines may even permit the drain disposal of pure L-serine solutions.[14] However, the presence of the toxic catechol groups in the target molecule overrides the benign nature of the serine backbone. Under no circumstances should N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine or its solutions be disposed of down the drain.

Core Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the recommended procedure for the safe disposal of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine in a laboratory setting. This is a general guideline and should always be cross-referenced with your institution's specific Environmental Health and Safety (EHS) policies and local regulations.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the chemical for disposal, ensure you are wearing appropriate PPE. Given the hazardous nature of the catechol component, the following are mandatory:

  • Safety Goggles: To protect against splashes and potential eye irritation.[3][15]

  • Chemical-Resistant Gloves: Nitrile gloves are a suitable option.[3]

  • Lab Coat: To protect skin and clothing from contamination.

Disposal of Solid Waste

For unused or waste N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine in solid form:

  • Containment: Collect the solid waste in a clearly labeled, sealed container.

  • Labeling: The label should include the full chemical name: "N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine" and appropriate hazard pictograms (e.g., toxic, irritant).

  • Segregation: Do not mix with other chemical waste unless explicitly permitted by your EHS office.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

  • Pickup: Contact your institution's EHS office to arrange for pickup and disposal.[16]

Disposal of Liquid Waste (Solutions)

For solutions containing N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine (e.g., in methanol or DMSO):

  • Collection: Collect all waste solutions in a dedicated, labeled, and sealable container.

  • Labeling: The label must clearly state "Hazardous Waste," the full chemical name, the solvent(s) used, and the approximate concentration of the compound.

  • Segregation: Do not mix with other waste streams.

  • Storage: Store the container in a designated hazardous waste area, away from incompatible materials.

  • Disposal: Arrange for pickup by your institution's EHS department.

Decontamination of Empty Containers

Empty containers that held N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine must be decontaminated before disposal or recycling:

  • Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., the solvent used to make the solution, such as methanol or ethanol) at least three times.[16]

  • Collect Rinsate: The rinsate (the rinsing solvent) is considered hazardous and must be collected and disposed of as hazardous liquid waste, following the procedure outlined above.[16]

  • Deface Label: Deface the original label on the empty container to prevent misuse.[16]

  • Final Disposal: The clean, decontaminated container can then be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with your institution's procedures.[16]

Spill Management: A Rapid Response Plan

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Minor Spills (Solid)
  • Alert Personnel: Inform colleagues in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE.

  • Containment: Use forceps or a paper towel to gently pick up the spilled material.[17] Place it in a labeled hazardous waste container.

  • Clean-up: Clean the spill area with a standard laboratory cleaner and water.[17] All cleaning materials should be collected and disposed of as hazardous waste.

Minor Spills (Liquid)
  • Alert Personnel: Notify others in the vicinity.

  • Don PPE: Wear appropriate PPE.

  • Containment: Contain the spill with an inert absorbent material like sand, earth, or vermiculite.[18]

  • Collection: Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent and then soap and water. Collect all cleaning materials for hazardous waste disposal.

For major spills of either solid or liquid, evacuate the area, alert your supervisor and institutional EHS, and follow their emergency procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine.

DisposalWorkflow cluster_start Start: Waste Identification cluster_solid_proc Solid Waste Procedure cluster_liquid_proc Liquid Waste Procedure cluster_container_proc Container Decontamination start N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine Waste solid Solid start->solid liquid Liquid (Solution) start->liquid container Empty Container start->container collect_solid Collect in Labeled, Sealed Container solid->collect_solid collect_liquid Collect in Labeled, Sealed Container liquid->collect_liquid triple_rinse Triple Rinse with Suitable Solvent container->triple_rinse store_solid Store in Designated Hazardous Waste Area collect_solid->store_solid ehs_solid Contact EHS for Pickup store_solid->ehs_solid store_liquid Store in Designated Hazardous Waste Area collect_liquid->store_liquid ehs_liquid Contact EHS for Pickup store_liquid->ehs_liquid collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate collect_rinsate->collect_liquid deface_label Deface Original Label collect_rinsate->deface_label recycle Dispose of Clean Container in Recycling deface_label->recycle

Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine.

Quantitative Data Summary

While specific quantitative data for N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine is limited, the table below summarizes key information for its hazardous component, catechol.

PropertyValueSource
GHS Classification Acute Toxicity, Oral (Category 3), Acute Toxicity, Dermal (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Carcinogenicity (Category 2), Hazardous to the aquatic environment - Acute (Category 2)[3]
Signal Word Danger[3]
Hazard Statements H301: Toxic if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H351: Suspected of causing cancer. H401: Toxic to aquatic life.[3]

Conclusion

The responsible disposal of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine is a critical aspect of laboratory safety and environmental stewardship. By recognizing the hazards associated with its catechol moieties and adhering to the detailed protocols outlined in this guide, researchers can ensure they are handling this compound in a safe and compliant manner. Always prioritize consulting your institution's EHS guidelines as the ultimate authority on waste disposal procedures.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of Catechol-13C6: A Comprehensive Guide.
  • University of Alaska Fairbanks. (n.d.). Biology and Wildlife STANDARD OPERATING PROCEDURE.
  • Benchchem. (n.d.). Proper Disposal of O-Acetyl-L-serine Hydrochloride: A Guide for Laboratory Professionals.
  • Apollo Scientific. (2023, July 10). Catechol.
  • ECHEMI. (n.d.). (±)-Catechol SDS, 7295-85-4 Safety Data Sheets.
  • Ajinomoto Co., Inc. (2003, January 6). SAFETY DATA SHEET: L-SERINE.
  • Cayman Chemical. (2022, November 10). N,N'-bis(2,3-Dihydroxybenzoyl)-OL-seryl-L-dehydroalanine.
  • Safety Data Sheet Catechol DANGER. (2018, August 21).
  • Cayman Chemical. (n.d.). N,N'-bis(2,3-Dihydroxybenzoyl)-OL-seryl-L-serine.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - L-Serine, 99%.
  • Loba Chemie. (2023, September 11). L-SERINE FOR BIOCHEMISTRY.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: L-Serine.
  • Carl ROTH. (n.d.). Safety Data Sheet: L-Serine.
  • National Institutes of Health. (2020, September). The NIH Drain Discharge Guide.
  • Carl ROTH. (n.d.). Safety Data Sheet: DL-Serine.
  • Fisher Scientific. (2010, May 24). SAFETY DATA SHEET.

Sources

Navigating the Safe Handling of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: Understanding the "Why" Behind the Precautions

N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine is a bis-catechol compound. The primary safety concern arises from the catechol groups, which are known to be toxic and irritating. Catechol itself is classified as toxic if swallowed or in contact with skin, causes skin irritation, and can lead to serious eye damage.[1][2] While the L-serine component is generally considered to have low toxicity, it may cause eye and skin irritation.[3] Therefore, all handling procedures must be designed to minimize any potential contact. A related compound, N,N'-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-dehydroalanine, is advised to be considered hazardous until more information is available, a principle we will apply to the target compound.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Tightly fitting safety goggles with side-shields.[5]Chemical-resistant gloves (Nitrile rubber recommended).[2][6]Full-sleeved lab coat.Not required if handled within a certified chemical fume hood.[2]
Handling solutions at the bench Tightly fitting safety goggles with side-shields.Chemical-resistant gloves (Nitrile rubber recommended).Full-sleeved lab coat.Not typically required, but a risk assessment should be performed.
Large-scale operations or risk of aerosolization Face shield in addition to safety goggles.Chemical-resistant gloves (Nitrile rubber recommended).Chemical-resistant apron over a lab coat.[6]A NIOSH-approved respirator may be necessary based on the scale and ventilation.[6]
Cleaning spills Tightly fitting safety goggles with side-shields and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or apron.A self-contained breathing apparatus (SCBA) may be required for large spills.[6][7]

Key Considerations for PPE Selection:

  • Glove Integrity: Always inspect gloves for any signs of damage before use.[5][6]

  • Glove Compatibility: While nitrile gloves are generally recommended, consult a glove compatibility chart for specific solvents if applicable.

  • Lab Coat Maintenance: Ensure your lab coat is clean and fully fastened.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine is crucial. The following workflow is designed to minimize exposure and ensure a controlled environment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area 1. Prepare a designated handling area in a well-ventilated fume hood. gather_materials 2. Gather all necessary equipment and reagents. prep_area->gather_materials don_ppe 3. Don appropriate PPE as outlined in the table above. gather_materials->don_ppe handle_solid 4. Handle the solid compound with care to avoid generating dust. don_ppe->handle_solid dissolve 5. If preparing a solution, add the solid to the solvent slowly. handle_solid->dissolve handle_solution 6. Handle solutions with caution to prevent splashes. dissolve->handle_solution decontaminate 7. Decontaminate all work surfaces and equipment. handle_solution->decontaminate doff_ppe 8. Doff PPE in the correct order to avoid self-contamination. decontaminate->doff_ppe wash_hands 9. Wash hands thoroughly with soap and water. doff_ppe->wash_hands G cluster_donning Donning Sequence cluster_doffing Doffing Sequence don_labcoat 1. Lab Coat don_gloves 2. Gloves don_labcoat->don_gloves don_eyewear 3. Eye Protection don_gloves->don_eyewear don_respirator 4. Respirator (if required) don_eyewear->don_respirator doff_gloves 1. Gloves (outer pair if double-gloved) doff_eyewear 2. Eye Protection doff_gloves->doff_eyewear doff_labcoat 3. Lab Coat doff_eyewear->doff_labcoat doff_respirator 4. Respirator (if worn) doff_labcoat->doff_respirator

Caption: Recommended donning and doffing sequence for personal protective equipment.

Emergency Procedures: Be Prepared

Spills:

  • Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. [1]Clean the spill area with a suitable decontaminating agent.

  • Large Spills: Evacuate the area and prevent entry. If safe to do so, increase ventilation. Wear appropriate PPE, including respiratory protection, before attempting to clean up. [7] Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. [3]Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. [3]Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [3]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [5]

Disposal Plan: Responsible Waste Management

All waste containing N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect all waste in designated, clearly labeled, and sealed containers.

  • Disposal: Dispose of hazardous waste in accordance with all federal, state, and local environmental regulations. [7]Do not dispose of it down the drain.

Conclusion: A Culture of Safety

The responsible handling of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine is not merely a set of procedures but a mindset. By understanding the potential hazards and diligently applying these safety protocols, you contribute to a secure research environment that fosters innovation while prioritizing the well-being of your team. This guide serves as a foundational resource, and it is imperative to supplement this information with your institution's specific safety guidelines and a thorough risk assessment before commencing any work.

References

  • SAFETY DATA SHEET: L-SERINE. (January 06 2003). Available at: [Link]

  • Safety Data Sheet - Adooq Bioscience. Available at: [Link]

  • Biology and Wildlife STANDARD OPERATING PROCEDURE - University of Alaska Fairbanks. Available at: [Link]

  • Safety Data Sheet: L-Serine - Carl ROTH. Available at: [Link]

  • Safety Data Sheet: L-Serine - Carl ROTH. Available at: [Link]

  • Safety Data Sheet: L-Serine - Carl ROTH. Available at: [Link]

  • Material Safety Data Sheet - L-Serine, 99% - Cole-Parmer. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.